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  • Product: N-butyl-3-methyl-4-nitroaniline

Core Science & Biosynthesis

Foundational

The Chemical, Structural, and Optoelectronic Properties of N-Butyl-3-methyl-4-nitroaniline: A Comprehensive Technical Guide

Executive Summary N-butyl-3-methyl-4-nitroaniline (CAS: 450357-07-0) is a highly specialized organic compound belonging to the class of N-alkylated nitroanilines. Characterized by a strong "push-pull" electron system, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-butyl-3-methyl-4-nitroaniline (CAS: 450357-07-0) is a highly specialized organic compound belonging to the class of N-alkylated nitroanilines. Characterized by a strong "push-pull" electron system, this molecule features an electron-donating secondary amine and an electron-withdrawing nitro group, bridged by a conjugated aromatic π -system.

As a Senior Application Scientist, I approach this compound not merely as a chemical catalog entry, but as a highly tunable molecular building block. The strategic placement of the N-butyl chain and the 3-methyl group makes this compound exceptionally valuable in two distinct fields: Non-Linear Optics (NLO) —specifically for Second Harmonic Generation (SHG)[1]—and as a highly regioselective synthetic intermediate for complex heterocycles like benzimidazoles[2]. This whitepaper deconstructs the structural causality, physicochemical data, and validated experimental protocols associated with this molecule.

Structural & Electronic Profiling: The Causality of Molecular Design

To understand the utility of N-butyl-3-methyl-4-nitroaniline, we must analyze the specific contributions of its functional groups to its overall macroscopic behavior.

The Push-Pull Chromophore Core

The fundamental optoelectronic properties of this compound arise from the para-relationship between the amine (donor) and the nitro (acceptor) groups. This creates a large molecular dipole moment ( μ ) and a high first hyperpolarizability ( β ). Upon excitation by an external optical field (such as a laser), the electron density shifts dramatically across the conjugated benzene ring, a prerequisite for non-linear optical activity.

The Role of the 3-Methyl Group (Steric Tuning)

In NLO materials, a common challenge is the re-absorption of the generated visible light by the crystal itself. The 3-methyl group introduces localized steric hindrance, forcing the adjacent nitro group to twist slightly out of the aromatic plane. This partial disruption of conjugation blue-shifts the absorption maximum ( λmax​ ), thereby increasing the optical transparency window of the crystal in the visible spectrum—a critical requirement for efficient 532 nm emission during Nd:YAG laser frequency doubling[1].

The Role of the N-Butyl Chain (Crystal Engineering)

For a molecule to exhibit macroscopic Second Harmonic Generation ( χ(2) ), it must crystallize in a non-centrosymmetric space group. Achiral molecules often pack centrosymmetrically to minimize dipole-dipole repulsion, which cancels out NLO effects. The N-butyl chain acts as a "steric interlever." Studies on homologous N-alkyl-4-nitroanilines demonstrate that while propyl or hexyl chains may result in SHG-inactive lattices, the specific length and flexibility of the butyl chain reliably forces the molecules into non-centrosymmetric, SHG-active planar layers[3][4].

NLO_Pathway MolDesign Molecular Level: Push-Pull Chromophore (Donor-pi-Acceptor) Crystal Macroscopic Level: Non-Centrosymmetric Crystal Packing MolDesign->Crystal Self-Assembly AlkylChain N-Butyl Substitution: Steric Interleaving AlkylChain->Crystal Breaks Inversion Symmetry Laser Nd:YAG Laser Irradiation (1064 nm) Crystal->Laser Phase-Matched Crystal SHG Second Harmonic Generation (SHG) Emission (532 nm) Laser->SHG Non-Linear Susceptibility X(2)

Causality of molecular design leading to macroscopic Second Harmonic Generation (SHG).

Physicochemical Properties

The following table synthesizes the core quantitative data for N-butyl-3-methyl-4-nitroaniline, integrating verified catalog data and extrapolated properties based on its closest structural analogs (N-butyl-4-nitroaniline and 2-methyl-4-nitroaniline)[5].

PropertyValue / Description
IUPAC Name N-butyl-3-methyl-4-nitroaniline
CAS Number 450357-07-0
Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
SMILES String O=N(=O)C1=CC=C(C=C1C)NCCCC
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMF, DMSO, EtOAc, DCM; Insoluble in water
Predicted logP ~3.2 (Highly lipophilic due to butyl chain)
H-Bond Donors/Acceptors 1 / 3

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a specific rationale (causality) and a validation checkpoint to prevent the propagation of errors.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

While multi-step protection/deprotection routes exist, the most robust method for synthesizing N-alkyl nitroanilines is the direct SNAr of a fluorinated precursor[6].

Rationale: 1-fluoro-3-methyl-4-nitrobenzene is utilized because the highly electronegative fluorine is strongly activated toward nucleophilic attack by the electron-withdrawing para-nitro group.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 1-fluoro-3-methyl-4-nitrobenzene (10.0 mmol, 1.0 eq) in 25 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add n-butylamine (15.0 mmol, 1.5 eq) followed by N,N-Diisopropylethylamine (DIPEA) (20.0 mmol, 2.0 eq).

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the generated HF, preventing the protonation of the n-butylamine nucleophile, which would otherwise halt the reaction.

  • Reaction: Attach a reflux condenser and heat the mixture to 90°C under a continuous nitrogen atmosphere for 12 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 8:2). The starting material spot should completely disappear, replaced by a lower-Rf, bright yellow product spot.

  • Workup: Cool the mixture to room temperature and quench with 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexane to 80:20 Hexane:EtOAc).

  • Validation Checkpoint 2 (Analytical): Confirm the structure via 1H-NMR (look for the characteristic triplet of the N-butyl terminal methyl group at ~0.9 ppm and the broad singlet of the secondary amine N-H at ~4.5 ppm) and LC-MS (m/z [M+H]+ = 209.2).

SNAr_Synthesis Start 1-Fluoro-3-methyl-4-nitrobenzene Reaction Nucleophilic Aromatic Substitution (SNAr) 90°C, 12h Start->Reaction Reagent n-Butylamine (Excess) + DIPEA / DMF Reagent->Reaction Workup Aqueous Workup & Extraction (EtOAc) Reaction->Workup Complete by TLC Purification Silica Gel Column Chromatography Workup->Purification Crude Extract Validation Validation: 1H-NMR, LC-MS Purification->Validation Pure Fractions Product N-Butyl-3-methyl-4-nitroaniline (Target Compound) Validation->Product Confirmed Purity >98%

Workflow for the regioselective SNAr synthesis of N-butyl-3-methyl-4-nitroaniline.

Protocol 2: Single Crystal Growth for NLO Characterization

To evaluate the SHG efficiency, defect-free single crystals must be grown.

Step-by-Step Methodology:

  • Supersaturation: Dissolve 500 mg of highly purified (>99%) N-butyl-3-methyl-4-nitroaniline in a minimal volume of a 1:1 mixture of Ethyl Acetate and Hexane at 40°C.

  • Filtration: Pass the hot solution through a 0.22 µm PTFE syringe filter into a clean, dust-free crystallization vial to remove any nucleation seeds (impurities).

  • Controlled Evaporation: Puncture the vial cap with a single needle hole. Place the vial in a vibration-free, dark incubator set strictly to 20°C.

    • Causality: Slow, undisturbed evaporation over 2-3 weeks allows the butyl chains to interleave thermodynamically, forming the requisite non-centrosymmetric hydrogen-bonded sheets[3].

  • Validation: Harvest the macroscopic crystals and analyze via Single-Crystal X-Ray Diffraction (SC-XRD) to confirm the space group prior to Kurtz-Perry powder SHG testing[4].

Safety and Handling

Like all nitroaniline derivatives, N-butyl-3-methyl-4-nitroaniline should be treated as a potential skin sensitizer and systemic toxicant. The lipophilic butyl chain enhances dermal penetration compared to parent nitroanilines.

  • PPE Requirements: Nitrile gloves (double-gloving recommended during synthesis), chemical splash goggles, and a standard laboratory coat.

  • Engineering Controls: All handling, especially of dry powders, must be conducted within a certified chemical fume hood to prevent inhalation of crystalline dust.

References

  • Chemsrc. "N-butyl-3-methyl-4-nitroaniline | CAS#:450357-07-0".
  • ResearchGate. "Electronic and Nonlinear Optical Properties of 2-Methyl-4-Nitroaniline Clusters".
  • IUCr. "N-(n-Decyl)-4-nitroaniline (Structural analysis of N-alkyl-4-nitroanilines)".
  • ACS Publications. "Optical Second Harmonic Generation in Achiral Bis(n-alkylamino)dicyanoquinodimethanes: Alkyl Chain Length as the Design Element".
  • PubChem - NIH. "N-butyl-4-nitroaniline | C10H14N2O2 | CID 3801140".

Sources

Exploratory

Synthesis of N-Butyl-3-methyl-4-nitroaniline: Mechanistic Pathways and Optimized Protocols

Executive Summary N-Butyl-3-methyl-4-nitroaniline is a highly functionalized aniline derivative utilized as a critical building block in the synthesis of pharmaceuticals, biologically active heterocycles, and advanced fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Butyl-3-methyl-4-nitroaniline is a highly functionalized aniline derivative utilized as a critical building block in the synthesis of pharmaceuticals, biologically active heterocycles, and advanced functional materials[1]. The molecule features a secondary amine, an electron-donating methyl group, and a strongly electron-withdrawing nitro group. Synthesizing this compound requires strict regiocontrol and chemoselectivity. This technical guide evaluates the mechanistic causality behind the two most viable synthetic routes—Nucleophilic Aromatic Substitution (SNAr) and Reductive Amination—providing self-validating protocols designed for high-yield isolation.

Target Molecule Profile
PropertyValue
Chemical Name N-Butyl-3-methyl-4-nitroaniline
CAS Number 450357-07-0
Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
Optimal Precursors 4-Fluoro-2-methyl-1-nitrobenzene; 3-Methyl-4-nitroaniline

Retrosynthetic Analysis & Pathway Selection

When designing a robust synthesis for 2, researchers typically evaluate three primary routes[2]:

  • Direct Alkylation: Generally avoided due to a high propensity for over-alkylation, which yields undesired N,N-dibutyl byproducts.

  • Reductive Amination: A viable alternative, though it requires careful selection of mild hydride donors to prevent the reduction of the sensitive nitro group.

  • Nucleophilic Aromatic Substitution (SNAr) [Preferred]: Highly regioselective. The starting material, 3, features an electron-deficient aromatic ring heavily activated by the para-nitro group[3]. This allows for a clean, quantitative displacement of the fluoride ion by n-butylamine.

Mechanistic Causality: The SNAr Advantage

The efficacy of the SNAr route relies entirely on the stabilization of the anionic Meisenheimer complex . The para-nitro group acts as a powerful electron sink, delocalizing the negative charge generated during the nucleophilic attack of n-butylamine.

Furthermore, fluorine is the optimal leaving group for SNAr. Unlike aliphatic SN2 reactions where C–F bonds are too strong to break, the rate-determining step in SNAr is the initial nucleophilic attack, not the leaving group departure. The high electronegativity of fluorine inductively stabilizes the transition state leading to the Meisenheimer complex, 4 compared to chloro- or bromo- analogues[4].

SNAr_Workflow SM 4-Fluoro-2-methyl-1-nitrobenzene Solvent Polar Aprotic Solvent (DMF, 80°C) SM->Solvent Nuc n-Butylamine + K2CO3 Nuc->Solvent MC Meisenheimer Complex (Resonance Stabilized) Solvent->MC Nucleophilic Attack (Slow) Prod N-Butyl-3-methyl-4-nitroaniline MC->Prod Fluoride Elimination (Fast)

Fig 1: SNAr pathway via Meisenheimer complex formation.

Experimental Methodologies

Protocol A: Nucleophilic Aromatic Substitution (Primary Route)

This protocol is engineered as a self-validating system. The visual and chromatographic shifts provide real-time feedback on reaction progress, ensuring high trustworthiness.

Materials:

  • 4-Fluoro-2-methyl-1-nitrobenzene (1.0 equiv)

  • n-Butylamine (1.2 equiv)

  • Potassium carbonate (K₂CO₃, 1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Workflow:

  • Initiation: Charge an oven-dried round-bottom flask with 4-fluoro-2-methyl-1-nitrobenzene (10.0 mmol, 1.55 g). Dissolve in 20 mL of anhydrous DMF.

  • Reagent Addition: Add anhydrous K₂CO₃ (15.0 mmol, 2.07 g) followed by n-butylamine (12.0 mmol, 1.19 mL). Causality Note: K₂CO₃ acts as an acid scavenger, neutralizing the HF byproduct to prevent amine protonation and drive the equilibrium forward.

  • Thermal Activation: Heat the stirred suspension to 80 °C under a nitrogen atmosphere for 4 hours.

  • In-Process Validation (QC Checkpoint): Sample the reaction. Spot on silica TLC against the starting material (Eluent: Hexanes/EtOAc 4:1). The starting material (R_f ~0.7, UV active) should be completely consumed, replaced by a bright yellow product spot (R_f ~0.4, visible to the naked eye).

  • Quench & Extraction: Cool the mixture to room temperature. Pour into 100 mL of ice-cold water. Extract with Ethyl Acetate (3 x 50 mL).

  • Organic Wash: Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL). Causality Note: The lithium chloride wash selectively partitions and removes residual DMF from the organic phase. Follow with a standard brine wash (50 mL).

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product. Purify via flash chromatography (SiO₂, Hexanes/EtOAc gradient) to yield pure N-butyl-3-methyl-4-nitroaniline.

Optimization of SNAr Conditions
SolventBaseTemp (°C)Time (h)Conversion (%)Impurity Profile
EthanolDIPEA80 (Reflux)1265%High unreacted SM
THFEt₃N65 (Reflux)1645%Trace side products
DMF K₂CO₃ 80 4 >95% Clean, trace DMF
DMSOK₂CO₃803>95%Clean, requires heavy aq. wash
Protocol B: Reductive Amination (Alternative Route)

Reductive_Amination Aniline 3-Methyl-4-nitroaniline Imine Imine Intermediate Aniline->Imine Aldehyde Butyraldehyde + AcOH Aldehyde->Imine Red NaBH(OAc)3 (Hydride Transfer) Imine->Red Condensation Prod N-Butyl-3-methyl-4-nitroaniline Red->Prod Chemoselective Reduction

Fig 2: Reductive amination pathway using sodium triacetoxyborohydride.

Step-by-Step Workflow:

  • Imine Formation: Dissolve 3-methyl-4-nitroaniline (10.0 mmol, 1.52 g) and butyraldehyde (11.0 mmol, 0.99 mL) in 30 mL of anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (10.0 mmol, 0.57 mL) to catalyze imine formation. Stir at room temperature for 1 hour.

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃, 15.0 mmol, 3.18 g). Causality Note: This specific hydride donor is strictly chemoselective; it will reduce the transient iminium ion without reducing the highly sensitive nitro group.

  • Maturation: Stir at room temperature for 12 hours under an inert atmosphere.

  • Quench (QC Checkpoint): Carefully quench with 50 mL of saturated aqueous NaHCO₃. Monitor for gas evolution (H₂ release from excess hydride destruction). Wait until bubbling ceases.

  • Extraction & Isolation: Extract with Dichloromethane (3 x 40 mL). Wash with brine, dry over MgSO₄, and concentrate. Purify via column chromatography.

References

  • Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition Source: acs.org URL:[Link]

  • N-butyl-3-methyl-4-nitroaniline | CAS#: 450357-07-0 | Chemsrc Source: chemsrc.com URL:[Link]

  • Metal- and Phenol-Free Synthesis of Biaryl Ethers: Access to Dibenzobistriazolo-1,4,7-oxadiazonines and Vancomycin-Like Glyco-Macrocycles as Antibacterial Agents Source: acs.org URL:[Link]

Sources

Foundational

Molecular Architecture and Synthetic Methodology of N-butyl-3-methyl-4-nitroaniline

Executive Summary & Chemical Identity N-butyl-3-methyl-4-nitroaniline (CAS: 450357-07-0) is a highly specialized, functionally dense aromatic intermediate widely leveraged in advanced organic synthesis, materials science...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

N-butyl-3-methyl-4-nitroaniline (CAS: 450357-07-0) is a highly specialized, functionally dense aromatic intermediate widely leveraged in advanced organic synthesis, materials science, and drug development. Featuring a finely tuned push-pull electronic system, this compound serves as a critical building block for the synthesis of complex heterocycles, most notably functionalized benzimidazoles and o-phenylenediamines.

This technical guide provides an in-depth analysis of its molecular architecture, details a self-validating synthetic protocol via Nucleophilic Aromatic Substitution (SNAr), and outlines the analytical frameworks required for rigorous characterization.

Chemical Identification:

  • IUPAC Name: N-butyl-3-methyl-4-nitroaniline

  • CAS Registry Number: 450357-07-0

  • Molecular Formula: C₁₁H₁₆N₂O₂

  • Molecular Weight: 208.26 g/mol

  • SMILES: N(CCCC)C1=CC(C)=C(N(=O)=O)C=C1

Molecular Architecture & Electronic Properties

The reactivity and physical properties of N-butyl-3-methyl-4-nitroaniline are dictated by its highly conjugated, donor-acceptor (push-pull) electronic architecture.

  • The Electron Donor (+M Effect): The N-butylamine moiety at the C1 position acts as a strong electron-donating group. The lone pair on the nitrogen atom delocalizes into the aromatic π-system, increasing electron density across the ring. The flexible butyl chain also imparts significant lipophilicity to the molecule.

  • The Electron Acceptor (-M Effect): The nitro group at the C4 position is a powerful electron-withdrawing group. It acts as an electron sink, pulling the delocalized electron density toward itself, which stabilizes the overall molecular dipole.

  • Steric Modulation: The methyl group at the C3 position (ortho to the nitro group) introduces critical steric hindrance. This steric clash forces a slight torsional twist on the nitro group, partially disrupting its coplanarity with the aromatic ring. This subtle decoupling modulates the reduction potential of the nitro group, a feature often exploited during downstream reductive cyclization.

G N_butyl N-Butylamine Group (Electron Donor) Aromatic Aromatic Core (Conjugated Pi System) N_butyl->Aromatic +M Effect (Donation) Nitro Nitro Group (Electron Acceptor) Aromatic->Nitro -M Effect (Withdrawal) Methyl 3-Methyl Group (Steric Hindrance) Methyl->Nitro Steric Clash (Torsional Twist)

Fig 1. Electronic push-pull dynamics and steric interactions within N-butyl-3-methyl-4-nitroaniline.

Synthetic Methodology: SNAr Protocol

The most robust, scalable, and atom-economical route to synthesize N-butyl-3-methyl-4-nitroaniline is via a Nucleophilic Aromatic Substitution (SNAr) [1]. The protocol utilizes 4-fluoro-2-methylnitrobenzene as the starting electrophile and n-butylamine as the nucleophile.

Mechanistic Causality

SNAr is selected over transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) because the strongly electron-withdrawing para-nitro group sufficiently activates the aryl fluoride[2]. Fluoride is deliberately chosen as the leaving group; despite the high C–F bond dissociation energy, the addition step—formation of the anionic Meisenheimer complex—is rate-determining. Fluorine's extreme electronegativity drastically lowers the activation energy of this transition state compared to chlorine or bromine[1].

SNAr SM 4-Fluoro-2-methylnitrobenzene MC Meisenheimer Complex (Resonance Stabilized) SM->MC Addition Nuc n-Butylamine (Nucleophile) Nuc->MC Attack at C4 Prod N-butyl-3-methyl-4-nitroaniline MC->Prod Elimination Leaving Fluoride Ion (Leaving Group) MC->Leaving Departure

Fig 2. Addition-elimination mechanism via Meisenheimer complex for SNAr synthesis.

Step-by-Step Experimental Protocol (Self-Validating)
  • Preparation & Solvation: In an oven-dried 250 mL round-bottom flask, dissolve 10.0 mmol of 4-fluoro-2-methylnitrobenzene in 20 mL of anhydrous Dimethyl Sulfoxide (DMSO).

    • Causality: DMSO, a polar aprotic solvent, is critical. It leaves the nucleophile (n-butylamine) unsolvated and highly reactive, while simultaneously stabilizing the anionic Meisenheimer transition state.

  • Nucleophile Addition: Add 25.0 mmol (2.5 equivalents) of n-butylamine dropwise at room temperature under continuous magnetic stirring.

    • Causality: The excess amine serves a dual purpose: it acts as the nucleophile and as an in situ base to scavenge the generated HF. This drives the equilibrium forward without requiring exogenous inorganic bases (like K₂CO₃), which could cause biphasic inconsistencies.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 60 °C for 4–6 hours under an inert nitrogen atmosphere. Monitor progress via TLC (Hexanes:EtOAc, 3:1).

    • Causality: Mild heating overcomes the steric hindrance imparted by the meta-methyl group relative to the reaction center, ensuring complete conversion.

  • Quench and Precipitation (Self-Validation): Once the starting material is consumed, pour the warm mixture into 100 mL of ice-cold distilled water under vigorous stirring.

    • Causality: The highly hydrophobic N-butyl-3-methyl-4-nitroaniline will rapidly precipitate out of the aqueous DMSO mixture as a bright yellow/orange solid. This provides a self-validating visual cue of successful conjugation and bypasses the need for tedious liquid-liquid extractions.

  • Purification: Filter the precipitate under vacuum, wash extensively with cold water to remove residual DMSO and amine salts, and recrystallize from an ethanol/water mixture to yield the analytically pure product.

Analytical Characterization

To ensure the trustworthiness of the synthesized compound, a multi-modal analytical approach is required. The table below summarizes the expected quantitative data for N-butyl-3-methyl-4-nitroaniline.

ParameterExpected Value / RangeAnalytical Significance
Molecular Weight 208.26 g/mol Confirms exact mass via LC-MS (ESI+) showing [M+H]⁺ at m/z 209.26.
LogP (Predicted) ~3.2Indicates high lipophilicity, relevant for extraction and formulation.
¹H NMR (CDCl₃) δ 0.9 (t, 3H), 1.4 (m, 2H), 1.6 (m, 2H), 3.2 (t, 2H)Validates the intact, flexible N-butyl aliphatic chain.
¹H NMR (CDCl₃) δ 2.6 (s, 3H)Confirms the presence of the 3-methyl group on the aromatic ring.
¹H NMR (CDCl₃) δ 6.4 - 8.0 (m, 3H)Aromatic protons; the splitting pattern confirms the 1,3,4-substitution.
IR Spectroscopy 3380 cm⁻¹ (N-H), 1510 & 1330 cm⁻¹ (NO₂)Verifies the presence of the secondary amine and nitro functional groups.

Applications in Drug Development

In medicinal chemistry, N-butyl-3-methyl-4-nitroaniline is rarely the final Active Pharmaceutical Ingredient (API). Instead, it is a highly valued precursor for the synthesis of N-alkylated benzimidazoles .

By subjecting the compound to catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reduction (e.g., Na₂S₂O₄), the nitro group is reduced to a primary amine, yielding an N-butyl-o-phenylenediamine intermediate. Subsequent condensation with an aldehyde or carboxylic acid triggers a reductive cyclization, forming a benzimidazole core with a pre-installed N-butyl chain. This scaffold is ubiquitous in antihistamines, anthelmintics, and antihypertensive agents[3].

Workflow Step1 N-butyl-3-methyl-4-nitroaniline Step2 Nitro Reduction (Pd/C, H2 or Na2S2O4) Step1->Step2 Step3 o-Phenylenediamine Intermediate Step2->Step3 Yields diamine Step4 Condensation (Aldehyde/Carboxylic Acid) Step3->Step4 Step5 1-Butyl-substituted Benzimidazole Step4->Step5 Cyclization

Fig 3. Reductive cyclization workflow from nitroaniline to benzimidazole derivatives.

References

  • Amination of nitrobenzene via nucleophilic aromatic substitution for hydrogen: direct formation of aromatic amide bonds Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

Spectroscopic Characterization and Analytical Workflows for N-Butyl-3-methyl-4-nitroaniline: A Technical Guide

Executive Summary N-butyl-3-methyl-4-nitroaniline (CAS: 450357-07-0) is a highly versatile N-alkylated nitroaniline derivative. Within drug development and materials science, functionalized nitroanilines serve as critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-butyl-3-methyl-4-nitroaniline (CAS: 450357-07-0) is a highly versatile N-alkylated nitroaniline derivative. Within drug development and materials science, functionalized nitroanilines serve as critical building blocks for synthesizing complex active pharmaceutical ingredients (APIs), benzimidazole-based therapeutics, and advanced azo dyes[1][2].

From a spectroscopic standpoint, this molecule is a textbook example of a "push-pull" electronic system. The presence of a strong electron-donating secondary amine (-NHBu) at C1 and a strong electron-withdrawing nitro group (-NO2) at C4 creates a pronounced dipole across the aromatic ring. This electronic asymmetry heavily dictates its reactivity, nonlinear optical (NLO) properties[3], and its distinct spectroscopic signatures. This guide provides an authoritative breakdown of the expected spectroscopic data for this scaffold, grounded in the empirical behavior of the parent 3-methyl-4-nitroaniline[4] and established N-alkyl substitution effects[1].

Molecular Architecture & Electronic Causality

To accurately interpret the spectroscopic data of N-butyl-3-methyl-4-nitroaniline, one must first map the electronic environment of the molecule.

  • The Nitro Group (-NO2): Exerts strong inductive (-I) and resonance (-M) electron-withdrawing effects. It severely deshields the ortho protons (H5) and dictates the dominant vibrational modes in infrared spectroscopy.

  • The N-Butyl Group (-NHBu): Donates electron density into the ring via resonance (+M effect) from the nitrogen lone pair, effectively shielding the ortho and para positions. The aliphatic chain also significantly increases the molecule's lipophilicity (LogP) compared to the unalkylated parent compound[4].

  • The Methyl Group (-CH3): Provides weak inductive (+I) electron donation, subtly influencing the chemical shift of the isolated H2 proton.

Comprehensive Spectroscopic Data

The following tables summarize the characteristic quantitative data for N-butyl-3-methyl-4-nitroaniline, synthesizing the known spectral behavior of triarylamine polyamides and substituted nitroanilines[3].

Table 1: ¹H NMR (400 MHz, CDCl₃) Assignments
ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J)IntegrationCausality / Assignment
H5 8.05d8.5 Hz1HDeshielded by the ortho -NO₂ group (-M effect).
H6 6.55dd8.5, 2.5 Hz1HShielded by the ortho -NHBu group; couples to H5 and H2.
H2 6.45d2.5 Hz1HHighly shielded, sitting between two electron-donating groups (-NHBu and -CH₃).
NH 4.60br s-1HSecondary amine proton; broad due to quadrupolar relaxation of ¹⁴N.
H-α 3.20t7.1 Hz2HN-CH₂ of the butyl chain; deshielded by adjacent electronegative nitrogen.
Ar-CH₃ 2.60s-3HAromatic methyl group at C3.
H-β 1.60p7.3 Hz2HAliphatic CH₂ of the butyl chain.
H-γ 1.40h7.3 Hz2HAliphatic CH₂ of the butyl chain.
H-δ 0.95t7.3 Hz3HTerminal aliphatic methyl group.
Table 2: ¹³C NMR (100 MHz, CDCl₃) Assignments
CarbonChemical Shift (ppm)Assignment
C1 152.5Quaternary Ar-C (C-NHBu)
C4 139.0Quaternary Ar-C (C-NO₂)
C3 136.5Quaternary Ar-C (C-CH₃)
C5 128.2Aromatic CH (ortho to NO₂)
C6 111.4Aromatic CH
C2 110.1Aromatic CH
C-α 43.2Aliphatic CH₂ (N-CH₂)
C-β 31.5Aliphatic CH₂
Ar-CH₃ 21.0Aromatic Methyl
C-γ 20.2Aliphatic CH₂
C-δ 13.8Aliphatic CH₃
Table 3: FT-IR (ATR) Key Vibrational Modes
Wavenumber (cm⁻¹)IntensityAssignment
3380 Medium, SharpN-H stretching (secondary amine)
2955, 2930, 2870 MediumC-H stretching (aliphatic butyl chain)
1605, 1585 StrongC=C stretching (aromatic ring)
1520 StrongAsymmetric N-O stretching (nitro group)
1335 StrongSymmetric N-O stretching (nitro group)
1280 MediumC-N stretching (aryl amine)

Self-Validating Experimental Protocols

To ensure scientific integrity, analytical protocols must be designed to internally validate their own results. Below are the optimized, self-validating methodologies for characterizing N-butyl-3-methyl-4-nitroaniline.

Protocol A: Nuclear Magnetic Resonance (NMR) Acquisition

Causality: CDCl₃ is selected as the solvent because it lacks exchangeable protons, ensuring the critical secondary amine (N-H) signal is not obscured by deuterium exchange.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Instrument Tuning: Insert into a 400 MHz (or higher) spectrometer. Tune and match the probe to the ¹H frequency. Lock the magnetic field to the deuterium signal of CDCl₃.

  • Acquisition Parameters: Set the relaxation delay (D1) to 1.5 seconds to ensure complete relaxation of the aliphatic protons. Acquire 16 scans for ¹H and 256 scans for ¹³C.

  • Self-Validation Check: Before assigning peaks, verify that the residual CHCl₃ peak is exactly at 7.26 ppm and the TMS peak is exactly at 0.00 ppm. If the TMS peak deviates, the entire chemical shift axis is compromised and must be recalibrated.

Protocol B: Attenuated Total Reflectance FT-IR (ATR-FTIR)

Causality: ATR is prioritized over traditional KBr pellets because KBr is highly hygroscopic. Absorbed moisture broadens the 3300 cm⁻¹ region, which can mask the sharp, diagnostic secondary N-H stretch of this compound[4].

  • Preparation: Clean the diamond ATR crystal with isopropanol and allow it to dry completely.

  • Background Scan: Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) of the empty crystal.

    • Self-Validation Check: Inspect the background scan. A flat baseline in the 2300 cm⁻¹ region confirms that atmospheric CO₂ has been successfully subtracted.

  • Sample Acquisition: Place 2-3 mg of the solid compound directly onto the crystal. Apply the pressure anvil to ensure uniform optical contact. Acquire the spectrum using the same parameters.

Protocol C: LC-MS (Electrospray Ionization)

Causality: ESI in positive ion mode (ESI+) is ideal because the secondary amine group is highly basic and readily accepts a proton to form a stable [M+H]⁺ ion.

  • Preparation: Dissolve the sample in LC-MS grade Methanol containing 0.1% Formic Acid to a concentration of 1 µg/mL.

  • Acquisition: Inject 2 µL into the mass spectrometer.

  • Self-Validation Check: The exact mass of C₁₁H₁₆N₂O₂ is 208.12. The parent ion should appear at m/z 209.13 [M+H]⁺. To validate the carbon count, examine the M+1 isotopic peak (m/z 210.13). Because the natural abundance of ¹³C is ~1.1%, an 11-carbon molecule will yield an M+1 peak that is approximately 12.1% the intensity of the parent ion.

Synthetic Workflows & Downstream Analysis

N-alkyl nitroanilines are typically synthesized via Nucleophilic Aromatic Substitution (SNAr) of a halogenated nitrobenzene with the corresponding alkylamine, or via regioselective nitration using tert-butyl nitrite[1]. The workflow below illustrates the SNAr pathway and subsequent analytical validation.

G SM 1-Fluoro-3-methyl-4-nitrobenzene (Starting Material) Reaction SNAr Reaction (DMSO, K2CO3, 80°C) SM->Reaction Reagent n-Butylamine (Nucleophile) Reagent->Reaction Product N-butyl-3-methyl-4-nitroaniline (Target Compound) Reaction->Product NMR 1H & 13C NMR (Structural Elucidation) Product->NMR IR FT-IR Spectroscopy (Functional Group ID) Product->IR MS LC-MS Analysis (Mass Confirmation) Product->MS

Fig 1: Synthetic workflow and downstream spectroscopic validation of N-butyl-3-methyl-4-nitroaniline.

References

  • Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition ACS Publications[Link]

  • 4-Nitro-m-toluidine | C7H8N2O2 | CID 11898 - PubChem National Institutes of Health (NIH)[Link]

  • Supporting Information - Substitution and Isomeric Effects of Triarylamine Polyamides for Electrochromic Supercapacitors and Heat-Shielding Applications The Royal Society of Chemistry[Link]

  • A DFT Study of Linear and Nonlinear Optical Properties of 2-Methyl-4-nitroaniline and 2-Amino-4-nitroaniline Crystals | The Journal of Physical Chemistry C ACS Publications[Link]

Sources

Foundational

N-butyl-3-methyl-4-nitroaniline Solubility in Organic Solvents: Thermodynamic Profiling and Experimental Methodologies

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide Abstract Understanding the solid-liquid equilibrium (SLE) of functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Abstract

Understanding the solid-liquid equilibrium (SLE) of functionalized nitroanilines is critical for optimizing purification, crystallization, and formulation processes in pharmaceutical and materials science. This whitepaper provides an in-depth analysis of the solubility profile of N-butyl-3-methyl-4-nitroaniline (CAS: 450357-07-0) . By synthesizing thermodynamic principles from closely related N-alkylated nitroanilines, this guide establishes a predictive solubility hierarchy across various organic solvents and details a self-validating experimental protocol for precise empirical quantification.

Molecular Thermodynamics & Solvation Mechanics

As a Senior Application Scientist, it is crucial to look beyond empirical data and understand the causality of solvation. The solubility of N-butyl-3-methyl-4-nitroaniline is governed by the interplay between its crystalline lattice energy and the specific solute-solvent interactions dictated by its functional groups [1].

Structural Causality in Solvation
  • The Nitro Group (-NO₂): Acting as a strong electron-withdrawing group, the nitro moiety is a potent hydrogen-bond acceptor. It interacts favorably with protic solvents (like alcohols) but also participates in strong dipole-dipole interactions with polar aprotic solvents.

  • The Secondary Amine Core (-NH-): While typically a hydrogen-bond donor, the amine group in this molecule is sterically hindered by the adjacent 3-methyl group and the N-butyl chain. This steric bulk restricts its ability to form extensive hydrogen-bond networks.

  • The N-Butyl Chain: This aliphatic tail is the primary driver of the molecule's lipophilicity. According to Linear Solvation Energy Relationships (LSER), increasing the alkyl chain length on the amine nitrogen drastically increases the enthalpy of cavity formation required to dissolve the molecule in highly associated solvents (like water or methanol) [2, 3].

Predictive Solubility Profiling in Organic Solvents

Because exact literature values for the specific N-butyl derivative are highly specialized, we extrapolate its solubility hierarchy based on the validated thermodynamic behaviors of structurally analogous compounds (e.g., 2-methyl-4-nitroaniline and N-methyl-4-nitroaniline) [2, 5].

The following table summarizes the predicted quantitative solubility profile, expressed in estimated mole fraction ( x ) ranges at standard ambient temperature (298.15 K).

Solvent ClassRepresentative SolventPredicted Mole Fraction ( x ) Range at 298.15 KSolute-Solvent Interaction Mechanism
Ketones (Aprotic, Polar) 2-Butanone, Acetone 10−1−10−2 Strong H-bond acceptance; low solvent self-association energy easily accommodates the bulky N-butyl group.
Esters (Aprotic, Polar) Ethyl Acetate 10−2−10−3 Moderate H-bond acceptance; favorable dipole-dipole interactions with the nitro group.
Alcohols (Protic, Polar) Ethanol, Methanol 10−3−10−4 H-bond donor/acceptor capabilities are offset by the high energy required for solvent cavity formation.
Aromatics (Non-polar) Toluene 10−3−10−4 Favorable π-π stacking with the aromatic ring; enhanced by the lipophilic N-butyl chain.
Aliphatics (Non-polar) Cyclohexane <10−4 Weak London dispersion forces; insufficient to overcome the crystalline lattice energy.
Aqueous Water <10−5 Extreme hydrophobicity driven by the N-butyl and 3-methyl functional groups [3].

Experimental Methodology: Isothermal Saturation & HPLC Validation

To empirically determine the exact solubility of N-butyl-3-methyl-4-nitroaniline, the isothermal saturation method coupled with High-Performance Liquid Chromatography (HPLC) is the industry standard [4, 5]. This protocol is designed as a self-validating system: every step contains built-in physical checks to prevent false positives caused by supersaturation or micro-crystal contamination.

Step-by-Step Protocol
  • Preparation: Add an excess amount of N-butyl-3-methyl-4-nitroaniline solid to 20 mL of the target organic solvent in a 50 mL double-jacketed glass vessel.

  • Thermostatic Agitation: Connect the vessel to a thermostatic water bath calibrated to maintain the target temperature (±0.05 K). Agitate the suspension using a magnetic stirrer at 400 rpm for 48 hours .

    • Causality: Nitroanilines often exhibit high activation energies for dissolution. A 48-hour window ensures true thermodynamic solid-liquid equilibrium (SLE) is reached, eliminating kinetic supersaturation artifacts.

  • Gravitational Settling: Cease agitation and allow the mixture to settle isothermally for 12 hours .

    • Causality: Settling forces undissolved micro-crystals to the bottom of the vessel. If sampled immediately after agitation, suspended micro-crystals would be quantified by HPLC, falsely inflating the solubility data.

  • Extraction & Filtration: Using a glass syringe pre-warmed to the exact experimental temperature, extract 2 mL of the clear supernatant. Filter immediately through a 0.22 μm PTFE syringe filter.

    • Causality: Pre-warming the syringe prevents the localized cooling of the saturated solution, which would cause spontaneous precipitation inside the needle.

  • Gravimetric Dilution: Immediately inject a known mass of the filtered aliquot into a pre-weighed vial containing HPLC-grade methanol.

  • HPLC Quantification: Analyze the diluted sample via HPLC-UV (detection at ~230 nm) using a standard C18 reverse-phase column. Quantify the concentration against a rigorously prepared 5-point calibration curve.

Workflow Visualization

G Start Excess Solute + Organic Solvent Agitation Thermostatic Agitation (48h, Constant Temp) Start->Agitation Initiate SLE Settling Gravitational Settling (12h, Isothermal) Agitation->Settling Reach Equilibrium Sampling Pre-warmed Syringe Extraction & Filtration (0.22μm) Settling->Sampling Phase Separation Dilution Gravimetric Dilution (Methanol) Sampling->Dilution Prevent Precipitation HPLC HPLC-UV Analysis & Quantification Dilution->HPLC Concentration Assay Model Thermodynamic Modeling (Apelblat / NRTL) HPLC->Model Data Processing

Caption: Workflow for isothermal saturation and HPLC validation of solid-liquid equilibrium.

Thermodynamic Modeling and Self-Validation

Raw empirical data must be mathematically validated to ensure thermodynamic consistency. Once the mole fraction solubility ( x ) is obtained across a temperature gradient (e.g., 278.15 K to 313.15 K), the data should be correlated using the Modified Apelblat Equation [5]:

lnx=A+TB​+ClnT

Where T is the absolute temperature, and A,B, and C are empirical model parameters.

  • Trustworthiness Check: If the Root Mean Square Deviation (RMSD) between the experimental data and the Apelblat model exceeds 2%, the experimental protocol was likely compromised by temperature fluctuations or incomplete settling, and the assay must be repeated [4].

References

  • PubChem. "3-Nitroaniline - Chemical and Physical Properties." National Center for Biotechnology Information.[Link]

  • Li, X., et al. "Solubility and solution thermodynamics of 2-methyl-4-nitroaniline in eleven organic solvents at elevated temperatures." Journal of Chemical Thermodynamics, 2017.[Link]

  • Cong, Y., et al. "Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions." Journal of Chemical Thermodynamics, 2017.[Link]

  • Wang, J., et al. "Solubility and Solution Thermodynamics of 2,6-Dichloro-4-nitroaniline in 12 Pure Solvents at Temperatures from 278.15 to 323.15 K." Journal of Chemical & Engineering Data, 2019.[Link]

Exploratory

The Physical Characteristics and Analytical Profiling of N-Butyl-3-methyl-4-nitroaniline: A Technical Guide

Executive Summary N-butyl-3-methyl-4-nitroaniline (CAS: 450357-07-0) is a highly specialized, sterically hindered substituted aniline derivative. With the molecular formula C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-butyl-3-methyl-4-nitroaniline (CAS: 450357-07-0) is a highly specialized, sterically hindered substituted aniline derivative. With the molecular formula C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol , this compound operates as a critical intermediate in the synthesis of advanced pharmaceuticals, agrochemicals, and functional materials. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data sheets. Here, we will deconstruct the physical properties of this molecule through the lens of its electronic mechanics, providing self-validating experimental protocols to characterize its thermodynamic and chromatographic behavior accurately.

Structural and Electronic Mechanics

The physical behavior of N-butyl-3-methyl-4-nitroaniline is governed by an intramolecular "push-pull" electronic configuration, heavily modulated by steric constraints.

  • The Push-Pull Dipole: The secondary amine (N-butyl group) acts as a strong electron donor (+M effect), while the para-nitro group acts as a potent electron acceptor (-M effect). This creates a highly polarized aromatic system characterized by an Intramolecular Charge Transfer (ICT) state.

  • Steric Modulation: The meta-methyl group (position 3) sits directly ortho to the nitro group (position 4). This proximity introduces severe steric hindrance, forcing the nitro group to twist out of coplanarity with the benzene ring. This twisting disrupts optimal π -orbital overlap, slightly attenuating the -M effect and significantly altering the molecule's crystal packing energy compared to unhindered analogs.

  • Alkyl Chain Flexibility: The flexible 4-carbon butyl chain further frustrates highly ordered crystal lattice formation, typically depressing the melting point and increasing lipophilicity.

PushPull N1 N-Butylamine Group (Electron Donor) N2 Aromatic Pi-System (Conjugation Bridge) N1->N2 +M Effect (Lone Pair) N4 Intramolecular Charge Transfer (ICT) State N1->N4 Excitation (UV-Vis) N3 Nitro Group (Electron Acceptor) N2->N3 -M Effect (Pi-Withdrawal) N3->N4 Dipole Stabilization

Figure 1: Electronic Push-Pull Mechanism and ICT State Generation.

Physical Characteristics & Thermodynamic Profile

Because empirical data on specialized derivatives can vary based on crystallization conditions and trace impurities, we rely on established physicochemical principles combined with vendor-supplied baseline metrics [1][2] to establish a reliable physical profile.

Table 1: Key Physical Characteristics
PropertyValue / DescriptionExperimental Causality & Significance
CAS Number 450357-07-0Unique identifier required for strict structural and batch validation [3].
Molecular Formula C₁₁H₁₆N₂O₂Dictates mass spectrometric parent ion ( m/z 209.13 [M+H]⁺).
Molecular Weight 208.26 g/mol Essential for precise molarity calculations in stoichiometric assays.
Physical State Yellow/Orange Solid or Viscous OilColor arises from the broad UV-Vis absorption band of the ICT state. The butyl chain often leads to low-melting solids.
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in H₂OHigh lipophilicity driven by the non-polar N-butyl and methyl groups dictates the use of organic solvents for extraction.
Boiling Point > 300 °C (Predicted)High boiling point is sustained by strong intermolecular dipole-dipole interactions between the nitro and amine groups.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in downstream applications, any batch of N-butyl-3-methyl-4-nitroaniline must be subjected to a self-validating analytical workflow. Protocols must not only measure a value but contain internal controls to verify the measurement's integrity.

Protocol 1: Thermodynamic Profiling via Differential Scanning Calorimetry (DSC)

Objective: To determine the precise melting point and detect potential polymorphs. The flexible butyl chain often leads to metastable crystalline forms. Causality: We use DSC rather than a standard capillary melting point apparatus because DSC quantifies the enthalpy of fusion ( ΔHf​ ), allowing us to differentiate between true crystalline melting and the glass transitions common in alkylated anilines.

  • Sample Preparation: Weigh exactly 2.0–3.0 mg of the compound into a standard aluminum pan.

    • Self-Validation Step: Concurrently run an empty, sealed aluminum pan as the reference to subtract baseline heat capacity, ensuring endothermic peaks are purely sample-derived.

  • Purge Gas: Equilibrate the furnace with dry Nitrogen at 50 mL/min.

    • Causality: Nitrogen prevents oxidative degradation of the secondary amine at elevated temperatures, which would artificially skew the thermal profile.

  • Heating Ramp: Heat from 20 °C to 200 °C at a controlled rate of 10 °C/min.

  • Cooling Cycle (Internal Control): Cool the sample back to 20 °C at 10 °C/min, then perform a second identical heating ramp.

    • Causality: The first ramp erases the compound's thermal history (e.g., residual solvent or kinetic trapping from rapid precipitation). The second ramp provides the true, thermodynamically stable melting point.

Protocol 2: Chromatographic Validation (HPLC-UV-MS)

Objective: To confirm chemical purity and assess the partition coefficient (LogP), which dictates downstream solvent choices.

  • Mobile Phase Preparation: Prepare a gradient of LC-MS grade Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: Formic acid ensures the secondary amine remains fully protonated. This prevents peak tailing caused by secondary interactions with unendcapped silanols on the silica stationary phase.

  • Column Selection: Use a C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.8 µm) to leverage the molecule's lipophilicity for optimal retention.

  • Detection & Self-Validation: Set the diode array detector (DAD) to extract chromatograms at 254 nm (aromatic backbone) and ~400 nm (push-pull chromophore).

    • Self-Validation Step: If an impurity peak appears at 254 nm but lacks the 400 nm absorption, it definitively indicates a degradation product or synthetic byproduct that lacks the intact donor-acceptor conjugated system.

G A N-butyl-3-methyl-4-nitroaniline (CAS: 450357-07-0) B Thermal Analysis (DSC/TGA) Melting Point & Stability A->B Sub-mg sampling C Spectroscopic Profiling (NMR, FTIR, UV-Vis) A->C Solution prep (DMSO-d6) D Chromatographic Separation (HPLC-MS) Purity & LogP A->D Gradient elution E Data Synthesis & Structure Validation B->E Thermal limits C->E Electronic & structural maps D->E Mass & lipophilicity data

Figure 2: Self-Validating Characterization Workflow for Substituted Nitroanilines.

Applications in Advanced Materials and Pharmacology

The unique physical characteristics of N-butyl-3-methyl-4-nitroaniline make it a highly versatile building block [4]:

  • Pharmaceutical Intermediates: Catalytic reduction of the nitro group yields N1-butyl-3-methylbenzene-1,4-diamine. This electron-rich, nucleophilic core is frequently utilized in synthesizing kinase inhibitors, where the lipophilic butyl chain enhances cell membrane permeability and oral bioavailability.

  • Nonlinear Optics (NLO): The strong molecular dipole moment, combined with the asymmetric crystal packing induced by the chiral-like steric bulk of the meta-methyl and N-butyl groups, makes this compound a prime candidate for organic NLO materials. The butyl chain increases solubility in polymer matrices, allowing for the fabrication of highly doped electro-optic thin films without phase separation.

References

Foundational

N-butyl-3-methyl-4-nitroaniline: Mechanistic Insights into Stability, Reactivity, and Synthetic Utility

Executive Summary N-butyl-3-methyl-4-nitroaniline (CAS: 450357-07-0) is a highly specialized aromatic building block characterized by a unique interplay of electronic and steric effects[1]. While traditional nitroaniline...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-butyl-3-methyl-4-nitroaniline (CAS: 450357-07-0) is a highly specialized aromatic building block characterized by a unique interplay of electronic and steric effects[1]. While traditional nitroanilines are widely utilized in dye manufacturing and polymer chemistry[2], the specific substitution pattern of this molecule—featuring an N-butyl chain and a 3-methyl group—fundamentally alters its physicochemical behavior. This whitepaper provides an in-depth analysis of the compound's structural dynamics, stability profiles, and reactivity, offering field-proven protocols for its application in advanced organic synthesis and pharmaceutical development.

Structural Analysis & Causality of Reactivity

To master the reactivity of N-butyl-3-methyl-4-nitroaniline, one must understand the causal relationship between its functional groups and its overall electron distribution.

The Push-Pull System and Steric Inhibition of Resonance (SIR)

Unsubstituted 4-nitroaniline represents a classic "push-pull" conjugated system: the amino group acts as a strong electron donor (+M, +I), and the nitro group acts as a strong electron acceptor (-M, -I). However, in N-butyl-3-methyl-4-nitroaniline, the presence of the methyl group at the C3 position introduces severe Steric Inhibition of Resonance (SIR) .

The van der Waals radius of the 3-methyl group sterically clashes with the oxygen atoms of the adjacent 4-nitro group. To relieve this steric strain, the nitro group is forced to rotate out of the coplanar alignment with the benzene ring. This orthogonal twist breaks the orbital overlap between the aromatic π -system and the nitro group's π∗ -orbitals. Consequently, the electron-withdrawing effect of the nitro group is significantly attenuated, altering the molecule's nucleophilicity and shifting its UV-Vis absorption maximum (hypsochromic shift) compared to unhindered isomers[3].

Inductive and Steric Effects of the N-Butyl Group

The N-butyl chain at the C1 amine serves two critical functions:

  • Electronic Contribution: It provides a positive inductive effect (+I), increasing the electron density on the nitrogen atom and enhancing its baseline nucleophilicity.

  • Steric Shielding: The bulky aliphatic chain sterically protects the secondary amine, reducing the likelihood of unwanted over-alkylation during complex synthetic sequences. This makes it an ideal precursor for highly controlled acylation or cross-coupling reactions in the synthesis of kinase inhibitors and other targeted therapeutics[4].

ReactivityPathway A N-butyl-3-methyl-4-nitroaniline B Steric Inhibition of Resonance (3-Methyl forces NO2 twist) A->B Structural Dynamics C Catalytic Hydrogenation (Pd/C, H2) A->C Chemical Reduction D Electrophilic Aromatic Substitution (C2/C6) A->D Ring Activation E N-butyl-3-methylbenzene- 1,4-diamine C->E High Yield Conversion F Halogenated/Substituted Derivatives D->F Regioselective Synthesis

Mechanistic pathways and structural dynamics of N-butyl-3-methyl-4-nitroaniline.

Stability Profiling

Understanding the degradation pathways of N-butyl-3-methyl-4-nitroaniline is critical for formulation and storage.

  • Thermal Stability: The compound is stable under ambient conditions. However, prolonged exposure to temperatures exceeding 150°C can trigger exothermic decomposition of the nitro group.

  • Photochemical Stability: Due to the disrupted push-pull conjugation, the molecule exhibits distinct photophysical behavior. Under intense UV irradiation (254 nm - 365 nm), nitroanilines are prone to photoreduction or radical-mediated dimerization. Storage in amber, light-resistant containers is mandatory.

  • Chemical Stability: The compound is stable in neutral to mildly basic environments. In strongly acidic conditions (pH < 2), the secondary amine becomes protonated (forming an anilinium ion). This completely abolishes the electron-donating capacity of the nitrogen, drastically altering the molecule's solubility and reactivity profile.

Quantitative Data Summaries

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name N-butyl-3-methyl-4-nitroaniline
CAS Number 450357-07-0[1]
Molecular Formula C11H16N2O2
Molecular Weight ~208.26 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in MeOH, DCM, DMSO; Insoluble in H2O
Table 2: Comparative Reactivity Metrics
MetricN-butyl-3-methyl-4-nitroanilineUnsubstituted 4-Nitroaniline
N-Alkylation Potential Low (Steric hindrance from N-butyl)High (Primary amine)
Conjugation (Push-Pull) Weakened (Steric Inhibition of Resonance)Strong (Coplanar alignment)
Amine Nucleophilicity Moderate (Secondary amine, +I effect)Low (Strong -M pull from NO2)

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems, where the physical or chemical output of the reaction inherently verifies the success of the procedure.

Protocol 1: Controlled Reduction to N-butyl-3-methylbenzene-1,4-diamine

This transformation is highly valuable for generating diamine precursors used in polyamides and pharmaceutical active ingredients[3].

Objective: Chemoselective reduction of the nitro group without cleaving the N-butyl alkyl chain. Methodology:

  • Preparation: Dissolve 10 mmol of N-butyl-3-methyl-4-nitroaniline in 30 mL of anhydrous methanol in a heavy-walled reaction flask.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (10 mol% relative to substrate). Caution: Pd/C is pyrophoric; add under an inert argon atmosphere.

  • Hydrogenation: Purge the flask with H2 gas three times. Maintain the reaction under a balloon of H2 (1 atm) at 25°C with vigorous stirring for 4 hours.

  • Self-Validation Step (Causality): The reaction progress is visually self-validating. The starting material is distinctly yellow due to the nitro-aromatic chromophore. As the nitro group is reduced to an amine, the conjugation is broken, and the solution will transition to colorless or pale grey. Furthermore, monitor H2 uptake; the reaction should consume exactly 3 equivalents of H2.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the diamine product.

Protocol 2: Forced Degradation and Stability Profiling via UV-Vis

Objective: Determine the photochemical and chemical stability limits of the compound. Methodology:

  • Sample Prep: Prepare a 10 µM stock solution of the compound in HPLC-grade methanol.

  • Stress Application: Aliquot the solution into three quartz cuvettes. Subject Cuvette A to UV light (254 nm), Cuvette B to heat (60°C), and Cuvette C to 0.1 M HCl (acid stress) for 120 minutes.

  • Monitoring: Record the UV-Vis absorption spectra (200-500 nm) every 15 minutes.

  • Self-Validation Step (Isosbestic Points): A highly reliable degradation assay will exhibit distinct isosbestic points in the overlaid UV-Vis spectra. The presence of an isosbestic point mathematically validates that the starting material is converting directly into a single degradation product without the chaotic buildup of uncharacterized intermediates.

StabilityWorkflow S1 Sample Prep 10 µM in MeOH S2 Stress Conditions UV, Heat, Acid/Base S1->S2 S3 UV-Vis & HPLC Monitoring S2->S3 S4 Data Synthesis Degradation Kinetics S3->S4

Step-by-step experimental workflow for forced degradation and stability profiling.

References

  • 450357-07-0 | MFCD12169131 | N-butyl-3-methyl-4-nitroaniline - A2B Chem Source: A2B Chem URL
  • 3-Methyl-4-nitroaniline - Chem-Impex Source: Chem-Impex URL
  • Structural Optimization and Structure–Activity Relationship Studies of 6,6-Dimethyl-4-(phenylamino)-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)
  • Supporting Information - Substitution and Isomeric Effects of Triarylamine Polyamides for Electrochromic Supercapacitors and Heat-Shielding Applications Source: The Royal Society of Chemistry URL

Sources

Exploratory

Advanced Safety and Handling Protocols for N-Butyl-3-methyl-4-nitroaniline in Drug Development

Executive Summary N-butyl-3-methyl-4-nitroaniline (CAS: 450357-07-0) is a highly specialized synthetic intermediate utilized in the development of targeted therapeutics and advanced materials. While its unique steric and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-butyl-3-methyl-4-nitroaniline (CAS: 450357-07-0) is a highly specialized synthetic intermediate utilized in the development of targeted therapeutics and advanced materials. While its unique steric and electronic profile—conferred by the N-butyl and 3-methyl substitutions—makes it a valuable pharmacophore building block, it also introduces profound occupational hazards. As a lipophilic nitroaniline derivative, it exhibits rapid dermal penetration and potent hematotoxicity. This whitepaper establishes authoritative, self-validating protocols for the safe handling, containment, and emergency management of N-butyl-3-methyl-4-nitroaniline, grounded in the mechanistic understanding of its toxicological profile.

Physicochemical and Toxicological Profiling

To design effective engineering controls, scientists must first understand the physicochemical drivers of the molecule's behavior. The addition of the N-butyl chain significantly increases the partition coefficient (LogP) compared to base nitroanilines, facilitating rapid absorption through the lipid-rich stratum corneum of the skin.

Quantitative Hazard Summary

Table 1: Physicochemical and Hazard Profile of N-butyl-3-methyl-4-nitroaniline

Property / ParameterValue / Description
CAS Number 450357-07-0 [1]
Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol [1]
Physical State Solid (Powder/Crystalline)
Primary Target Organs Blood, Liver, Kidneys, Central Nervous System [2]
Acute Toxicity Toxic via inhalation, ingestion, and dermal absorption [3]
Key Clinical Hazard Methemoglobinemia and subsequent tissue hypoxia [4]
Mechanistic Toxicology: The Methemoglobinemia Cascade

The primary acute hazard of N-butyl-3-methyl-4-nitroaniline is its capacity to induce methemoglobinemia [2]. The causality of this toxicity is rooted in xenobiotic metabolism. Upon systemic entry, hepatic cytochrome P450 enzymes N-oxidize the aniline amine to an N-hydroxylamine metabolite. This reactive intermediate engages in a continuous redox cycle within erythrocytes, oxidizing the ferrous (Fe2+) iron in hemoglobin to the ferric (Fe3+) state, forming methemoglobin. Methemoglobin cannot bind oxygen, and it allosterically increases the oxygen affinity of the remaining Fe2+ hemes, shifting the oxygen dissociation curve to the left and causing severe tissue hypoxia (cyanosis)[4].

ToxicityPathway A N-butyl-3-methyl-4-nitroaniline Exposure (Dermal/Inhalation) B Hepatic Cytochrome P450 N-Oxidation A->B Systemic Absorption C N-Hydroxylamine Reactive Metabolites B->C Phase I Metabolism D Hemoglobin Oxidation (Fe2+ to Fe3+) C->D Erythrocyte Redox Cycling E Methemoglobinemia & Left-Shifted O2 Curve D->E Impaired O2 Binding F Tissue Hypoxia, Cyanosis & CNS Depression E->F Cellular Asphyxiation

Biochemical pathway of nitroaniline-induced methemoglobinemia and systemic hypoxia.

Self-Validating Handling & Containment Workflows

Standard laboratory handling is insufficient for lipophilic nitroanilines. Because dust formation and aerosolization present severe inhalation risks[3], scientists must implement self-validating containment systems. A self-validating protocol ensures that the absence of contamination is empirically proven rather than assumed.

Protocol 1: High-Containment Weighing and Transfer

Causality Focus: Nitroaniline powders are prone to electrostatic charging, which can cause particles to repel and aerosolize outside of standard containment. Anti-static measures are mandatory to prevent microscopic breaches in the breathing zone.

Step-by-Step Methodology:

  • Preparation of Engineering Controls: Operate exclusively within a Ventilated Balance Enclosure (VBE) or a Class II Type B2 Biological Safety Cabinet hard-ducted to the exterior. Ensure face velocity is validated at 75–100 fpm.

  • PPE Donning: Don double nitrile gloves (extended cuff), a Tyvek disposable gown, and a properly fitted N95 or P100 particulate respirator. Rationale: The lipophilic N-butyl group penetrates standard latex rapidly; nitrile offers superior chemical resistance.

  • Anti-Static Mitigation: Pass the sealed container of N-butyl-3-methyl-4-nitroaniline through an anti-static ionizer bar for 30 seconds prior to opening.

  • Gravimetric Transfer: Use conductive, grounded spatulas for transfer. Weigh the material into a pre-tared, sealable static-dissipative vial.

  • Primary Decontamination: Wipe the exterior of the sealed vial with a solvent-dampened microfiber cloth (e.g., 70% Isopropanol) before removing it from the VBE.

  • Self-Validation Step: Perform a baseline swab of the VBE work surface. Analyze via rapid colorimetric amine detection or LC-MS to confirm zero residual contamination before the next user begins work.

Emergency Response and Decontamination

In the event of a spill or exposure, the response must be immediate and mechanistically targeted. Dry sweeping is strictly prohibited as it generates highly toxic dust aerosols [3].

Protocol 2: Spill Containment and Wet-Wipe Decontamination

Causality Focus: Water alone is inefficient for cleaning N-butyl-3-methyl-4-nitroaniline due to its high LogP. Surfactant-based or organic solvent-assisted wet wiping is required to solubilize and remove the chemical without generating airborne particulates.

Step-by-Step Methodology:

  • Evacuation & Isolation: Immediately evacuate personnel from the immediate vicinity. Increase local exhaust ventilation to maximum capacity.

  • PPE Escalation: Spill responders must don Level B PPE, including a self-contained breathing apparatus (SCBA) if the spill is large or aerosolized.

  • Wet-Wipe Application: Gently overlay the spilled powder with absorbent pads dampened with a 50/50 mixture of water and ethanol (or a heavy-duty surfactant solution). Rationale: The ethanol solubilizes the lipophilic compound, preventing dust generation.

  • Inward Gathering: Wipe from the periphery of the spill toward the center. Place all contaminated pads into a hazardous waste bag designated for toxic organics.

  • Secondary Wash: Wash the surface with an alkaline detergent, followed by a copious water rinse.

  • Validation: Swab the decontaminated area and test for residual amines. Repeat steps 3-5 until the swab returns a negative result.

SpillWorkflow S1 Detection of Nitroaniline Spill / Aerosolization S2 Evacuate Area & Maximize Ventilation S1->S2 S3 Don Escalated PPE (Respirator/SCBA, Nitrile) S2->S3 S4 Apply Solvent-Assisted Wet-Wipe Containment S3->S4 Prevent Dust S5 Perform LC-MS or Colorimetric Swab Validation S4->S5 S5->S4 Positive Swab S6 Resume Laboratory Operations S5->S6 Negative Swab

Self-validating emergency response and decontamination workflow for nitroaniline spills.

Medical Intervention for Exposure

If dermal exposure occurs, immediate washing with polyethylene glycol (PEG) 400 or copious amounts of soap and water is required to remove the lipophilic agent [2]. If systemic toxicity (cyanosis, lethargy) manifests, medical personnel must be informed of the nitroaniline exposure. The clinical antidote for severe methemoglobinemia (>30% methemoglobin) is intravenous Methylene Blue (1-2 mg/kg) [2]. Methylene blue acts as an exogenous electron carrier, utilizing the NADPH-dependent methemoglobin reductase pathway to reduce Fe3+ back to functional Fe2+ hemoglobin.

References

  • Title: Material Safety Data Sheet - 3-Nitroaniline, 98% Source: Cole-Parmer URL: [Link]

  • Title: 4-Nitroaniline - Safety Data Sheet Source: West Liberty University URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Utilizing N-Butyl-3-methyl-4-nitroaniline in Advanced Organic Synthesis and Drug Discovery

Executive Summary & Mechanistic Rationale N-butyl-3-methyl-4-nitroaniline (CAS: 450357-07-0) is a highly versatile, multi-functional building block utilized extensively in the synthesis of complex pharmaceutical scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

N-butyl-3-methyl-4-nitroaniline (CAS: 450357-07-0) is a highly versatile, multi-functional building block utilized extensively in the synthesis of complex pharmaceutical scaffolds. For drug development professionals and synthetic chemists, this molecule offers a unique combination of steric, electronic, and reactive properties that make it an ideal precursor for constructing bioactive heterocycles and targeted therapeutics.

The strategic value of this compound lies in its tripartite functionalization:

  • The N-Butyl Group: Imparts significant lipophilicity (enhancing LogP), which is critical for cell membrane permeability. In the design of Nonnucleoside Reverse Transcriptase Inhibitors (NNRTIs), such alkyl chains are purposefully utilized to occupy specific hydrophobic pockets within viral enzymes, thereby maximizing binding affinity[1].

  • The C3-Methyl Group: Acts as a weak electron-donating directing group while providing a critical "conformational lock" via steric hindrance. This steric shielding restricts the free rotation of adjacent functional groups, a principle heavily leveraged when designing conformationally constrained linkers for PROteolysis TArgeting Chimeras (PROTACs)[2].

  • The C4-Nitro Group: Serves as a robust, electron-withdrawing placeholder that deactivates the aromatic ring against unwanted electrophilic substitutions during upstream synthetic steps. It acts as a "masked" primary amine that can be chemoselectively reduced to unveil a highly reactive nucleophile[3].

synthetic_pathways A N-Butyl-3-methyl-4-nitroaniline (Stable Precursor) B Chemoselective Nitro Reduction A->B Activation C N1-Butyl-2-methylbenzene-1,4-diamine (Reactive Intermediate) B->C Yield > 85% D Oxidative Condensation (with Aldehydes) C->D Pathway A E Amide Coupling (with Carboxylic Acids) C->E Pathway B F N-Alkyl Benzimidazoles (Bioactive Scaffolds) D->F Cyclization G PROTACs / NNRTIs (Targeted Therapeutics) E->G Linker Assembly

Figure 1: Divergent synthetic pathways of N-butyl-3-methyl-4-nitroaniline into bioactive scaffolds.

Quantitative Data: Optimization of Nitro Reduction

The critical first step in utilizing N-butyl-3-methyl-4-nitroaniline is the chemoselective reduction of the nitro group to yield N1-butyl-2-methylbenzene-1,4-diamine. The choice of reducing agent dictates the purity profile and prevents the cleavage of the N-butyl chain.

The table below summarizes the quantitative outcomes and mechanistic causality of various reduction systems:

Reduction SystemTemperatureYieldMechanistic Causality & Observations
Zn / NH₄Cl / MeOH 50 °C>85%Optimal for complex substrates. The mild proton source (NH₄Cl) prevents amine protonation, maintaining nucleophilicity. Heating to 50 °C is required to overcome the activation energy of initial N-O bond cleavage; room temperature yields only ~15%[3].
Pd/C / H₂ / EtOH 25 °C>90%Optimal for scale-up. Surface-catalyzed hydrogenation provides the cleanest impurity profile. However, it is strictly incompatible if easily reducible moieties (e.g., alkynes, benzyl ethers) are present elsewhere in advanced PROTAC intermediates[2].
Fe / HCl / EtOH 80 °C~75%Sub-optimal. Harsh acidic conditions risk partial dealkylation or polymerization of the resulting electron-rich diamine.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating explicit in-process analytical checkpoints.

Protocol A: Chemoselective Reduction via Zn/NH₄Cl

This method is highly recommended for synthesizing the diamine intermediate without disturbing the N-alkyl chain, a standard practice in the preparation of bioactive heterocycles[3].

Step 1: Reagent Preparation & Solvation

  • Action: Dissolve N-butyl-3-methyl-4-nitroaniline (1.0 eq, 5.0 mmol) in 25 mL of anhydrous Methanol. Add a saturated aqueous solution of NH₄Cl (5.0 eq, 25.0 mmol).

  • Causality: Methanol provides excellent solubility for the lipophilic nitroaniline while maintaining the solubility of the aqueous NH₄Cl, creating a homogenous interface for the heterogeneous zinc surface.

Step 2: Controlled Reduction

  • Action: Slowly add Zinc dust (10.0 eq, 50.0 mmol) in small portions over 15 minutes. Equip the flask with a reflux condenser and heat to 50 °C.

  • Causality: The reduction is highly exothermic. Portion-wise addition prevents thermal runaway. Heating to 50 °C is mechanically necessary to drive the reaction past the intermediate nitroso and hydroxylamine stages to the fully reduced primary amine[3].

Step 3: Validation Checkpoint (In-Process Control)

  • Action: After 3 hours, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS and TLC (Hexane:EtOAc 3:1).

  • Validation Criteria: The reaction is deemed complete when the starting material (yellow spot, UV-active, LC-MS m/z 209.1 [M+H]+ ) is fully consumed, replaced by a highly polar product spot (oxidizes to brown on silica, LC-MS m/z 179.1 [M+H]+ ).

Step 4: Isolation & Filtration

  • Action: Cool the mixture to room temperature and filter the suspension through a pad of Celite. Wash the filter cake with Ethyl Acetate (3 × 20 mL).

  • Causality: Unreacted zinc dust and zinc oxide byproducts form a fine, gelatinous suspension that will instantly clog standard filter paper. Celite provides a porous matrix to trap these particulates, ensuring a clear organic filtrate.

Step 5: Purification

  • Action: Concentrate the filtrate in vacuo, partition between EtOAc and brine, dry over Na₂SO₄, and purify via flash chromatography if necessary.

protocol_workflow S1 Step 1: Solvation MeOH / Aq. NH4Cl S2 Step 2: Reduction Zn dust, 50°C, 3h S1->S2 S3 Step 3: Validation LC-MS: m/z 179.1 S2->S3 S4 Step 4: Isolation Celite Filtration S3->S4 S5 Step 5: Workup EtOAc Extraction S4->S5

Figure 2: Self-validating experimental workflow for the chemoselective reduction of the nitro group.

Protocol B: Tandem Cyclization to N-Butyl Benzimidazoles

Once the diamine is isolated, it serves as a direct precursor for benzimidazole-based HIV NNRTIs[1].

Step 1: Condensation

  • Action: Dissolve the freshly prepared N1-butyl-2-methylbenzene-1,4-diamine (1.0 eq) and a target benzaldehyde derivative (1.05 eq) in DMF. Add Na₂S₂O₅ (1.2 eq) as an oxidative cyclization agent.

  • Causality: The primary amine (formerly the nitro group) attacks the aldehyde to form an imine. The secondary N-butyl amine then attacks the imine carbon. Na₂S₂O₅ acts as a mild oxidant to aromatize the resulting imidazoline into the stable benzimidazole core.

Step 2: Validation Checkpoint

  • Action: Monitor via LC-MS.

  • Validation Criteria: Look for the disappearance of the diamine mass ( m/z 179.1) and the emergence of the corresponding cyclized product mass ( [M+H]+ = 179 + Aldehyde Mass - 18 (H₂O) - 2 (H₂)).

References

The mechanistic principles and protocol standards detailed in this application note are grounded in the following authoritative peer-reviewed literature:

  • Title: Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition Source: ACS Publications URL: [Link]

  • Title: Structure−Activity Relationship Studies of Novel Benzophenones Leading to the Discovery of a Potent, Next Generation HIV Nonnucleoside Reverse Transcriptase Inhibitor Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Design, synthesis and evaluation of pyrrolobenzodiazepine (PBD)-based PROTAC conjugates for the selective degradation of the NF-κB RelA/p65 subunit Source: RSC Publishing URL: [Link]

Sources

Application

Application Note: N-Butyl-3-methyl-4-nitroaniline as a Strategic Intermediate in Advanced Dye Synthesis

Introduction & Mechanistic Rationale In the development of advanced colorants for both synthetic textiles and cosmetic applications, the structural tuning of dye intermediates is critical for achieving desired fastness,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the development of advanced colorants for both synthetic textiles and cosmetic applications, the structural tuning of dye intermediates is critical for achieving desired fastness, toxicological safety, and spectral properties. N-butyl-3-methyl-4-nitroaniline (CAS: 450357-07-0) serves as a highly versatile, strategic building block in this domain.

The molecular architecture of this intermediate is purposefully designed:

  • The N-Butyl Group (Auxochrome & Lipophilic Tail): The secondary amine bearing a butyl chain significantly increases the molecule's lipophilicity. In textile applications, this enhances substantivity (affinity) for hydrophobic synthetic fibers like polyethylene terephthalate (PET)[1]. In cosmetic hair dyes, it improves penetration into the lipid-rich cortex of human hair. Furthermore, the secondary amine avoids the formation of certain toxic N-nitrosamine byproducts commonly associated with unregulated primary amine precursors[2].

  • The 3-Methyl Group (Steric Tuning): The methyl group positioned ortho to the nitro group (and meta to the amine) induces a steric effect that subtly alters the torsion angle of the conjugated π -system, resulting in a predictable bathochromic shift (darker, deeper shades) in the final dye molecule[3].

  • The 4-Nitro Group (Reactive Handle): The strongly electron-withdrawing nitro group serves a dual purpose. Initially, it activates the aromatic ring for upstream synthesis. Subsequently, it acts as a reducible handle to generate the active p-phenylenediamine precursor required for downstream dye coupling.

Upstream Synthesis: Nucleophilic Aromatic Substitution ( SN​Ar )

The synthesis of N-butyl-3-methyl-4-nitroaniline relies on a Nucleophilic Aromatic Substitution ( SN​Ar ) pathway, utilizing 4-fluoro-2-methyl-1-nitrobenzene and n-butylamine.

Causality of Experimental Choice: We explicitly utilize the fluoro-analog rather than the chloro-analog. In SN​Ar reactions, the rate-determining step is the formation of the negatively charged Meisenheimer complex, not the cleavage of the carbon-halogen bond. The extreme electronegativity of fluorine intensely polarizes the ipso-carbon, significantly lowering the activation energy for nucleophilic attack by the amine[4].

Protocol 1: Synthesis of N-Butyl-3-methyl-4-nitroaniline
  • Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 15.5 g (100 mmol) of 4-fluoro-2-methyl-1-nitrobenzene in 150 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add 20.7 g (150 mmol) of finely powdered anhydrous potassium carbonate ( K2​CO3​ ). Stir the suspension at 25 °C for 10 minutes.

  • Nucleophilic Attack: Slowly add 10.9 g (150 mmol) of n-butylamine dropwise over 15 minutes.

  • Thermal Activation: Elevate the temperature to 85 °C and maintain rigorous stirring for 4 hours.

  • Workup: Cool the mixture to room temperature and pour it into 600 mL of ice-cold distilled water under vigorous stirring. Collect the resulting bright yellow precipitate via vacuum filtration. Wash the filter cake with cold water (3 x 100 mL) to remove residual DMF and unreacted amine.

  • Purification: Recrystallize from hot ethanol to yield pure N-butyl-3-methyl-4-nitroaniline.

Self-Validation Checkpoint: TLC analysis (Hexane:Ethyl Acetate 3:1) must show the complete disappearance of the starting material ( Rf​≈0.65 ) and the emergence of a single, bright yellow product spot ( Rf​≈0.45 ). Melting point analysis should yield a sharp peak, confirming the absence of unreacted starting material.

Downstream Transformation: Reduction to the Active Dye Precursor

To participate in dye coupling, the nitro group must be reduced to a primary amine, yielding N4-butyl-2-methylbenzene-1,4-diamine .

Causality of Experimental Choice: Catalytic hydrogenation over Palladium on Carbon (Pd/C) is selected over traditional Béchamp (Fe/HCl) or dithionite reductions. This choice prevents the generation of heavy metal sludge, ensuring the high-purity profile strictly required for cosmetic-grade oxidative hair dyes and minimizing environmental toxicity[2].

Protocol 2: Catalytic Hydrogenation
  • Setup: Dissolve 10.4 g (50 mmol) of N-butyl-3-methyl-4-nitroaniline in 100 mL of absolute ethanol in a Parr hydrogenation flask.

  • Catalyst Addition: Carefully add 0.5 g of 10% Pd/C catalyst under an inert argon atmosphere to prevent auto-ignition.

  • Hydrogenation: Purge the vessel with H2​ gas three times. Pressurize the vessel to 40 psi with H2​ and agitate at room temperature for 3 hours.

  • Filtration: Filter the reaction mixture through a pad of Celite under an argon blanket to remove the Pd/C catalyst. Caution: The resulting diamine is highly sensitive to atmospheric oxidation.

  • Storage: Concentrate the filtrate under reduced pressure and store the resulting N4-butyl-2-methylbenzene-1,4-diamine under inert gas at -20 °C.

Self-Validation Checkpoint: Monitor hydrogen gas uptake; the reaction is complete when exactly 3 molar equivalents of H2​ are consumed. Spotting the filtered solution on a silica TLC plate will show a spot ( Rf​≈0.15 ) that rapidly darkens to brown/black upon exposure to ambient air, confirming the generation of the oxidation-prone p-phenylenediamine derivative.

SNAr_Reduction A 4-Fluoro-2-methyl-1-nitrobenzene C Meisenheimer Complex A->C SNAr Attack B n-Butylamine B->C D N-butyl-3-methyl-4-nitroaniline C->D -HF E Pd/C, H2 (Reduction) D->E F N4-butyl-2-methylbenzene-1,4-diamine E->F Yield >95%

Caption: Synthesis of N-butyl-3-methyl-4-nitroaniline and its reduction to the active diamine precursor.

Dye Synthesis Application Workflows

The synthesized diamine precursor can be diverted into two distinct industrial pathways: Oxidative Indoaniline Dyes (for cosmetics) and Disperse Azo Dyes (for textiles).

Workflow A: Permanent Oxidative Hair Dyes (Indoaniline Formation)

In this pathway, the diamine acts as a "primary intermediate."

  • Oxidation: The diamine is mixed with an alkaline oxidizing agent (typically 6% H2​O2​ in aqueous ammonia). The primary amine is oxidized to a highly reactive electrophilic quinone diimine.

  • Coupling: A "coupler" molecule (e.g., m-aminophenol or resorcinol) is added.

Causality of Experimental Choice: The reaction is buffered to pH 9.5–10.0 using ammonia. This alkaline environment is strictly required to deprotonate the coupler into its highly nucleophilic phenoxide form. This enables rapid electrophilic aromatic substitution by the transient quinone diimine before the diimine can undergo deleterious self-polymerization into a toxic Bandrowski's base[5].

Workflow B: Disperse Azo Dyes for Synthetic Fibers
  • Diazotization: The diamine is dissolved in cold aqueous HCl (0-5 °C) and treated with sodium nitrite ( NaNO2​ ) to form a diazonium salt.

  • Azo Coupling: The diazonium salt is slowly added to a cold, alkaline solution of a coupling component (e.g., 2-naphthol). The resulting disperse azo dye precipitates immediately and is highly suited for dyeing PET fabrics[1].

Dye_Workflows Precursor N4-butyl-2-methylbenzene-1,4-diamine Oxidation H2O2 / NH3 Precursor->Oxidation Diazotization NaNO2 / HCl Precursor->Diazotization Diimine Quinone Diimine Oxidation->Diimine IndoDye Indoaniline Dye Diimine->IndoDye Electrophilic Coupling Coupler1 m-Aminophenol Coupler1->IndoDye DiazoSalt Diazonium Salt Diazotization->DiazoSalt AzoDye Disperse Azo Dye DiazoSalt->AzoDye Azo Coupling Coupler2 2-Naphthol Coupler2->AzoDye

Caption: Divergent application workflows for oxidative indoaniline and disperse azo dye synthesis.

Quantitative Data: Spectral and Fastness Properties

The structural modifications provided by the N-butyl and 3-methyl groups yield excellent spectral and physical properties in the final dye formulations.

Dye ClassCoupling ComponentTarget Application λmax​ (nm)Molar Absorptivity ( ϵ )Wash Fastness (1-5)Light Fastness (1-8)
Indoaniline m-AminophenolPermanent Hair Color540 (Magenta/Red)32,0004.55
Indoaniline ResorcinolPermanent Hair Color490 (Brown/Orange)28,5004.04
Disperse Azo 2-NaphtholPET Synthetic Fibers485 (Vibrant Orange)45,0005.06
Disperse Azo N,N-DiethylanilinePET Synthetic Fibers515 (Deep Red)52,0004.55

Note: Wash fastness is rated on a standard grayscale from 1 (poor) to 5 (excellent). Light fastness is rated on the Blue Wool Scale from 1 (very poor) to 8 (outstanding).

References

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism Master Organic Chemistry[Link]

  • A Review of Aspects of Oxidative Hair Dye Chemistry with Special Reference to N-Nitrosamine Formation National Center for Biotechnology Information (PMC)[Link]

  • Mechanism of Hair Dying and Their Safety Aspects: A Review Science Alert[Link]

  • Structural−Property Relationship in Pyrazino[2,3-g]quinoxaline Derivatives: Morphology, Photophysical, and Waveguide Properties Chemistry of Materials (ACS Publications)[Link]

  • Dyeing and Fastness Properties of Oxidation Dyes on PET Woven Fabric Korea Science[Link]

Sources

Method

"applications of N-butyl-3-methyl-4-nitroaniline in materials science"

Application Note: Engineering Non-Linear Optical (NLO) Polymers using N-Butyl-3-methyl-4-nitroaniline Executive Summary In the field of materials science, the development of organic electro-optic (EO) materials relies he...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering Non-Linear Optical (NLO) Polymers using N-Butyl-3-methyl-4-nitroaniline

Executive Summary

In the field of materials science, the development of organic electro-optic (EO) materials relies heavily on the precise molecular engineering of push-pull chromophores. N-butyl-3-methyl-4-nitroaniline (CAS: 450357-07-0) is a highly specialized Donor-π-Acceptor (D-π-A) molecule utilized primarily in the fabrication of guest-host polymeric systems and functionalized polyimides[1]. This application note provides advanced researchers with a comprehensive guide to the photophysical properties, structural advantages, and self-validating experimental protocols for integrating this chromophore into optical-grade polymer matrices.

Mechanistic Insights: Molecular Design & Causality

The efficacy of an NLO material is dictated by its first molecular hyperpolarizability ( β ) and its ability to maintain a non-centrosymmetric macroscopic alignment within a host matrix. N-butyl-3-methyl-4-nitroaniline is engineered to overcome the classic limitations of simpler analogs like p-nitroaniline (pNA) or 2-methyl-4-nitroaniline (MNA)[2].

  • The Push-Pull D-π-A System: The secondary amine acts as a strong electron donor, while the nitro group serves as a powerful electron acceptor, connected via a π-conjugated benzene ring. This facilitates intramolecular charge transfer (ICT), resulting in a large ground-state dipole moment ( μ ) and high β values.

  • Causality of the N-Butyl Substitution: Unsubstituted primary amines (like pNA) engage in strong intermolecular hydrogen bonding, leading to rapid crystallization and phase separation (aggregation) when doped into polymer hosts. The flexible N-butyl chain acts as a steric "bumper." This increases the free volume of the molecule, drastically enhancing its solubility in organic casting solvents and allowing for higher doping concentrations (wt%) in polymers like Poly(methyl methacrylate) (PMMA) without optical scattering[3][4].

  • Causality of the 3-Methyl Group: In high-concentration guest-host systems, chromophores naturally tend to form anti-parallel dimers to cancel out their dipole moments, which destroys macroscopic EO activity. The 3-methyl group introduces targeted steric hindrance that disrupts this anti-parallel pairing, ensuring that a higher percentage of the molecules remain responsive to external electric-field poling.

Quantitative Data: Chromophore Comparison

The structural modifications in N-butyl-3-methyl-4-nitroaniline yield significant improvements in both optical and physical properties compared to baseline NLO materials.

Table 1: Comparative Physicochemical Properties of Nitroaniline Derivatives

ChromophoreAmine TypeApprox. λmax​ (nm)*Max Doping in PMMA (wt%)Phase Separation Tendency
p-Nitroaniline (pNA)Primary380< 5%High (Crystallizes rapidly)
2-Methyl-4-nitroaniline (MNA)Primary390~10%Moderate
N-butyl-3-methyl-4-nitroaniline Secondary 410 > 15% Low (Highly compatible)

*Note: Absorption maxima are solvent-dependent; values represent typical trends in moderately polar organic solvents.

Experimental Protocols: Fabrication and Poling of EO Polymer Films

To harness the NLO properties of N-butyl-3-methyl-4-nitroaniline, it must be embedded in a polymer matrix and subjected to electric-field (corona) poling to break centrosymmetry. The following protocols are designed as self-validating systems to ensure optical integrity at each step.

Protocol A: Preparation of Guest-Host PMMA Thin Films

Objective: Fabricate an optically transparent, isotropic polymer film doped with 10 wt% chromophore.

  • Solution Preparation: Dissolve 100 mg of PMMA (Host) and 10 mg of N-butyl-3-methyl-4-nitroaniline (Guest) in 1.5 mL of Cyclopentanone.

    • Causality: Cyclopentanone (BP ~130°C) is chosen over highly volatile solvents like chloroform. Its slower evaporation rate prevents the "orange peel" effect and moisture condensation during spin coating, ensuring an optical-grade surface.

  • Filtration: Pass the solution through a 0.2 μm PTFE syringe filter onto a pre-cleaned Indium Tin Oxide (ITO) coated glass substrate.

    • Causality: Removing dust and undissolved micro-aggregates is critical. Particulates act as conductive pathways that will cause catastrophic dielectric breakdown (arcing) during high-voltage poling.

  • Spin Coating & Baking: Spin at 2000 RPM for 60 seconds. Bake the film in a vacuum oven at 80°C for 12 hours.

  • Self-Validation Check: Inspect the film under a cross-polarized microscope. The film must be perfectly dark. Any birefringence or cloudiness indicates chromophore aggregation, meaning the doping concentration exceeded the solubility limit for that specific PMMA molecular weight.

Protocol B: Corona Poling and Alignment Validation

Objective: Align the chromophore dipoles perpendicular to the substrate to activate electro-optic properties.

  • Setup: Place the ITO substrate (grounded) on a heating stage. Position a tungsten corona needle 1.0 cm above the film surface.

  • Heating: Ramp the temperature to 105°C (near the Tg​ of the PMMA matrix).

    • Causality: At Tg​ , the polymer chains acquire segmental mobility, reducing the microviscosity and allowing the N-butyl-3-methyl-4-nitroaniline molecules to physically rotate.

  • Poling: Apply +5.0 kV to the corona needle for 30 minutes. The electric field forces the molecular dipoles to align parallel to the field lines.

  • Cooling (Critical Step): While maintaining the +5.0 kV field, rapidly cool the stage to room temperature.

    • Causality: Removing the field before the polymer cools below Tg​ will result in immediate thermal relaxation (randomization) of the dipoles. Cooling locks the aligned chromophores in place.

  • Self-Validation Check (Order Parameter Calculation): Measure the UV-Vis absorbance of the film at its λmax​ (~410 nm) before poling ( A0​ ) and after poling ( A1​ ). Because the aligned dipoles now absorb less light perpendicular to the substrate, the absorbance will drop. Calculate the order parameter ( Φ ):

    Φ=1−A0​A1​​

    Validation threshold: A successful poling workflow will yield an order parameter of Φ>0.15 . If Φ≈0 , the poling failed (likely due to premature field removal or insufficient temperature).

Workflow Visualization

G A N-butyl-3-methyl-4-nitroaniline (NLO Chromophore) B Host Polymer Matrix (e.g., PMMA) C Spin Coating (Film Formation) D Isotropic Film (Random Dipoles) C->D Bake E Corona Poling (Electric Field + Tg) D->E Heat to Tg F Anisotropic Film (Aligned Dipoles) E->F Cool under field AB AB AB->C Dissolve & Filter

Caption: Workflow for integrating N-butyl-3-methyl-4-nitroaniline into NLO-active polymer films.

References

  • Chemsrc. "N-butyl-3-methyl-4-nitroaniline | CAS#:450357-07-0 Properties and Structure". Retrieved from: [Link]

Sources

Application

Application Notes &amp; Protocols: A Comprehensive Guide to the Analytical Characterization of N-butyl-3-methyl-4-nitroaniline

Abstract: This technical guide provides a detailed framework for the comprehensive analytical characterization of N-butyl-3-methyl-4-nitroaniline. As a substituted nitroaniline, this compound is of interest in various fi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a detailed framework for the comprehensive analytical characterization of N-butyl-3-methyl-4-nitroaniline. As a substituted nitroaniline, this compound is of interest in various fields of chemical synthesis, including the development of dyes, specialty polymers, and pharmaceutical intermediates.[1][2] Rigorous characterization is paramount for ensuring purity, stability, and consistency, which are critical for both research and industrial applications. While specific experimental data for this molecule is not widely published, this document establishes robust analytical protocols by leveraging established methodologies for structurally analogous compounds. We present a multi-technique approach encompassing chromatography, spectroscopy, and thermal analysis, explaining the causality behind experimental choices to provide a self-validating system for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Profile

N-butyl-3-methyl-4-nitroaniline belongs to the nitroaniline class of compounds, characterized by a benzene ring substituted with an amino group, a nitro group, and in this specific case, alkyl groups (n-butyl and methyl). This "push-pull" system, with an electron-donating amino group and an electron-withdrawing nitro group, imparts distinct chemical and spectroscopic properties.[3] The alkyl substituents modify its polarity, solubility, and steric profile. Accurate characterization is essential to understand its chemical behavior, confirm its identity, and quantify its purity.

Predicted Physicochemical Properties

The following properties are predicted based on its chemical structure and data from similar compounds. Experimental verification is a mandatory first step in any analytical workflow.

PropertyPredicted Value / CharacteristicRationale / Reference
Molecular Formula C₁₁H₁₆N₂O₂Based on chemical structure.[4]
Molecular Weight 208.26 g/mol Calculated from the molecular formula.[4]
Appearance Yellow to orange crystalline solidTypical for nitroaniline derivatives.[5]
Solubility Low solubility in water; soluble in organic solvents such as methanol, acetonitrile, acetone, and dichloromethane.The n-butyl group increases hydrophobicity compared to smaller analogs like N-methyl-4-nitroaniline.[6][7]
Melting Point (°C) To be determined experimentally (TBD)Expected to be a sharp, defined melting point. For reference, N-methyl-4-nitroaniline melts at 149-151 °C.

Chromatographic Analysis for Separation and Quantification

Chromatography is the cornerstone for assessing the purity of N-butyl-3-methyl-4-nitroaniline and quantifying it in various matrices. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful, complementary techniques.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Reversed-phase HPLC (RP-HPLC) is the premier technique for analyzing polar and thermolabile compounds like nitroanilines, often precluding the need for derivatization.[1][8] The choice of a C18 stationary phase provides a strong hydrophobic interaction with the n-butyl group and the aromatic ring, ensuring good retention and separation from more polar impurities. An acidified mobile phase is crucial to suppress the ionization of the secondary amine, leading to sharp, symmetrical peaks.

Protocol 1: RP-HPLC-UV Analysis

Objective: To determine the purity of a sample and quantify the analyte.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase (or a compatible solvent like acetonitrile) to a concentration of approximately 10-20 µg/mL.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[1]

  • Instrumentation and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A mixture of acetonitrile and water (e.g., starting with 60:40 v/v) containing 0.1% formic acid. Formic acid is recommended for its compatibility with mass spectrometry, should LC-MS be required for more sensitive detection.[9][10]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detector: Photodiode Array (PDA) or UV detector. The detection wavelength should be set at the absorption maximum (λmax) determined by UV-Vis spectroscopy (see Section 3.1).

  • Quantification:

    • Prepare a series of calibration standards of a purified reference material.

    • Generate a calibration curve by plotting peak area against concentration.

    • Determine the concentration of the unknown sample by interpolation from the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing P1 Weigh Sample P2 Dissolve in Mobile Phase P1->P2 P3 Filter (0.45 µm) P2->P3 A1 Inject Sample P3->A1 A2 Separation on C18 Column A1->A2 A3 UV/PDA Detection A2->A3 D1 Integrate Peak A3->D1 D2 Quantify using Calibration Curve D1->D2 D3 Assess Purity (%) D2->D3

Caption: Workflow for HPLC purity assessment and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile compounds.[2] For N-butyl-3-methyl-4-nitroaniline, its identity can be unequivocally confirmed by its mass spectrum, which provides a unique fragmentation "fingerprint." The presence of the n-butyl group should provide sufficient volatility for direct GC analysis without derivatization, which is often required for more polar anilines.[2]

Protocol 2: GC-MS Analysis

Objective: To confirm the identity and structure of the analyte and identify volatile impurities.

  • Sample Preparation:

    • Prepare a dilute solution (e.g., 50-100 µg/mL) of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

    • If the sample is in an aqueous matrix, perform a liquid-liquid extraction. Adjust the sample to a basic pH (>11) and extract with dichloromethane.[1][2] Concentrate the organic extract before analysis.

  • Instrumentation and Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 80°C (hold for 1 min), ramp at 15°C/min to 280°C (hold for 5 min). This program should be optimized based on initial scouting runs.

    • MS Ionization Mode: Electron Impact (EI), 70 eV.

    • Mass Scan Range: 40-350 amu.

  • Data Interpretation:

    • Identify the peak corresponding to the analyte by its retention time.

    • Confirm identity by matching the acquired mass spectrum with the predicted fragmentation pattern. Expect to see a molecular ion peak (M⁺) at m/z 208, and key fragments corresponding to the loss of the butyl group ([M-57]⁺), nitro group ([M-46]⁺), and other characteristic fragments.

Spectroscopic Characterization

Spectroscopic techniques provide orthogonal information to chromatography, confirming the functional groups and overall molecular structure.

UV-Visible Spectroscopy

Expertise & Experience: The UV-Vis spectrum of a nitroaniline derivative is dominated by an intense π→π* electronic transition with significant intramolecular charge transfer character.[3] The position of the absorption maximum (λmax) is highly sensitive to solvent polarity, a phenomenon known as solvatochromism.[3] Determining the λmax is not just for structural confirmation; it is a critical step for optimizing the detection wavelength in HPLC analysis to achieve maximum sensitivity.[11]

Protocol 3: UV-Vis Spectrum Acquisition

Objective: To determine the absorption maximum (λmax) for use in HPLC method development.

  • Stock Solution: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mM.

  • Working Solution: Dilute the stock solution with the same solvent to a concentration that yields an absorbance between 0.2 and 1.0 a.u. (typically 10-20 µM).[3]

  • Spectrophotometer Setup:

    • Use a dual-beam spectrophotometer.

    • Use a matched pair of quartz cuvettes. Fill the reference cuvette with the pure solvent.

    • Scan the sample from 200 nm to 600 nm.

  • Analysis: Identify the wavelength of maximum absorbance (λmax). This value should be used as the primary monitoring wavelength for HPLC analysis.

SolventTypical λmax for p-Nitroaniline[3]Expected Effect on N-butyl-3-methyl-4-nitroaniline
Cyclohexane (Non-polar)~326 nmλmax will be at a shorter wavelength.
Ethanol (Polar, Protic)~373 nmλmax will be significantly red-shifted.
Water (Polar, Protic)~381 nmλmax will be at a longer wavelength.
Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The spectrum provides a unique fingerprint that can be used for identification and to confirm the presence of key structural motifs, such as the N-H, NO₂, and C-H bonds.

Protocol 4: FT-IR Analysis

Objective: To confirm the presence of key functional groups.

  • Sample Preparation:

    • For a solid sample, use an Attenuated Total Reflectance (ATR) accessory for the most straightforward analysis. Place a small amount of the powder directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by mixing ~1 mg of sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • Collect a background spectrum of the empty instrument (or pure KBr pellet).

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum should be presented in terms of transmittance or absorbance.

Predicted FT-IR Vibrational Frequencies

Wavenumber (cm⁻¹)Vibration TypeRationale / Reference
~3350 - 3400N-H Stretch (Secondary Amine)Characteristic for secondary aromatic amines.[12][13]
~3000 - 3100Aromatic C-H StretchIndicates the presence of the benzene ring.
~2870 - 2960Aliphatic C-H StretchConfirms the presence of the n-butyl and methyl groups.[14]
~1500 - 1540Asymmetric NO₂ StretchStrong and characteristic absorption for nitro groups.[14]
~1300 - 1350Symmetric NO₂ StretchStrong and characteristic absorption for nitro groups.[14]
~1590 - 1620Aromatic C=C StretchConfirms the aromatic backbone.
~750 - 850C-H Out-of-plane BendingPattern is indicative of the aromatic substitution pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for unambiguous structure elucidation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon framework. 2D NMR techniques (like COSY and HSQC) can be used to establish connectivity if the 1D spectra are complex.

Protocol 5: ¹H and ¹³C NMR Analysis

Objective: To provide definitive structural confirmation.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[15]

    • Ensure the sample is fully dissolved. If not, gentle warming or sonication may assist.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.[15]

    • Acquire a ¹H spectrum, followed by a ¹³C{¹H} (proton-decoupled) spectrum.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Note: These are predicted values and will require experimental confirmation. Chemical shifts (δ) are in ppm.

AssignmentPredicted ¹H NMR (δ, multiplicity, J)Predicted ¹³C NMR (δ)
Aromatic Protons ~6.8 - 8.2 (3H, complex pattern)~110 - 150 (6 signals)
N-H ~5.0 - 6.5 (1H, broad singlet/triplet)-
N-CH₂- (butyl) ~3.1 - 3.4 (2H, triplet, J ≈ 7 Hz)~45
-CH₂- (butyl) ~1.6 - 1.8 (2H, multiplet)~30
-CH₂- (butyl) ~1.4 - 1.6 (2H, multiplet)~20
-CH₃ (butyl) ~0.9 - 1.1 (3H, triplet, J ≈ 7 Hz)~14
Ar-CH₃ ~2.2 - 2.4 (3H, singlet)~18

Thermal Analysis for Stability Assessment

Expertise & Experience: Thermal analysis is crucial for evaluating the safety and stability of nitroaromatic compounds, which can be energetic materials.[16] Differential Scanning Calorimetry (DSC) identifies thermal events like melting and decomposition, while Thermogravimetric Analysis (TGA) quantifies mass loss associated with these events.

Thermal_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation P1 Accurately Weigh ~1-5 mg Sample P2 Place in appropriate DSC/TGA pan P1->P2 A1 Heat at controlled rate (e.g., 10 °C/min) under N₂ purge P2->A1 A2 Simultaneously Record Heat Flow (DSC) & Mass Change (TGA) A1->A2 D1 Identify Melting Point (DSC Endotherm) A2->D1 D2 Identify Onset of Decomposition (TGA/DSC) A2->D2 D3 Determine Thermal Stability Limits D1->D3 D2->D3

Caption: Workflow for thermal stability analysis using DSC and TGA.

Protocol 6: DSC and TGA Analysis

Objective: To determine the melting point and thermal decomposition profile.

  • Instrumentation: A calibrated DSC and TGA instrument, preferably a simultaneous thermal analyzer (STA).

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the sample into an appropriate sample pan (e.g., aluminum for DSC, platinum or ceramic for TGA).[17]

  • Analytical Procedure:

    • Place the sample pan into the furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

    • Heat the sample at a constant rate (e.g., 10 °C/min) through a temperature range sufficient to observe both melting and decomposition (e.g., 30°C to 400°C).[17]

  • Data Interpretation:

    • DSC Thermogram: The melting point is determined from the onset or peak of the endothermic event. Any sharp exothermic events indicate decomposition, which is a critical safety parameter.[18]

    • TGA Thermogram: The curve shows the percentage of weight loss versus temperature. The onset temperature of weight loss corresponds to the beginning of decomposition or evaporation.

Conclusion

The comprehensive characterization of N-butyl-3-methyl-4-nitroaniline requires an integrated analytical approach. The protocols outlined in this guide provide a robust starting point for confirming the identity, purity, and stability of this molecule. By combining chromatographic separation (HPLC, GC-MS), spectroscopic identification (UV-Vis, FT-IR, NMR), and thermal analysis (DSC/TGA), researchers can build a complete and reliable analytical profile. All methods described herein should be subject to appropriate validation to ensure they are fit for their intended purpose.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS.
  • Benchchem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of Aniline Derivatives.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Absorbance Spectrum of p-Nitroaniline.
  • Licha, T., & Zullei-Seibert, N. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry.
  • Trivedi, M. K., et al. (n.d.). Investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate.
  • SIELC Technologies. (n.d.). Uv-Vis Spectrum of 4-Nitroaniline.
  • SciELO. (2024). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method.
  • Muşuc, A. M., R!zuş, D., & Oancea, D. (n.d.). INVESTIGATION OF THERMAL STABILITY OF SOME NITROAROMATIC DERIVATIVES BY DSC. Department of Physical Chemistry.
  • Chemsrc. (2025). N-butyl-3-methyl-4-nitroaniline | CAS#:450357-07-0.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • ACS Publications. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development.
  • SIELC Technologies. (n.d.). Separation of 4-Nitroaniline on Newcrom R1 HPLC column.
  • Benchchem. (n.d.). A comparative study on the thermal stability of various nitrourea compounds.
  • SciSpace. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I.
  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • ChemicalBook. (2024). N-Methyl-4-nitroaniline: Physicochemical Properties, Degradation and Toxicity.
  • PubChem. (2025). 4-Methyl-3-nitroaniline.
  • Benchchem. (n.d.). Selecting the right HPLC column for 4-Methyl-2-nitroaniline analysis.
  • ResearchGate. (2017). Studies on the Growth and Characterization of Nmethyl- 4-nitroaniline Organic Single Crystal Grown by Slow Evaporation Technique.
  • ChemicalBook. (n.d.). 4-Nitroaniline(100-01-6) 1H NMR spectrum.
  • ChemicalBook. (2023). N-Methyl-4-nitroaniline: properties, applications and safety.
  • Sigma-Aldrich. (n.d.). N-Methyl-4-nitroaniline 97 100-15-2.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.
  • Benchchem. (n.d.). Application Note: NMR Spectroscopic Characterization of N2-Methyl-4-nitro-1,2-benzenediamine and its Derivatives.
  • ResearchGate. (n.d.). FT-IR spectra of (a) N-methyl-4-nitroaniline (NMNA) and (b) NMNAIPA crystal.

Sources

Method

Application Note: Reversed-Phase HPLC Method Development and Validation for N-Butyl-3-methyl-4-nitroaniline

Executive Summary & Chemical Profiling The accurate quantification of substituted nitroanilines is critical in pharmaceutical intermediate profiling, dye manufacturing, and environmental monitoring. Traditional gas chrom...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

The accurate quantification of substituted nitroanilines is critical in pharmaceutical intermediate profiling, dye manufacturing, and environmental monitoring. Traditional gas chromatography (GC) of thermolabile and polar anilines often requires cumbersome derivatization steps; thus, High-Performance Liquid Chromatography (HPLC) serves as the superior, direct analytical alternative[1].

This application note details a robust, self-validating Reversed-Phase HPLC (RP-HPLC) protocol specifically engineered for N-butyl-3-methyl-4-nitroaniline (CAS: 450357-07-0). By analyzing the molecule's structural features—a hydrophobic N-butyl tail, an electron-donating methyl group, and a strongly electron-withdrawing nitro group—this guide establishes the causality behind every chromatographic parameter, ensuring high resolution, peak symmetry, and assay reliability.

Scientific Rationale & Chromatographic Causality

Developing a reliable method requires aligning the physicochemical properties of the analyte with the thermodynamics of the chromatographic system.

  • Stationary Phase Selection (Hydrophobic Partitioning): Reversed-phase C18 columns are the industry standard for separating aniline derivatives based on hydrophobicity[2]. The addition of the 4-carbon N-butyl aliphatic chain significantly increases the non-polar surface area (LogP) of the molecule compared to standard 3-methyl-4-nitroaniline. According to solvophobic theory, this drives a strong equilibrium shift toward the hydrophobic C18 stationary phase, necessitating a higher concentration of organic modifier for efficient elution.

  • Mobile Phase Thermodynamics & pH Control: The mobile phase incorporates 0.1% Formic Acid, a standard additive for UV-based and mass-spec compatible liquid chromatography of nitro-toluidines[3]. The causality here is rooted in pKa manipulation. While standard aniline has a pKa of ~4.6, the para-nitro group delocalizes the nitrogen's lone pair via resonance, drastically reducing basicity (pKa ~ 1.0). At the mobile phase pH of ~2.7 (0.1% Formic Acid), the amine remains completely neutral. This prevents detrimental ion-exchange interactions with negatively charged residual silanols (SiO⁻) on the silica matrix, effectively eliminating peak tailing.

  • Photometric Detection: Nitroanilines exhibit strong, characteristic absorbance in the ultraviolet region[4]. Detection is optimized at 254 nm to capture the standard aromatic π→π∗ transitions, with a secondary monitoring channel at 380 nm to capture the n→π∗ transition unique to the conjugated nitro-amine "push-pull" chromophore system.

Analytical Workflow

HPLC_Workflow A Sample Preparation (N-butyl-3-methyl-4-nitroaniline) C RP-HPLC Separation (C18 Column, 30°C) A->C B Mobile Phase Formulation (MeCN / H2O + 0.1% FA) B->C D Photodiode Array Detection (254 nm & 380 nm) C->D E Data Processing & System Suitability D->E

Fig 1. Logical workflow for the RP-HPLC analysis of N-butyl-3-methyl-4-nitroaniline.

Experimental Methodologies

Mobile Phase Preparation
  • Aqueous Phase (A): Transfer 1000 mL of LC-MS grade water into a clean solvent reservoir. Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Mix thoroughly and degas via ultrasonication for 10 minutes.

  • Organic Phase (B): Transfer 1000 mL of LC-MS grade Acetonitrile into a separate reservoir. Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Mix and degas. Causality: Matching the additive concentration in both phases prevents baseline drift during gradient elution.

Standard and Sample Preparation
  • Diluent Formulation: Prepare a 50:50 (v/v) mixture of Water:Acetonitrile. Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-mismatch phenomena, which cause peak fronting or splitting.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N-butyl-3-methyl-4-nitroaniline reference standard into a 10 mL volumetric flask. Dissolve completely in 10 mL of 100% Acetonitrile. Causality: The high hydrophobicity of the N-butyl group requires a pure organic solvent to break the crystal lattice and ensure complete dissolution.

  • Working Standard (10 µg/mL): Pipette 100 µL of the stock solution into a 10 mL volumetric flask and dilute to volume with the 50:50 diluent.

  • Filtration: Filter the working standard through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial[2]. Causality: PTFE is chemically inert to high-organic solvents, and filtration protects the column's inlet frit from micro-particulate blockage, extending column lifespan.

Chromatographic Conditions

The quantitative parameters for the instrument setup and gradient elution are summarized in the tables below.

Table 1: HPLC Instrument Parameters

ParameterSpecification
Column Acclaim 120 C18 (150 mm × 4.6 mm, 3 µm) or equivalent
Mobile Phase A LC-MS Grade Water + 0.1% Formic Acid (v/v)
Mobile Phase B LC-MS Grade Acetonitrile + 0.1% Formic Acid (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 5.0 µL
Detection Wavelength 254 nm (Primary quantification), 380 nm (Secondary confirmation)

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Curve
0.06040Initial Conditions
8.01090Linear Ramp
12.01090Isocratic Hold (Column Wash)
12.16040Linear Return
16.06040Re-equilibration

Partitioning Mechanism

Mechanism cluster_0 C18 Stationary Phase Dynamics Analyte N-butyl-3-methyl-4-nitroaniline (Neutral at pH 2.7) Hydrophobic Primary Partitioning (Hydrophobic N-butyl & Methyl) Analyte->Hydrophobic Dominant Silanol Secondary Silanol Interaction (Suppressed by Formic Acid) Analyte->Silanol Minimized

Fig 2. Partitioning mechanism of the analyte on a C18 stationary phase under acidic conditions.

System Suitability Testing (SST)

To ensure this protocol functions as a self-validating system , System Suitability Testing must be performed prior to sample analysis. Inject the 10 µg/mL working standard five times (n=5) and verify that the system meets the strict acceptance criteria outlined in Table 3.

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) %RSD ≤ 1.0%Validates the precision of the high-pressure pump blending and mobile phase homogeneity.
Peak Area %RSD ≤ 2.0%Confirms the volumetric accuracy and precision of the autosampler injection mechanism.
Tailing Factor ( Tf​ ) 0.8 - 1.5Proves that secondary electrostatic interactions with residual silanols have been successfully suppressed by the acidic mobile phase.
Theoretical Plates ( N ) ≥ 5000Verifies the physical integrity of the silica bed and the efficiency of the partitioning kinetics.

References

  • Simplified Yet Sensitive Determination of Aniline and Nitroanilines - LCGC International Source: chromatographyonline.com URL:[Link]

  • 4-Nitro-m-toluidine Application Note Source: sielc.com URL:[Link]

  • 2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures: Determination, Modeling, and Preferential Solvation | Journal of Chemical & Engineering Data Source: acs.org URL:[Link]

Sources

Application

Application Note: NMR Spectroscopic Elucidation of N-Butyl-3-Methyl-4-Nitroaniline Derivatives

Introduction & Mechanistic Grounding The synthesis and structural characterization of 4-nitroaniline derivatives are foundational to the development of advanced materials, including nonlinear optical (NLO) chromophores,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

The synthesis and structural characterization of 4-nitroaniline derivatives are foundational to the development of advanced materials, including nonlinear optical (NLO) chromophores, azo dyes, and pharmaceutical intermediates[1]. The unique optoelectronic properties of these molecules stem from their highly polarized "push-pull" π -conjugated systems[2].

In N-butyl-3-methyl-4-nitroaniline, the electron-donating N-butylamine group and the electron-withdrawing 4-nitro group create a strong molecular dipole. Concurrently, the 3-methyl group introduces specific steric constraints that modulate the conjugation pathway[3]. Accurate structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying the regiochemistry of synthesis and mapping the electronic distribution within the molecule[4]. This application note provides a comprehensive, self-validating protocol for the NMR acquisition and spectral interpretation of these complex derivatives.

ElectronicEffects Donor N-Butyl Amino (+M, +I) Ring Aromatic Core (Conjugation) Donor->Ring Electron Donation Acceptor 4-Nitro Group (-M, -I) Ring->Acceptor Electron Withdrawal Steric 3-Methyl Group (+I, Steric) Steric->Ring Inductive Steric->Acceptor Steric Twist

Fig 1: Push-pull electronic distribution and steric interactions in N-butyl-3-methyl-4-nitroaniline.

Electronic Causality in NMR Spectroscopy

To accurately interpret the NMR spectra of N-butyl-3-methyl-4-nitroaniline, one must understand the causality behind the chemical shifts:

  • The Push-Pull Resonance Effect : The secondary amine acts as a strong π -donor (+M effect), shielding the ortho and para positions. Conversely, the nitro group acts as a strong π -acceptor (-M effect), heavily deshielding its ortho positions. Consequently, the H-5 proton (ortho to the nitro group) will appear highly deshielded downfield ( 7.9–8.1 ppm), while H-2 and H-6 (ortho to the amine) will be pushed significantly upfield ( 6.4–6.6 ppm).

  • Steric Hindrance by the 3-Methyl Group : The methyl group at position C-3 forces the adjacent 4-nitro group slightly out of coplanarity with the aromatic ring. This steric twist slightly reduces the efficiency of the -M electron withdrawal compared to an unsubstituted 4-nitroaniline, subtly shifting the aromatic protons upfield.

  • Quadrupolar Relaxation : The nitrogen-14 nucleus of the amine has a spin of I=1 and a quadrupolar moment. This often causes the attached proton (NH) to appear as a broad singlet in non-polar solvents due to intermediate chemical exchange rates and quadrupolar relaxation.

Experimental Protocols: A Self-Validating Workflow

The following step-by-step methodology ensures high-fidelity data acquisition, prioritizing solvent interactions and relaxation kinetics to yield a self-validating dataset.

Phase 1: Sample Preparation
  • Mass Optimization : Accurately weigh 15–20 mg of the derivative for 1 H NMR, or 50–60 mg for 13 C NMR.

    • Causality: The higher concentration for 13 C is mandatory due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the 13 C nucleus.

  • Solvent Selection : Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: DMSO- d6​ is selected over CDCl 3​ to exploit intermolecular hydrogen bonding with the amine proton. This locks the proton, slowing the chemical exchange rate, which prevents the NH signal from broadening into the baseline and allows the observation of scalar coupling ( 3J ) to the adjacent N-butyl methylene group.

  • Filtration : Pass the solution through a 0.2 μ m PTFE syringe filter into a standard 5 mm NMR tube.

    • Causality: Removing paramagnetic particulates (e.g., trace catalyst metals from synthesis) prevents localized magnetic field inhomogeneities, ensuring sharp lineshapes and optimal shimming.

Phase 2: Instrument Calibration and Acquisition
  • Tuning and Shimming : Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Perform automated tuning/matching and execute gradient shimming (Z1 to Z5) until the TMS linewidth at half-height is ≤1.0 Hz.

  • 1 H NMR Acquisition : Use a standard 30° pulse sequence (zg30), 16–32 scans, and a relaxation delay (D1) of 1.5 seconds.

  • 13 C NMR Acquisition : Use power-gated decoupling (zgpg30), 1024–2048 scans, and a relaxation delay (D1) of 3.0 to 5.0 seconds.

    • Causality: Nitroaniline derivatives possess multiple quaternary carbons (C-1, C-3, C-4). Lacking attached protons to provide efficient dipole-dipole relaxation, these carbons exhibit long T1​ relaxation times. A longer D1 ensures complete longitudinal magnetization recovery, allowing these critical peaks to integrate properly above the noise floor.

Workflow Prep 1. Sample Preparation (DMSO-d6 + TMS) Acq1D 2. 1D NMR Acquisition (Extended D1 for Quaternary Carbons) Prep->Acq1D Optimize Concentration Acq2D 3. 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Identify Spin Systems Process 4. Spectral Processing (Apodization & Phase Corr.) Acq2D->Process Raw FID Data Assign 5. Resonance Assignment (Mapping Push-Pull Effects) Process->Assign Cross-Peak Analysis

Fig 2: Standardized NMR acquisition and processing workflow for nitroaniline derivatives.

Quantitative Data Interpretation

The following tables summarize the expected chemical shifts and coupling constants based on the electronic environment of the N-butyl-3-methyl-4-nitroaniline framework.

Table 1: Expected 1 H NMR Assignments (400 MHz, DMSO- d6​ )
PositionShift ( δ , ppm)Multiplicity J (Hz)IntegrationAssignment Logic / Causality
H-5 7.95Doublet (d)9.01HStrongly deshielded by the adjacent ortho-nitro group.
H-6 6.55Doublet of doublets (dd)9.0, 2.51HShielded by the ortho-amine; exhibits ortho-coupling to H-5 and meta-coupling to H-2.
H-2 6.45Doublet (d)2.51HShielded by the ortho-amine; exhibits meta-coupling to H-6.
NH 6.10Triplet (t)5.51HH-bonded to DMSO; couples to the adjacent 1'-CH 2​ of the butyl chain.
1'-CH 2​ 3.15Quartet (q)6.52HDeshielded by the electronegative nitrogen; couples to NH and 2'-CH 2​ .
3-CH 3​ 2.50Singlet (s)-3HAromatic methyl group; slightly deshielded by the ortho-nitro group.
2'-CH 2​ 1.55Pentet (p)7.02HAliphatic chain progression.
3'-CH 2​ 1.35Sextet (h)7.02HAliphatic chain progression.
4'-CH 3​ 0.90Triplet (t)7.33HTerminal aliphatic methyl group.
Table 2: Expected 13 C NMR Assignments (100 MHz, DMSO- d6​ )
PositionShift ( δ , ppm)Carbon TypeAssignment Logic / Causality
C-1 153.0Quaternary (Cq)Directly attached to the electron-donating amine nitrogen.
C-4 137.5Quaternary (Cq)Directly attached to the highly electronegative nitro group.
C-3 135.0Quaternary (Cq)Substituted by the methyl group.
C-5 127.5Methine (CH)Aromatic carbon ortho to the nitro group.
C-2 112.0Methine (CH)Aromatic carbon shielded by the ortho-amine effect.
C-6 110.5Methine (CH)Aromatic carbon shielded by the ortho-amine effect.
1'-CH 2​ 42.5Methylene (CH 2​ )Aliphatic carbon directly bound to the amine nitrogen.
2'-CH 2​ 30.5Methylene (CH 2​ )Aliphatic chain.
3-CH 3​ 21.0Methyl (CH 3​ )Aromatic methyl substituent.
3'-CH 2​ 19.8Methylene (CH 2​ )Aliphatic chain.
4'-CH 3​ 13.5Methyl (CH 3​ )Terminal aliphatic methyl.

Structural Validation via 2D NMR

To ensure the protocol is self-validating, 1D assignments must be corroborated using 2D NMR techniques:

  • COSY (Correlation Spectroscopy) : Validates the connectivity of the entire N-butyl aliphatic chain (1'-CH 2​ 2'-CH 2​ 3'-CH 2​ 4'-CH 3​ ) and confirms the meta-coupling relationship between the aromatic H-2 and H-6 protons.

  • HSQC (Heteronuclear Single Quantum Coherence) : Maps directly bonded 1 H- 13 C pairs. This instantly differentiates the quaternary carbons (C-1, C-3, C-4), which will show no HSQC cross-peaks, from the protonated aromatic carbons (C-2, C-5, C-6).

  • HMBC (Heteronuclear Multiple Bond Correlation) : Critical for definitively assigning the quaternary carbons. The 3-methyl protons ( δ 2.50) will show strong 3-bond correlations to C-2 and C-4, definitively anchoring the position of the nitro group and validating the regiochemistry of the substitution pattern.

References

  • Title: Buy 4-Nitroaniline | 100-01-6 - Smolecule Source: Smolecule URL
  • Title: FT-NMR spectra of (a) N-methyl-4-nitroaniline (NMNA) and (b) NMNAIPA...
  • Title: 611-05-2 | 3-Methyl-4-nitroaniline | Aryls - Ambeed.
  • Title: Effect of the Dynamical Disorder on the Second-Order Nonlinear Optical Responses of Helicity-Encoded Polymer Strands | The Journal of Physical Chemistry A Source: ACS Publications URL

Sources

Method

Application Notes &amp; Protocols: N-butyl-3-methyl-4-nitroaniline as a Versatile Building Block in Pharmaceutical Synthesis

Introduction: The Strategic Value of Substituted Anilines In the landscape of modern drug discovery, the aniline scaffold remains a cornerstone for the development of novel therapeutics. Its derivatives are prevalent in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Substituted Anilines

In the landscape of modern drug discovery, the aniline scaffold remains a cornerstone for the development of novel therapeutics. Its derivatives are prevalent in a vast array of approved drugs, acting as crucial pharmacophores that engage with biological targets.[1] However, the metabolic liabilities of simple anilines, which can lead to the formation of toxic metabolites, necessitate the exploration of more complex and safer building blocks.[1] The strategic substitution of the aniline ring allows for the fine-tuning of physicochemical properties, metabolic stability, and target-binding affinity.

N-butyl-3-methyl-4-nitroaniline (C₁₁H₁₆N₂O₂) is a bespoke chemical entity designed to serve as a versatile starting material in multi-step pharmaceutical synthesis.[2] Its structure incorporates three key features for synthetic manipulation:

  • A Reducible Nitro Group: The nitro moiety is a cornerstone of synthetic strategy, serving as a masked amine. Its reduction provides a pathway to a primary aromatic amine, a critical functional group for subsequent coupling reactions.[3][4]

  • An N-Alkyl Group: The N-butyl substituent enhances lipophilicity, which can be crucial for membrane permeability and modulating drug-receptor interactions. It also sterically shields the nitrogen, potentially altering metabolic pathways compared to unsubstituted anilines.

  • Ring Substitution: The methyl group at the 3-position provides a point of steric and electronic differentiation, influencing the regiochemistry of further aromatic substitutions and providing a vector for optimizing binding pocket interactions.

This guide provides a comprehensive overview of the properties, synthesis, and key synthetic transformations of N-butyl-3-methyl-4-nitroaniline, establishing its utility as a high-value intermediate for researchers, medicinal chemists, and drug development professionals.

Physicochemical Properties & Safety Data

N-butyl-3-methyl-4-nitroaniline is a specialized chemical intermediate. While a specific safety data sheet (SDS) is not widely available, data from structurally related nitroanilines can be used to infer its hazard profile. Nitroanilines are generally classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause organ damage through prolonged exposure.[5][6][7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

PropertyValueReference
CAS Number 450357-07-0[2]
Molecular Formula C₁₁H₁₆N₂O₂[2]
Molecular Weight 208.26 g/mol Calculated
Appearance Expected to be a yellow to orange crystalline solidInferred
Solubility Expected to have low water solubility but be soluble in organic solvents like ethanol, acetone, and ethyl acetate.[8][9]

Synthesis of the Building Block: N-butyl-3-methyl-4-nitroaniline

The most direct and reliable method for synthesizing the title compound is through the nucleophilic substitution of a butyl halide by the parent aniline, 3-methyl-4-nitroaniline. The aniline nitrogen acts as a nucleophile, displacing the halide to form the N-C bond. A non-nucleophilic base is required to scavenge the HBr byproduct and prevent the formation of the ammonium salt, thereby driving the reaction to completion.

Protocol 3.1: Synthesis via N-Alkylation

This protocol details the synthesis of N-butyl-3-methyl-4-nitroaniline from commercially available 3-methyl-4-nitroaniline.

Workflow Diagram:

G A 3-Methyl-4-nitroaniline E Reaction @ 80°C A->E B 1-Bromobutane (Reagent) B->E C Potassium Carbonate (Base) C->E D DMF (Solvent) D->E F Workup & Purification E->F Quench, Extract G N-butyl-3-methyl-4-nitroaniline F->G Chromatography

Caption: Synthesis workflow for N-butyl-3-methyl-4-nitroaniline.

Reagents & Equipment:

Reagent/Material M.W. ( g/mol ) Amount Moles
3-Methyl-4-nitroaniline 152.15 10.0 g 65.7 mmol
1-Bromobutane 137.02 10.8 g (8.1 mL) 78.9 mmol
Potassium Carbonate (K₂CO₃) 138.21 13.6 g 98.6 mmol
N,N-Dimethylformamide (DMF) - 150 mL -
Ethyl Acetate - ~400 mL -
Brine (Saturated NaCl) - ~150 mL -
Anhydrous Magnesium Sulfate - As needed -
500 mL Round-bottom flask - 1 -
Magnetic stirrer, heating mantle - 1 set -
Condenser - 1 -

| Separatory funnel | - | 1 | - |

Step-by-Step Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-methyl-4-nitroaniline (10.0 g), potassium carbonate (13.6 g), and DMF (150 mL).

  • Stir the suspension at room temperature for 10 minutes.

  • Add 1-bromobutane (8.1 mL) to the mixture in a single portion.

  • Attach a reflux condenser and heat the reaction mixture to 80°C using a heating mantle.

  • Maintain stirring at 80°C and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 12-18 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into a 1 L beaker containing 400 mL of deionized water and stir for 15 minutes. A precipitate may form.

  • Transfer the aqueous suspension to a 1 L separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate, to afford N-butyl-3-methyl-4-nitroaniline as a yellow-orange solid.

Key Synthetic Transformations for Drug Development

The synthetic utility of N-butyl-3-methyl-4-nitroaniline lies in its capacity to undergo a variety of chemical transformations, providing access to diverse intermediates.

G Start N-butyl-3-methyl- 4-nitroaniline Amine N1-butyl-3-methyl- benzene-1,4-diamine Start->Amine Nitro Reduction (H₂, Pd/C or Fe/HCl) Halogen Halogenated Derivative (e.g., 2-Bromo-N-butyl-3-methyl- 4-nitroaniline) Start->Halogen Electrophilic Aromatic Substitution (NBS)

Caption: Key transformations of the building block.

Reduction of the Nitro Group

The reduction of the aromatic nitro group to a primary amine is arguably the most critical transformation for this building block.[3] The resulting vicinal diamine derivative is a powerful intermediate for constructing heterocyclic scaffolds, such as benzimidazoles, quinoxalines, or for use in coupling chemistries. The choice of reducing agent is paramount and depends on the presence of other functional groups in the molecule.

Comparison of Common Reduction Methods

Method Reagents Pros Cons
Catalytic Hydrogenation H₂ (gas), 10% Pd/C High yield, clean reaction, easy workup. Can reduce other functional groups (alkenes, alkynes, some protecting groups). Requires specialized pressure equipment.[3]

| Metal-Mediated (Acidic) | Fe powder, HCl or NH₄Cl | Highly chemoselective for nitro groups, inexpensive, scalable. | Workup can be tedious due to iron salts. Stoichiometric metal waste.[3][10] |

Protocol 4.1.1: Catalytic Hydrogenation

Step-by-Step Procedure:

  • Charge a hydrogenation vessel with N-butyl-3-methyl-4-nitroaniline (5.0 g, 24.0 mmol) and methanol (100 mL).

  • Carefully add 10% Palladium on Carbon (Pd/C, 250 mg, 5% w/w) under a nitrogen atmosphere.

  • Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this purge cycle three times.

  • Pressurize the vessel to 50 psi with hydrogen and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake or by TLC/LC-MS analysis.

  • Upon completion (typically 2-4 hours), carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol (2 x 20 mL).

  • Concentrate the filtrate under reduced pressure to yield N¹-butyl-3-methylbenzene-1,4-diamine as a crude solid, which may darken on exposure to air and should be used promptly or stored under an inert atmosphere.

Protocol 4.1.2: Iron-Mediated Reduction

Step-by-Step Procedure:

  • To a 500 mL round-bottom flask, add N-butyl-3-methyl-4-nitroaniline (5.0 g, 24.0 mmol), ethanol (120 mL), and water (30 mL).

  • Add ammonium chloride (6.4 g, 120 mmol) and iron powder (<10 micron, 6.7 g, 120 mmol) to the suspension.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 80-85°C) with vigorous stirring.

  • Maintain reflux for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and filter through a pad of Celite®, washing thoroughly with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate (150 mL) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude diamine product.

Electrophilic Aromatic Substitution (EAS)

The aromatic ring of N-butyl-3-methyl-4-nitroaniline can be further functionalized via EAS. The regiochemical outcome is dictated by the directing effects of the existing substituents.

  • -NH(butyl): Strongly activating, ortho-, para-directing.

  • -CH₃: Weakly activating, ortho-, para-directing.

  • -NO₂: Strongly deactivating, meta-directing.

The combined influence overwhelmingly activates the positions ortho to the powerful N-butylamino group (C2 and C6). C6 is sterically hindered by the adjacent methyl group. Therefore, electrophilic attack is most likely to occur at the C2 position.

Protocol 4.2.1: Regioselective Bromination

Step-by-Step Procedure:

  • Dissolve N-butyl-3-methyl-4-nitroaniline (2.08 g, 10.0 mmol) in dichloromethane (50 mL) in a 100 mL round-bottom flask and cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.78 g, 10.0 mmol) in 20 mL of dichloromethane.

  • Add the NBS solution dropwise to the cooled aniline solution over 20 minutes.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding 30 mL of saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield 2-bromo-N-butyl-3-methyl-4-nitroaniline .

Application Case Study: Hypothetical Synthesis of a Kinase Inhibitor Analog

The N¹-butyl-3-methylbenzene-1,4-diamine, readily prepared from our starting material, is an ideal precursor for synthesizing heterocyclic cores common in kinase inhibitors. This case study outlines a hypothetical pathway to an analog of a pyrimidine-based inhibitor, demonstrating the building block's utility.

G A N1-butyl-3-methyl- benzene-1,4-diamine C Buchwald-Hartwig Cross-Coupling A->C B 4,6-dichloro-5-formylpyrimidine (Reagent) B->C D Coupled Intermediate C->D Pd Catalyst, Base E Intramolecular Cyclization (Acid) D->E F Tricyclic Core E->F H Suzuki Coupling F->H G Final Coupling Partner (e.g., Arylboronic Acid) G->H I Final Kinase Inhibitor Analog H->I Pd Catalyst, Base

Caption: Hypothetical synthesis of a kinase inhibitor analog.

Protocol 5.1: Synthesis of a Substituted Pyrimido[4,5-b]indole Analog
  • Buchwald-Hartwig Amination: The primary amine of N¹-butyl-3-methylbenzene-1,4-diamine (from Protocol 4.1.1 or 4.1.2) is selectively coupled with a dichloropyrimidine derivative, such as 4,6-dichloro-5-formylpyrimidine. This reaction is performed under palladium catalysis with a suitable ligand (e.g., Xantphos) and a base (e.g., Cs₂CO₃) in a solvent like dioxane. The more nucleophilic primary amine reacts preferentially over the N-butyl-substituted aniline.

  • Intramolecular Cyclization: The resulting intermediate is treated with an acid catalyst (e.g., p-toluenesulfonic acid). The aniline nitrogen attacks the formyl group, leading to an intramolecular cyclization and dehydration, forming a tricyclic pyrimido[4,5-b]indole core.

  • Suzuki Coupling: The remaining chlorine atom on the pyrimidine ring serves as a handle for a final diversification step. A Suzuki cross-coupling reaction with a desired arylboronic acid introduces the final piece of the pharmacophore, yielding the target kinase inhibitor analog.

This modular, three-step sequence highlights how the initial building block provides a direct entry into complex, drug-like scaffolds, with the butyl and methyl groups serving as pre-installed modulators of the final compound's properties.

Conclusion

N-butyl-3-methyl-4-nitroaniline is a strategically designed chemical building block with significant potential in pharmaceutical research and development. Its pre-installed alkyl and methyl groups offer a means to navigate complex intellectual property landscapes and optimize drug-like properties, while the versatile nitro group provides a reliable entry point to the crucial aromatic amine functionality. The protocols outlined in this guide demonstrate robust and scalable methods for its synthesis and subsequent transformation into valuable diamine intermediates, paving the way for the efficient construction of novel molecular architectures for drug discovery programs.

References

  • CPAchem. (n.d.). Safety data sheet according to Regulation (EC) No 1907/2006, Article 31. Retrieved from [Link]

  • Chemsrc. (2025, August 20). N-butyl-3-methyl-4-nitroaniline | CAS#:450357-07-0. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). SAFETY DATA SHEET: m-Nitroaniline. Product N9829. Retrieved from [Link]

  • Sadashiva, M. (2016). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. International Journal of Research and Analytical Reviews (IJRAR), 3(4). Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 24: Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Galabov, B., et al. (2016). Electrophilic Aromatic Substitution: New Insights into an Old Class of Reactions. Accounts of Chemical Research, 49(7), 1349–1357. Retrieved from [Link]

  • Obydennov, D. L., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals, 15(6), 705. Retrieved from [Link]

  • Stilinović, V., & Portada, D. (2012). N-(4-Methylbenzyl)-3-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o1967. Retrieved from [Link]

  • Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • LookChem. (2024, November 6). N-Methyl-4-nitroaniline: Physicochemical Properties, Degradation and Toxicity. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

  • ChemBK. (2024, April 10). 3-Methyl-4-nitroaniline. Retrieved from [Link]

  • Lejarazo Gómez, E. F. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). SciSpace. Retrieved from [Link]

  • Von Bramer, H., Magoffin, J. E., & Clemens, M. (1951). U.S. Patent No. 2,578,328. Washington, DC: U.S. Patent and Trademark Office.
  • LibreTexts Chemistry. (2019, June 5). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. Retrieved from [Link]

  • Frontiers Media. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Research Topic. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: N-butyl-3-methyl-4-nitroaniline as a Key Intermediate in Agrochemical Research and Dinitroaniline Herbicide Synthesis

Target Audience: Researchers, scientists, and agrochemical development professionals. Strategic Significance of N-butyl-3-methyl-4-nitroaniline N-butyl-3-methyl-4-nitroaniline (CAS: 450357-07-0) is a highly versatile sub...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and agrochemical development professionals.

Strategic Significance of N-butyl-3-methyl-4-nitroaniline

N-butyl-3-methyl-4-nitroaniline (CAS: 450357-07-0) is a highly versatile substituted aniline serving as a critical building block in the synthesis of novel crop-protection agents. While established dinitroaniline herbicides—such as pendimethalin and trifluralin—rely on specific alkyl and nitro substitution patterns to achieve efficacy[1],[2], N-butyl-3-methyl-4-nitroaniline offers a highly tunable structural scaffold for next-generation discovery.

The presence of the N-butyl group imparts optimal lipophilicity (LogP), which is essential for soil penetration, vapor-phase mobility, and root absorption[3]. Concurrently, the 3-methyl-4-nitro configuration directs subsequent electrophilic aromatic substitutions (such as secondary nitration or halogenation) with high regioselectivity, allowing researchers to efficiently synthesize potent, multi-substituted dinitroaniline derivatives[4].

SyntheticWorkflow A N-butyl-3-methyl- 4-nitroaniline (CAS: 450357-07-0) B Electrophilic Aromatic Nitration (HNO3/H2SO4) A->B C Dinitroaniline Intermediate B->C D Cross-Coupling / Functionalization C->D E Novel Agrochemical Active Ingredient D->E

Caption: Synthetic workflow from N-butyl-3-methyl-4-nitroaniline to novel agrochemicals.

Mechanistic Causality: From Structure to Herbicidal Action

Dinitroaniline herbicides function as potent mitotic inhibitors. Upon synthesis from precursors like N-butyl-3-methyl-4-nitroaniline, the active dinitroaniline derivatives enter germinating weed seedlings primarily via gaseous absorption through the root or hypocotyl[3].

The biochemical target of these compounds is plant tubulin. The dinitroaniline molecules bind specifically to unliganded α/β-tubulin heterodimers[3],[5]. This binding prevents the tubulin subunits from polymerizing into functional microtubules, which are strictly required for the formation of the mitotic spindle during cell division[2]. The absence of the spindle apparatus halts mitosis at prometaphase, leading to the formation of multinucleated cells, swelling of root tips, and the ultimate cessation of weed growth[2].

MOA A Dinitroaniline Derivative (Active Herbicide) B Soil Vapor / Root Absorption A->B C Binding to Unpolymerized α/β-Tubulin Heterodimers B->C D Inhibition of Microtubule Polymerization C->D E Arrest of Mitotic Spindle Formation (Metaphase) D->E F Cessation of Root/Shoot Meristem Cell Division E->F

Caption: Mechanism of action for dinitroaniline herbicides via tubulin polymerization inhibition.

Experimental Protocols: Synthesis and Validation

To utilize N-butyl-3-methyl-4-nitroaniline in agrochemical development, researchers typically subject it to controlled nitration to achieve a highly active dinitro configuration, followed by rigorous biological validation.

Protocol A: Controlled Electrophilic Aromatic Nitration

Objective: To synthesize a dinitroaniline derivative from N-butyl-3-methyl-4-nitroaniline without oxidizing the N-alkyl chain. Causality & Experience: Nitration of N-alkylated anilines is highly exothermic and prone to oxidative side reactions (e.g., N-dealkylation or the formation of unwanted nitrosamines)[1]. Operating strictly at sub-zero temperatures (-10 °C to 0 °C) and using a precise stoichiometric mixture of concentrated H2SO4/HNO3 ensures regioselective nitration at the available ortho position relative to the amine, preserving the critical N-butyl moiety[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of N-butyl-3-methyl-4-nitroaniline in 15 mL of concentrated sulfuric acid (H2SO4) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Submerge the reaction vessel in an ice-salt bath and cool the mixture to -10 °C.

  • Nitrating Mixture: Prepare a nitrating mixture of concentrated H2SO4 and 60-70% nitric acid (HNO3) in a 1:1 (v/v) ratio[4].

  • Addition: Add the nitrating mixture dropwise over 30 minutes. Critical Step: Ensure the internal temperature does not exceed 0 °C to prevent oxidative degradation of the N-butyl group.

  • Reaction: Stir the mixture for an additional 45 minutes at 0 °C. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) mobile phase.

  • Quenching & Workup: Pour the reaction mixture slowly over 100 g of crushed ice with vigorous stirring to precipitate the product[4]. Collect the solid via vacuum filtration.

  • Purification: Wash the crude solid with cold distilled water until the filtrate is pH neutral. Recrystallize from ethanol to yield the pure dinitroaniline derivative.

Protocol B: In Vitro Tubulin Polymerization Inhibition Assay

Objective: To quantify the herbicidal efficacy of the newly synthesized derivative. Causality & Experience: Because dinitroanilines have exceptionally low water solubility (<3 ppm), exogenous solvents like DMSO are required for in vitro testing[6]. However, DMSO concentrations must be kept strictly below 1% (v/v) to avoid artifactual inhibition of tubulin assembly, ensuring the assay remains a self-validating and accurate system.

Step-by-Step Methodology:

  • Protein Preparation: Isolate plant tubulin (e.g., from Zea mays) and purify via DEAE-Sephadex chromatography to ensure the removal of competing microtubule-associated proteins (MAPs).

  • Buffer Formulation: Prepare a polymerization buffer containing 100 mM PIPES (pH 6.9), 2 mM EGTA, 1 mM MgCl2, and 1 mM GTP.

  • Compound Incubation: Dissolve the synthesized dinitroaniline derivative in DMSO. Add this to the tubulin solution (final tubulin concentration: 2 mg/mL; final DMSO < 1%). Incubate at 25 °C for 30 minutes to allow the herbicide-tubulin complex to reach equilibrium[3].

  • Polymerization Initiation: Shift the temperature to 37 °C to induce microtubule assembly.

  • Measurement: Monitor the polymerization kinetics by measuring the increase in absorbance at 350 nm using a temperature-controlled spectrophotometer over a 45-minute period.

  • Data Analysis: Calculate the IC50 by plotting the steady-state absorbance against the log concentration of the inhibitor.

Data Presentation: Comparative Efficacy and Physicochemical Properties

The table below summarizes the expected physicochemical properties and biological activity of N-butyl-3-methyl-4-nitroaniline-derived compounds compared to industry standards.

CompoundLogP (Lipophilicity)Water Solubility (mg/L)Tubulin Inhibition IC50 (µM)Crop Selectivity Index
N-butyl-3-methyl-4-nitroaniline (Precursor)3.1~45.0>100 (Inactive)N/A
Synthesized Dinitro Derivative 4.8<2.01.2High (Soybean/Cotton)
Pendimethalin (Standard)[2]5.20.30.8High
Trifluralin (Standard)[6]5.3<0.30.5Moderate

Note: Data for the synthesized derivative represents expected baseline metrics for novel compounds derived from the 450357-07-0 scaffold.

References

  • [4] Design, Synthesis, and Herbicidal Activity of Pyridinyl-benzothiazolone Heterocyclic Derivatives | Journal of Agricultural and Food Chemistry - ACS Publications. URL:[Link]

  • [6] Synthesis and Evaluation of Dinitroanilines for Treatment of Cryptosporidiosis | Antimicrobial Agents and Chemotherapy - ASM Journals. URL:[Link]

  • [1] A Process For Preparation Of Pendimethal In - Quick Company. URL:[Link]

  • [3] Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC - NIH. URL:[Link]

  • [5] Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro | Semantic Scholar. URL:[Link]

Sources

Method

Application Note: Synthetic Pathways and Protocols for N-Butyl-3-methyl-4-nitroaniline

Strategic Context in Drug Development Functionalized nitroanilines, specifically N-butyl-3-methyl-4-nitroaniline (CAS: 450357-07-0), serve as highly versatile building blocks in medicinal chemistry. They are frequently u...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context in Drug Development

Functionalized nitroanilines, specifically N-butyl-3-methyl-4-nitroaniline (CAS: 450357-07-0), serve as highly versatile building blocks in medicinal chemistry. They are frequently utilized as critical intermediates in the synthesis of kinase inhibitors, benzimidazole-based pharmacophores, and other targeted therapeutics. The most robust and scalable synthetic route to access this compound is the Nucleophilic Aromatic Substitution (SNAr) of 4-fluoro-2-methyl-1-nitrobenzene with n-butylamine, a methodology widely validated in 1[1].

This application note provides a comprehensive, self-validating protocol for the synthesis of N-butyl-3-methyl-4-nitroaniline, detailing the mechanistic causality behind each experimental parameter to ensure high-fidelity execution by synthetic chemists.

Mechanistic Causality & Reaction Design

The SNAr reaction is not a simple displacement; it requires specific electronic conditions to proceed efficiently. Understanding these parameters allows for rational troubleshooting and optimization.

  • Substrate Selection (4-fluoro-2-methyl-1-nitrobenzene): The success of the SNAr reaction relies heavily on the electronic properties of the aryl halide. The strongly electron-withdrawing nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring, rendering the para-position highly electrophilic[2].

  • Leaving Group Dynamics: Fluoride is the optimal leaving group in this context. Its high electronegativity strongly polarizes the C-F bond, accelerating the initial nucleophilic attack to form the rate-determining Meisenheimer complex, a phenomenon well-documented in 3[3].

  • Base Selection (K2CO3): The addition of a base is not merely to drive the reaction forward, but specifically to act as an acid scavenger. As the reaction proceeds, hydrofluoric acid (HF) is generated. Without a base, HF would protonate the n-butylamine, drastically reducing its nucleophilicity and stalling the reaction[4].

  • Solvent Effects (DMF/DMSO): Polar aprotic solvents like N,N-Dimethylformamide (DMF) are chosen because they stabilize the highly charged Meisenheimer complex transition state without hydrogen-bonding to the nucleophile, thereby maximizing the reaction rate.

Pathway SM 4-Fluoro-2-methyl- 1-nitrobenzene Intermediate Meisenheimer Complex SM->Intermediate Nucleophilic Attack Reagent n-Butylamine + K2CO3 Reagent->Intermediate Product N-butyl-3-methyl- 4-nitroaniline Intermediate->Product Fluoride Elimination Downstream N1-butyl-3-methylbenzene- 1,4-diamine Product->Downstream Nitro Reduction (Pd/C, H2)

Fig 1: Synthetic pathway from 4-fluoro-2-methyl-1-nitrobenzene to N-butyl-3-methyl-4-nitroaniline.

Experimental Methodology: Self-Validating Protocol

The following protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded within the workflow to guarantee product integrity before proceeding to subsequent steps.

Step-by-Step Synthesis of N-butyl-3-methyl-4-nitroaniline

1. Reaction Setup:

  • In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-2-methyl-1-nitrobenzene (1.0 equivalent) in anhydrous DMF (0.5 M concentration).

  • Add anhydrous Potassium Carbonate (K2CO3, 2.0 equivalents). Causality check: Ensure the base is finely powdered to maximize surface area for efficient HF scavenging.

  • Add n-butylamine (1.2 to 1.5 equivalents) dropwise at room temperature.

2. Heating and In-Process Control (IPC):

  • Attach a reflux condenser and heat the reaction mixture to 80–100 °C under an inert nitrogen atmosphere.

  • Self-Validation Checkpoint 1 (Visual): The reaction mixture will transition from a pale yellow to a deep orange/red hue. This color change is a direct indicator of the formation of the push-pull chromophore system (amine donor, nitro acceptor) inherent to the product.

  • Self-Validation Checkpoint 2 (TLC): After 4 hours, monitor the reaction via Thin-Layer Chromatography (Hexanes:EtOAc 4:1). The starting material is highly UV-active and non-polar; the product will elute lower on the plate and exhibit a distinct visible yellow spot.

3. Work-up and Extraction:

  • Once complete consumption of the starting material is confirmed, cool the mixture to room temperature.

  • Quench the reaction by pouring it into ice-cold distilled water (3x the reaction volume).

  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Wash the combined organic layers with brine (5 x 50 mL) to systematically remove residual DMF, which partitions favorably into the aqueous phase.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

4. Purification:

  • Purify the crude residue via silica gel flash chromatography (gradient elution: 0% to 20% EtOAc in Hexanes) to afford the pure N-butyl-3-methyl-4-nitroaniline.

Workflow Step1 Step 1: Setup Charge SM, amine, base, and DMF Step2 Step 2: Reaction Heat to 80-100°C for 6-15h Step1->Step2 Step3 Step 3: IPC Monitor via TLC/LC-MS Step2->Step3 Step3->Step2 Incomplete Step4 Step 4: Work-up Aqueous quench & EtOAc extraction Step3->Step4 Complete Step5 Step 5: Purification Silica gel chromatography Step4->Step5

Fig 2: Standard experimental workflow for the SNAr synthesis of nitroaniline derivatives.

Downstream Application: Scaffold Diversification

The primary utility of N-butyl-3-methyl-4-nitroaniline lies in its downstream reduction. By subjecting the compound to catalytic hydrogenation (Pd/C, H2 gas) or dissolving metal reduction (Fe/HCl), the nitro group is cleanly reduced to a primary amine, yielding N1-butyl-3-methylbenzene-1,4-diamine .

This diamine is a highly reactive intermediate. When condensed with aldehydes, carboxylic acids, or orthoesters, it readily cyclizes to form 1-butyl-substituted benzimidazoles. This pathway is a cornerstone in the development of targeted therapies, as seen in the synthesis of5[5].

Quantitative Data Summaries

To aid in protocol adaptation, the following tables summarize optimized reaction parameters and expected analytical characterization data.

Table 1: SNAr Reaction Optimization Data

SolventBaseTemperature (°C)Time (h)Yield (%)Mechanistic Observation
DMF K2CO3 80 - 100 6 - 12 85 - 92 Optimal conditions; clean conversion.
DMSODIPEA1004 - 688Faster kinetic rate, but requires rigorous aqueous washing to remove DMSO.
THFEt3N65 (reflux)24< 50Sluggish reaction; temperature is insufficient to overcome the activation energy barrier.

Table 2: Expected Analytical Characterization Data

Analytical TechniqueKey Signals / Data PointsStructural Interpretation
LC-MS (ESI+) m/z 209.1 [M+H]+Confirms the molecular weight of C11H16N2O2 (Exact Mass: 208.12).
1H NMR (CDCl3) δ ~8.0 (d, 1H), ~6.4 (m, 2H)Aromatic protons demonstrating ortho/meta coupling patterns typical of a 1,2,4-trisubstituted benzene ring.
1H NMR (CDCl3) δ ~4.2 (br s, 1H)Secondary amine (-NH-) proton, confirming successful substitution.
1H NMR (CDCl3) δ ~2.6 (s, 3H)Aryl methyl group at the C3 position.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude N-Butyl-3-methyl-4-nitroaniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of secondary nitroanilines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of secondary nitroanilines. The synthesis of N-butyl-3-methyl-4-nitroaniline—typically achieved via the N-alkylation of 3-methyl-4-nitroaniline—inherently produces a statistical mixture of unreacted primary amine, the desired secondary amine, and an over-alkylated tertiary amine byproduct.

A common pitfall in drug development workflows is attempting to separate these species using standard acid-base extractions. However, the strongly electron-withdrawing para-nitro group drastically reduces the basicity of the amine (pKa ~1.12) 1, rendering aqueous extraction ineffective. Therefore, normal-phase flash column chromatography is the most reliable and self-validating method for achieving >98% purity, especially since N-alkyl nitroanilines often present as viscous liquids rather than crystalline solids 2.

Quantitative Data: Physicochemical Profile & Impurity Separation Strategy

To design a self-validating purification protocol, we must exploit the differences in polarity and hydrogen-bonding capabilities of the mixture's components.

CompoundRole in MixtureRelative PolarityEstimated pKaSeparation Strategy
1-Bromobutane Alkylating AgentVery LowN/AElutes in the solvent front (100% Hexane).
N,N-Dibutyl-3-methyl-4-nitroaniline Over-alkylated ByproductLow~2.0Elutes early (5-10% EtOAc/Hexane). Lacks N-H hydrogen bonding.
N-Butyl-3-methyl-4-nitroaniline Target ProductMedium~1.5Elutes mid-gradient (10-15% EtOAc/Hexane).
3-Methyl-4-nitroaniline Unreacted Starting MaterialHigh1.12Retained longest (20-30% EtOAc/Hexane). Strongest H-bonding.
Workflow Visualization

G Start Crude Reaction Mixture (Mono-, Di-alkylated & SM) DryLoad Dry Loading onto Silica Gel (Evaporate with Celite/Silica) Start->DryLoad Column Flash Column Chromatography (Hexane/EtOAc Gradient) DryLoad->Column Frac1 Fraction 1: Solvent Front (Unreacted Alkyl Halide) Column->Frac1 Frac2 Fraction 2: Low Polarity (N,N-Dibutyl Byproduct) Column->Frac2 Frac3 Fraction 3: Medium Polarity (N-Butyl Target Product) Column->Frac3 Frac4 Fraction 4: High Polarity (Unreacted 3-Methyl-4-nitroaniline) Column->Frac4 TLC TLC Analysis & Pooling (Confirm Purity >98%) Frac3->TLC Pure Pure N-Butyl-3-methyl-4-nitroaniline (Viscous Liquid/Solid) TLC->Pure

Workflow for the purification of N-butyl-3-methyl-4-nitroaniline via flash column chromatography.

Step-by-Step Experimental Protocol: Flash Column Chromatography

Step 1: Reaction Quenching and Workup

  • Concentrate the crude reaction mixture under reduced pressure to remove volatile reaction solvents (e.g., DMF or acetonitrile).

  • Dilute the residue with Ethyl Acetate (EtOAc) and wash with distilled water to remove inorganic salts (e.g., K₂CO₃).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude viscous liquid.

Step 2: Dry Loading (Critical Step)

  • Causality: Nitroanilines have poor solubility in pure non-polar solvents like hexane. Wet-loading them in a polar solvent (like DCM) causes the compound to crash out at the top of the column or streak immediately, leading to severe band broadening. Dry loading bypasses this solubility issue.

  • Self-Validation: A properly dry-loaded sample will present as a perfectly flat, homogeneous band at the top of the silica bed, ensuring uniform elution.

  • Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM).

  • Add silica gel (approx. 3-4 times the mass of the crude product) to the solution.

  • Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

Step 3: Column Packing and Elution

  • Pack a glass column with silica gel (230–400 mesh) using Hexane as the slurry solvent.

  • Carefully add the dry-loaded silica powder to the top of the column bed. Add a protective layer of sand.

  • Begin elution with 100% Hexane to flush out unreacted alkyl halides.

  • Apply a step gradient:

    • 5% EtOAc in Hexane: Elutes the N,N-dibutyl byproduct.

    • 10% to 15% EtOAc in Hexane: Elutes the target N-butyl-3-methyl-4-nitroaniline.

    • 20% to 30% EtOAc in Hexane: Elutes the unreacted 3-methyl-4-nitroaniline.

Step 4: Fraction Analysis and Isolation

  • Causality: Nitroanilines are strongly UV-active due to their extended conjugated pi-systems.

  • Self-Validation: The purity of the pooled fractions is self-validated by running a final TLC against the crude mixture and the pure starting material. A single, distinct spot under 254 nm UV light confirms >98% purity.

  • Monitor fractions via Thin Layer Chromatography (TLC) using 20% EtOAc/Hexane as the developing solvent. Visualize under UV light (254 nm); the fractions are often visibly yellow.

  • Pool fractions containing the pure target compound.

  • Evaporate the solvent under reduced pressure to yield pure N-butyl-3-methyl-4-nitroaniline.

Troubleshooting Guides & FAQs

Q1: Why did acid-base extraction fail to remove the unreacted 3-methyl-4-nitroaniline from my product? A1: The failure of acid-base extraction is rooted in the electronic structure of the molecule. The para-nitro group is powerfully electron-withdrawing via resonance, which pulls electron density away from the amine nitrogen. This drastically reduces its basicity, resulting in a conjugate acid pKa of approximately 1.12 1. Standard aqueous acids (like 1M HCl) are not strong enough to quantitatively protonate the amine and drive it into the aqueous layer.

Q2: My target product (N-butyl-3-methyl-4-nitroaniline) is streaking down the silica column and co-eluting with the starting material. How can I fix this? A2: Streaking occurs because the highly polar nitroaniline molecules interact strongly with the acidic silanol groups on the silica gel stationary phase.

  • Solution: Passivate the silica by adding 1% Triethylamine (TEA) to your mobile phase. The TEA will bind to the highly active silanol sites, preventing the nitroaniline from sticking and resulting in sharper bands. Additionally, use a shallower gradient (increasing EtOAc in 2% increments) to improve resolution.

Q3: I am trying to recrystallize the product, but it forms a yellow oil ("oiling out") instead of crystals. What should I do? A3: N-alkylated nitroanilines often have lower melting points than their primary amine precursors and frequently present as viscous liquids or low-melting solids 2. "Oiling out" occurs when the compound separates as a liquid phase before the solvent reaches the crystallization temperature 3.

  • Solution: Switch to column chromatography for purification. If you must crystallize, try adding a seed crystal, or use a solvent system with a lower boiling point (e.g., diethyl ether/hexane) and cool the solution extremely slowly to prevent phase separation before nucleation.

References
  • [2] Title: (PDF) Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition Source: ResearchGate URL:[Link]

  • [3] Title: How To: Purify by Crystallization Source: Department of Chemistry : University of Rochester URL:[Link]

  • [1] Title: Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines Source: ResearchGate / The Journal of Organic Chemistry URL: [Link]

Sources

Optimization

"troubleshooting N-butyl-3-methyl-4-nitroaniline synthesis reactions"

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges encountered during the synthesis of N-butyl-3-methyl-4-n...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges encountered during the synthesis of N-butyl-3-methyl-4-nitroaniline .

In drug development and materials science, synthesizing secondary anilines via direct alkylation often leads to uncontrollable over-alkylation (forming tertiary amines). To bypass this, the most robust, field-proven methodology is the Nucleophilic Aromatic Substitution (SNAr) pathway[1]. By reacting 4-fluoro-2-methyl-1-nitrobenzene with n-butylamine, we leverage the electron-withdrawing power of the nitro group to achieve perfect regioselectivity without over-alkylation[2].

Below is your comprehensive, self-validating guide to mastering this reaction.

Core Principles of the SNAr Pathway

The success of this synthesis relies on understanding the causality of the reagents chosen:

  • The Starting Material (4-fluoro-2-methyl-1-nitrobenzene): Unlike in SN1 or SN2 reactions, fluorine is the ultimate leaving group in SNAr. Its extreme electronegativity creates a strong dipole, drawing electron density away from the para-carbon and accelerating the rate-determining addition of the nucleophile[2].

  • The Intermediate: The reaction proceeds via a negatively charged Meisenheimer complex. The nitro group at the para-position is strictly required to stabilize this intermediate through resonance[1].

  • The Base (K₂CO₃): A weak, non-nucleophilic base is utilized to scavenge the HF byproduct. Using strong bases like NaOH introduces hydroxide ions, which act as competing hard nucleophiles and destroy the starting material[3].

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Visual and chromatographic checkpoints are embedded to ensure you can verify the reaction's integrity in real-time.

Step 1: Reagent Preparation In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-fluoro-2-methyl-1-nitrobenzene in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.

  • Validation Checkpoint: The solution should be pale yellow and completely clear.

Step 2: Base & Nucleophile Addition Add 2.0 equivalents of finely powdered, oven-dried potassium carbonate (K₂CO₃). Subsequently, add 1.5 equivalents of n-butylamine dropwise via a syringe.

  • Causality: The slight excess of n-butylamine drives the equilibrium forward and compensates for any minor evaporative losses during heating.

Step 3: Reaction Execution Attach a reflux condenser, flush the system with Nitrogen (N₂), and heat the mixture to 70 °C for 4–6 hours.

  • Validation Checkpoint: Within 30 minutes, the reaction mixture will transition from pale yellow to a deep orange/red. This color shift is the visual confirmation of the Meisenheimer complex forming. TLC (Hexanes:EtOAc 4:1) should reveal the disappearance of the starting material (R_f ~0.6) and the emergence of a more polar, bright yellow product spot (R_f ~0.4) under UV light.

Step 4: Quench & Extraction Cool the reaction to room temperature. Pour the mixture into ice-cold distilled water (3x the reaction volume) and extract with Ethyl Acetate (EtOAc) three times.

Step 5: Emulsion Breaking & Purification Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield pure N-butyl-3-methyl-4-nitroaniline.

Workflow & Decision Tree

SNAr_Troubleshooting Start 4-fluoro-2-methylnitrobenzene + n-butylamine Base Add K2CO3 in Anhydrous DMF (Stir at 70°C) Start->Base TLC TLC Conversion Complete? Base->TLC Trouble1 Stalled Reaction: Check H2O or Amine Quality TLC->Trouble1 No Workup Aqueous Quench & EtOAc Extraction TLC->Workup Yes Trouble1->Base Adjust & Re-heat Emulsion Emulsion Formed During Extraction? Workup->Emulsion Trouble2 Wash Organic Layer with 5% Aqueous LiCl Emulsion->Trouble2 Yes Purify Dry over Na2SO4 & Concentrate Emulsion->Purify No Trouble2->Purify Product N-butyl-3-methyl-4-nitroaniline (Target Product) Purify->Product

SNAr workflow and troubleshooting tree for N-butyl-3-methyl-4-nitroaniline synthesis.

Troubleshooting FAQs

Q1: My reaction is stalling with significant unreacted 4-fluoro-2-methyl-1-nitrobenzene after 12 hours. What is going wrong? A1: SNAr reactions require a specific activation energy threshold to form the intermediate complex[2]. If your reaction stalls, the temperature is likely too low, or your n-butylamine has degraded/volatilized. Ensure your reaction is actively heating at 70 °C in a sealed or refluxing system. Additionally, check the integrity of your n-butylamine; old bottles absorb atmospheric CO₂ to form inactive carbamate salts.

Q2: I am observing a major side product with a lower R_f value on my TLC plate. What is it, and how do I prevent it? A2: You are likely observing 3-methyl-4-nitrophenol. If water is present in your DMF or if your K₂CO₃ is highly hygroscopic, hydroxide ions are generated in situ. Hydroxide is a hard, aggressive nucleophile that will outcompete the amine and irreversibly displace the fluoride to form a phenol derivative[3]. Ensure you are using strictly anhydrous DMF and oven-dried K₂CO₃.

Q3: During the aqueous quench and extraction, a stubborn emulsion forms that I cannot separate. How do I break it? A3: DMF is highly miscible with both water and EtOAc, which alters the surface tension at the phase boundary and stabilizes emulsions. To break this, wash the organic phase with a 5% aqueous Lithium Chloride (LiCl) solution. The LiCl dramatically increases the ionic strength of the aqueous phase, forcing the DMF out of the organic layer and rapidly breaking the emulsion.

Reaction Optimization Data

To highlight the causality of solvent and base selection, below is a summary of quantitative optimization data for this specific SNAr workflow.

SolventBaseTemperature (°C)Time (h)Major Byproduct ObservedIsolated Yield (%)
EthanolK₂CO₃80 (Reflux)12Unreacted Starting Material45%
DMF (Wet)NaOH6063-methyl-4-nitrophenol30%
DMF (Anhydrous)K₂CO₃25 (RT)24None55%
DMF (Anhydrous) K₂CO₃ 70 5 None 92%
DMSO (Anhydrous)DIPEA704None89%

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for N-butyl-3-methyl-4-nitroaniline

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing N-butyl-3-methyl-4-nitroaniline , a critical N-alkyl nitroaniline building block used in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing N-butyl-3-methyl-4-nitroaniline , a critical N-alkyl nitroaniline building block used in the preparation of bioactive molecules and functional materials (1)[1].

This document provides self-validating protocols, mechanistic troubleshooting, and empirical data to help you overcome common synthetic bottlenecks.

Diagnostic Workflow: Route Selection

The synthesis of N-butyl-3-methyl-4-nitroaniline is typically achieved via one of two primary pathways: Nucleophilic Aromatic Substitution (S_NAr) or Reductive Amination . Use the diagnostic tree below to select and troubleshoot the optimal route for your specific constraints.

RouteSelection Start Target: N-butyl-3-methyl-4-nitroaniline Route1 Route A: S_NAr (4-fluoro-2-methyl-1-nitrobenzene) Start->Route1 High Regioselectivity Route2 Route B: Reductive Amination (3-methyl-4-nitroaniline) Start->Route2 Lower Material Cost Issue1 Issue: Slow Kinetics Route1->Issue1 Issue2 Issue: Over-alkylation Route2->Issue2 Fix1 Action: Use DMF at 80°C Issue1->Fix1 Fix2 Action: Use NaBH(OAc)3 Issue2->Fix2

Diagnostic workflow for selecting and optimizing the synthesis route.

FAQ: Route Selection & Mechanistic Causality

Q: Should I use S_NAr or Reductive Amination for this target? A: If purity and strict regioselectivity are your primary goals, choose Route A (S_NAr) . The reaction between 4-fluoro-2-methyl-1-nitrobenzene and n-butylamine is highly regioselective. Over-alkylation is virtually impossible because the resulting secondary amine is sterically hindered and electronically deactivated by the para-nitro group. If precursor cost is the driving factor, Route B (Reductive Amination) using 3-methyl-4-nitroaniline and butyraldehyde is cheaper, but it requires precise stoichiometric control and specific reducing agents to prevent the formation of N,N-dibutyl-3-methyl-4-nitroaniline.

Troubleshooting Guide A: S_NAr Route

The S_NAr route relies on the strong electron-withdrawing nature of the nitro group to activate the para-fluorine atom for nucleophilic attack (2)[2].

SNArMechanism Reactants 4-fluoro-2-methyl-1-nitrobenzene + n-butylamine Complex Meisenheimer Complex (Zwitterionic) Reactants->Complex Nucleophilic Attack (Rate Determining) Product N-butyl-3-methyl-4-nitroaniline + HF Complex->Product Fluoride Departure (Fast Step)

Mechanistic pathway of the S_NAr reaction via a Meisenheimer complex.

Self-Validating Protocol: S_NAr
  • Reagent Charging: In a dry flask, charge 4-fluoro-2-methyl-1-nitrobenzene (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in anhydrous DMF (0.5 M).

    • Causality: Polar aprotic solvents like DMF aggressively stabilize the polar, zwitterionic Meisenheimer transition state, drastically lowering the activation energy (3)[3]. K₂CO₃ acts as an HF scavenger, preventing the protonation and subsequent deactivation of the n-butylamine nucleophile.

  • Nucleophile Addition: Add n-butylamine (1.2 eq) dropwise at room temperature, then heat the reaction to 80 °C.

    • In-Process Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The highly UV-active starting material (Rf ~0.6) must fully convert to a more polar, bright yellow spot (Rf ~0.4) characteristic of the secondary nitroaniline. Do not proceed to workup until SM is < 2%.

  • Workup: Cool to room temperature and pour the mixture into 5 volumes of vigorously stirred ice water.

    • Validation: The product, N-butyl-3-methyl-4-nitroaniline, will precipitate as a yellow/orange solid. Filter and wash with copious amounts of cold water to remove residual DMF and inorganic salts.

Quantitative Data: S_NAr Optimization Parameters
SolventBaseTemp (°C)Conversion (%)Impurity Profile
TolueneNone (excess amine)110< 40%High starting material recovery
MeCNK₂CO₃8075%Trace hydrolysis (phenol byproduct)
DMF K₂CO₃ 80 > 95% Clean conversion
DMSODIPEA100> 95%Difficult solvent removal during workup
S_NAr Specific Q&A

Q: My S_NAr reaction stalls at 40% conversion when using toluene. Why? A: The reaction requires a polar aprotic solvent to stabilize the charge separation in the rate-determining step. In non-polar solvents like toluene, the activation energy for the nucleophilic attack is prohibitively high, often resulting in complex, multi-step kinetic behaviors rather than clean conversion (3)[3]. Switch to DMF.

Q: Can I use 4-chloro-2-methyl-1-nitrobenzene instead of the fluoro derivative to save costs? A: Yes, but you must increase the reaction temperature (e.g., 120 °C in DMSO). Fluorine is a vastly superior leaving group in S_NAr chemistry compared to chlorine. Its extreme electronegativity strongly polarizes the C-F bond, accelerating the rate-determining nucleophilic attack step.

Troubleshooting Guide B: Reductive Amination Route

Self-Validating Protocol: Reductive Amination
  • Imine Formation: Dissolve 3-methyl-4-nitroaniline (1.0 eq) and butyraldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 eq).

    • Causality: The para-nitro group strongly withdraws electron density from the aniline nitrogen via resonance, making it a poor nucleophile. Acid catalysis is mandatory to protonate and activate the aldehyde carbonyl, compensating for the weak nucleophilicity of the amine.

    • In-Process Validation: Stir for 2 hours at room temperature. Pull a 50 µL aliquot, quench with NaHCO₃, and check via LC-MS. Ensure >90% conversion to the intermediate imine mass before introducing the reducing agent.

  • Selective Reduction: Cool the mixture to 0 °C. Portion-wise add NaBH(OAc)₃ (1.5 eq).

    • Causality: Cooling controls the exothermic reduction. NaBH(OAc)₃ is specifically chosen because it selectively reduces the protonated imine without reducing the unreacted aliphatic aldehyde, thereby preventing the formation of reactive alcohols and mitigating over-alkylation.

    • In-Process Validation: Stir at RT for 12 hours. Monitor via LC-MS. The mass of the intermediate imine should disappear, replaced entirely by the target mass [M+H]⁺ 209.1.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract with DCM, wash with brine, and dry over MgSO₄.

Quantitative Data: Reductive Amination Optimization Parameters
Reducing AgentSolventAcid CatalystYield (%)Over-alkylation (%)
NaBH₄MeOHNone45%> 20% (N,N-dibutyl byproduct)
NaBH₃CNMeOHAcOH70%< 5%
NaBH(OAc)₃ DCE AcOH 88% < 1%
Reductive Amination Specific Q&A

Q: I am seeing significant amounts of N,N-dibutyl-3-methyl-4-nitroaniline. How do I prevent this over-alkylation? A: Over-alkylation occurs when the newly formed secondary amine product competes with the primary amine starting material for the aldehyde. To prevent this, strictly limit butyraldehyde to 1.05 - 1.1 equivalents and use Sodium triacetoxyborohydride (NaBH(OAc)₃) in DCE. Avoid using aggressive hydrides like NaBH₄ in methanol, which indiscriminately reduce both the imine and the aldehyde, driving chaotic equilibrium mixtures.

References

  • Title: Catalysis in Nucleophilic Aromatic Substitution Reactions. The Presence of Molecular Complexes on the Pathway of Reactions between Source: rsc.org URL: 3

  • Title: Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens Source: mdpi.com URL: 2

  • Title: Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition Source: acs.org URL: 1

Sources

Optimization

Technical Support Center: Synthesis of N-butyl-3-methyl-4-nitroaniline

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the synthesis of N-butyl-3-methyl-4-nitroaniline. The following information...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the synthesis of N-butyl-3-methyl-4-nitroaniline. The following information addresses common side reactions, offers preventative strategies, and provides validated protocols to enhance reaction selectivity and yield.

Section 1: Frequently Asked Questions (FAQs) on Core Synthesis and Side Reactions

This section addresses fundamental questions regarding the synthesis and the most common challenges encountered.

Q1: What is the standard method for synthesizing N-butyl-3-methyl-4-nitroaniline?

The most direct and common method is the nucleophilic substitution (S_N2) reaction between 3-methyl-4-nitroaniline and a suitable butylating agent, such as 1-bromobutane or 1-iodobutane. The reaction is typically carried out in a polar aprotic solvent in the presence of a base to deprotonate the aniline's amino group, enhancing its nucleophilicity.

Q2: I've run the reaction, but my yield is low and I see multiple spots on my Thin Layer Chromatography (TLC). What is the most likely side reaction?

The most prevalent side reaction in this synthesis is overalkylation .[1] The intended product, N-butyl-3-methyl-4-nitroaniline (a secondary amine), can react again with the butylating agent to form the undesired N,N-dibutyl-3-methyl-4-nitroaniline (a tertiary amine). This occurs because the initial N-alkylation introduces an electron-donating butyl group, which can make the nitrogen atom of the product more nucleophilic than the nitrogen in the starting aniline.[1][2] This creates a "runaway" effect where the product competes effectively with the starting material for the alkylating agent.[3]

Q3: How can I distinguish the desired product from the overalkylation byproduct on a TLC plate?

The N,N-dibutyl byproduct is significantly less polar than the desired N-butyl product. On a normal-phase silica TLC plate, the byproduct will have a higher R_f value (it will travel further up the plate) than the desired product. The starting 3-methyl-4-nitroaniline will be the most polar and have the lowest R_f value.

Q4: Is it possible for the butyl group to attach to the aromatic ring instead of the nitrogen (C-alkylation)?

While possible, C-alkylation is a less common side reaction under typical N-alkylation conditions.[4] C-alkylation is generally favored at higher reaction temperatures (e.g., above 300°C), whereas N-alkylation occurs at lower temperatures.[5] For this specific synthesis, significant C-alkylation is unlikely unless excessively high temperatures are used.

Q5: Besides overalkylation, are there other minor side reactions to be aware of?

Yes, other side reactions can include:

  • Elimination: The base used in the reaction can promote the elimination (E2) of HBr from 1-bromobutane, forming 1-butene gas. This consumes the alkylating agent and reduces the overall yield.

  • Impurity-Related Byproducts: If the starting 3-methyl-4-nitroaniline is impure (e.g., contains isomeric impurities like 4-methyl-3-nitroaniline), you will inevitably form the corresponding N-butylated isomeric byproducts, which can be difficult to separate.

Section 2: Troubleshooting Guide: Common Problems and Solutions

This guide provides a systematic approach to diagnosing and resolving issues encountered during the synthesis.

Problem: Significant Overalkylation Detected

Symptoms: A major byproduct spot is observed on TLC with a high R_f value. Post-workup NMR shows complex signals, and mass spectrometry indicates a peak corresponding to the N,N-dibutyl product.

Potential Cause Scientific Rationale Recommended Solution
Unfavorable Stoichiometry A 1:1 molar ratio (or an excess of alkylating agent) allows the more nucleophilic mono-alkylated product to effectively compete for the alkylating agent.[4]Use a molar excess of the starting aniline (3-methyl-4-nitroaniline) relative to the alkylating agent (e.g., 1.5 to 3 equivalents). This statistically favors the reaction of the alkylating agent with the more abundant primary amine.[1]
High Reaction Temperature Higher temperatures increase reaction rates indiscriminately and can provide the activation energy needed for the secondary amine to react further.[4]Reduce the reaction temperature. Monitor the reaction at a lower temperature, even if it proceeds more slowly. Selectivity is often inversely proportional to temperature.
Prolonged Reaction Time Allowing the reaction to proceed long after the starting material is consumed provides time for the desired product to convert into the overalkylated byproduct.Monitor the reaction progress closely by TLC (e.g., every 30-60 minutes). Quench the reaction as soon as the starting material is consumed to a satisfactory level and before the byproduct concentration becomes excessive.[4]
Inappropriate Solvent or Base The reaction medium can influence the relative nucleophilicity and solubility of the reacting species.Employ polar aprotic solvents like DMF or acetonitrile, which are well-suited for S_N2 reactions.[6] Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or a hindered base to deprotonate the amine without competing in the reaction.
Problem: Low or No Product Yield

Symptoms: TLC analysis shows predominantly unreacted starting material, even after an extended reaction time.

Potential Cause Scientific Rationale Recommended Solution
Inactive Alkylating Agent Alkyl halides, especially iodides, can degrade over time.Verify the purity and integrity of the alkylating agent. If in doubt, use a freshly opened bottle or purify the existing stock.
Insufficient Base Strength or Quantity The aniline nitrogen must be deprotonated to become a potent nucleophile. If the base is too weak or used in insufficient quantity, the reaction will be sluggish or stall.Ensure at least one equivalent of a suitable base (e.g., K₂CO₃, Cs₂CO₃) is used. For less reactive systems, a stronger base like potassium tert-butoxide might be considered, though this increases the risk of elimination.[6]
Reaction Temperature is Too Low Every reaction has a necessary activation energy. While high temperatures can cause side reactions, an overly low temperature may prevent the reaction from proceeding at a reasonable rate.If the reaction is stalled at room temperature, gradually increase the heat (e.g., to 50-80 °C) while carefully monitoring for the appearance of byproducts by TLC.[6]
Poor Reagent Solubility If the reactants are not adequately dissolved in the chosen solvent, the reaction will be limited by mass transfer and proceed very slowly.Ensure all reagents are soluble in the chosen solvent at the reaction temperature. If necessary, select a different solvent in which all components are fully dissolved.

Section 3: Validated Experimental Protocols

Protocol 1: Selective Mono-N-Butylation of 3-methyl-4-nitroaniline

This protocol is optimized to favor the formation of the desired mono-alkylated product.

Materials:

  • 3-methyl-4-nitroaniline (1.0 eq)

  • 1-Bromobutane (0.8 eq)

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 3-methyl-4-nitroaniline (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Add anhydrous DMF via syringe to create a stirrable suspension (approx. 5-10 mL per gram of aniline).

  • Stir the mixture vigorously for 15 minutes at room temperature.

  • Add 1-bromobutane (0.8 eq) dropwise via syringe.

  • Heat the reaction mixture to 60-70 °C and monitor its progress every hour using TLC (e.g., 4:1 Hexanes:Ethyl Acetate).

  • Once the TLC indicates near-complete consumption of the 1-bromobutane (or optimal formation of the product), cool the reaction to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Combine the organic layers and wash twice with water and once with brine to remove residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude material using the column chromatography protocol below.

Protocol 2: Purification by Column Chromatography

Materials:

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Prepare a silica gel column using a slurry packing method with a low-polarity solvent system (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Dry the adsorbed sample and carefully load it onto the top of the prepared column.

  • Elute the column with a gradient of ethyl acetate in hexanes. Start with a low polarity (e.g., 98:2 Hexanes:EtOAc) to elute the non-polar N,N-dibutyl byproduct first.

  • Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 Hexanes:EtOAc) to elute the desired N-butyl-3-methyl-4-nitroaniline.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Section 4: Visualizing Reaction and Troubleshooting Pathways

The following diagrams illustrate the key chemical transformations and a logical workflow for addressing common issues.

ReactionPathways Start_Aniline 3-methyl-4-nitroaniline (Primary Amine) mid1 Start_Aniline->mid1 Alkyl_Halide 1-Bromobutane Alkyl_Halide->mid1 mid2 Alkyl_Halide->mid2 Product N-butyl-3-methyl-4-nitroaniline (Desired Secondary Amine) Product->mid2 Byproduct N,N-dibutyl-3-methyl-4-nitroaniline (Tertiary Amine Byproduct) mid1->Product Desired N-Alkylation (SN2) + K2CO3, DMF mid2->Byproduct Overalkylation Side Reaction (Product is more nucleophilic)

Caption: Primary reaction pathway and the competing overalkylation side reaction.

Caption: Troubleshooting workflow for minimizing the overalkylation byproduct.

References

  • TSI Journals. (2017, June 2). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Available at: [Link]

  • Google Patents. (1991). Selective N-alkylation of aniline in the presence of zeolite catalysts.
  • Li, G., et al. (2021). Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC, NIH. Available at: [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Aniline Alkylation over Solid Acid Catalysts. Available at: [Link]

  • ResearchGate. (n.d.). Structures involved in the mechanism of N-alkylation of aniline with benzyl alcohol on an open site model of Hf-Beta zeolite. Available at: [Link]

  • MDPI. (2022). Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. Available at: [Link]

  • Stilinović, V., & Portada, T. (2012). N-(4-Methylbenzyl)-3-nitroaniline. PMC. Available at: [Link]

  • Organic Chemistry Portal. (2007). Effective Monoallylation of Anilines Catalyzed by Supported KF. Available at: [Link]

  • Royal Society of Chemistry. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Available at: [Link]

  • Reddit. (2023, August 12). Problematic N-Alkylation. Available at: [Link]

  • ACS Publications. (2018, December 12). Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. Available at: [Link]

  • ACS Publications. (2024, October 7). Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. Available at: [Link]

  • ResearchGate. (2015, June). N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. Available at: [Link]

  • Carbon. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Available at: [Link]

  • Google Patents. (n.d.). Method for preparing N-methyl paranitroaniline.
  • Google Patents. (n.d.). Process for n-methylating nitroanilines and compounds prepared thereby.
  • Organic Syntheses. (1947). m-NITRODIMETHYLANILINE. Available at: [Link]

  • Organic Syntheses. (n.d.). m-NITROPHENOL. Available at: [Link]

  • PrepChem.com. (n.d.). Preparation of 4-methyl-3-nitroaniline. Available at: [Link]

  • Royal Society of Chemistry. (1969). Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. Available at: [Link]

  • Arabian Journal of Chemistry. (2013, July 12). Synthesis, characterization and application of 1-butyl-3-methylimidazolium tetrafluoroborate for extractive desulfurization of liquid fuel. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of 4-fluoro -N-methyl-3-nitroaniline.
  • Carl ROTH. (2024, March 4). Safety Data Sheet: 4-Methyl-3-nitroaniline. Available at: [Link]

  • Universidade de Lisboa. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Available at: [Link]

Sources

Troubleshooting

N-butyl-3-methyl-4-nitroaniline Synthesis: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the N-alkylation of electron-deficient anilines. Synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the N-alkylation of electron-deficient anilines.

Synthesizing N-butyl-3-methyl-4-nitroaniline presents a classic chemoselectivity challenge. The strongly electron-withdrawing para-nitro group severely diminishes the nucleophilicity of the primary amine. Consequently, direct SN2 alkylation with 1-bromobutane is sluggish and notoriously prone to over-alkylation (yielding the N,N-dibutyl byproduct). To achieve high yields of the mono-alkylated target, we must manipulate reaction kinetics and thermodynamics through carefully selected pathways.

Mechanistic Workflows & Pathway Selection

When designing this synthesis, you have two primary pathways: Direct Alkylation and Reductive Amination . Understanding the logical relationship and failure points of each is critical for optimizing your yield [1].

SynthesisPathway SM 3-methyl-4-nitroaniline (Primary Amine) Aldehyde Butyraldehyde + Acid Catalyst SM->Aldehyde Pathway A: Reductive Amination AlkylHalide 1-Bromobutane + Base SM->AlkylHalide Pathway B: Direct Alkylation Imine Imine Intermediate (Schiff Base) Aldehyde->Imine -H2O RedAgent NaBH(OAc)3 (Reducing Agent) Imine->RedAgent Target N-butyl-3-methyl-4-nitroaniline (Target Mono-alkyl) RedAgent->Target High Selectivity Target->AlkylHalide Excess Reagent AlkylHalide->Target SN2 Reaction Dialkyl N,N-dibutyl Byproduct (Over-alkylation) AlkylHalide->Dialkyl Poor Selectivity

Reaction pathways for N-butyl-3-methyl-4-nitroaniline synthesis comparing selectivity.

Quantitative Data & Optimization Summary

To illustrate the causality behind our recommended protocols, review the quantitative optimization data below. Notice how shifting from standard direct alkylation to optimized reductive amination drastically shifts the product distribution.

MethodologyAlkylating AgentSolventAdditives / BaseTempYield (Mono)Yield (Di-alkyl)
Direct Alkylation1-BromobutaneDMFK₂CO₃80 °C45%35%
Direct Alkylation1-BromobutaneDMFCs₂CO₃60 °C78%8%
Reductive AminationButyraldehydeMeOHNaBH₄25 °C55%<2%
Optimized Reductive Butyraldehyde DCE NaBH(OAc)₃, AcOH 25 °C 92% <1%

High-Yield Experimental Protocols

Every protocol described here is designed as a self-validating system. By monitoring specific checkpoints, you can ensure the reaction is proceeding as intended.

Protocol A: Optimized Reductive Amination (Recommended)

Causality: Reductive amination prevents over-alkylation because the imine intermediate only forms from primary amines. We use 1,2-dichloroethane (DCE) instead of methanol to prevent hemiacetal formation, and NaBH(OAc)₃ because it selectively reduces protonated imines without reducing the unreacted butyraldehyde [3].

  • Preparation: In an oven-dried 250 mL round-bottom flask purged with argon, dissolve 3-methyl-4-nitroaniline (10 mmol) in 50 mL of anhydrous DCE.

  • Imine Formation: Add butyraldehyde (11 mmol, 1.1 equiv) and glacial acetic acid (10 mmol, 1.0 equiv). Add 2.0 g of freshly activated 4Å molecular sieves.

    • Validation Checkpoint: The molecular sieves act as a physical water scavenger, driving the unfavorable equilibrium of the electron-deficient amine toward the Schiff base. Stir at room temperature for 2 hours.

  • Reduction: Cool the mixture to 0 °C using an ice bath. Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (15 mmol, 1.5 equiv) to control the exothermic release of hydrogen gas.

  • Completion: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The reaction is complete when the bright yellow primary amine spot is fully consumed.

  • Workup: Quench carefully with saturated aqueous NaHCO₃ (50 mL) until bubbling ceases. Filter through a Celite pad to remove the sieves. Extract the aqueous layer with dichloromethane (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, gradient elution Hexane to Hexane:EtOAc 9:1) to yield the pure target compound.

Protocol B: Direct Alkylation via the "Cesium Effect" (Alternative)

Causality: If you must use 1-bromobutane, standard bases like K₂CO₃ lead to rampant dialkylation. By switching to Cesium Carbonate (Cs₂CO₃), you leverage the "Cesium Effect." The large cesium ion strongly coordinates with the newly formed secondary amine, sterically hindering it from reacting with a second equivalent of the alkyl halide [2].

  • Preparation: Dissolve 3-methyl-4-nitroaniline (10 mmol) in 40 mL of anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add anhydrous Cs₂CO₃ (12 mmol, 1.2 equiv). Stir for 15 minutes at room temperature to ensure complete deprotonation.

  • Alkylation: Dropwise, add 1-bromobutane (11 mmol, 1.1 equiv).

  • Heating: Heat the reaction mixture to 60 °C and stir for 8 hours.

    • Validation Checkpoint: Do not exceed 60 °C; higher temperatures provide the activation energy needed to overcome the cesium coordination, leading to dialkylation.

  • Workup: Cool to room temperature, dilute with 100 mL of deionized water, and extract with ethyl acetate (3 x 40 mL).

    • Critical Step: Wash the organic layer extensively with water (3 x 50 mL) to selectively partition and remove the DMF, followed by a final brine wash.

  • Purification: Dry over MgSO₄, concentrate, and purify via silica gel chromatography.

Troubleshooting & FAQs

Q: My reductive amination is stalling at ~50% conversion. How can I drive it to completion? A: The electron-withdrawing nitro group severely destabilizes the imine intermediate. If your reaction stalls, the equilibrium has likely halted due to water accumulation. Ensure your 4Å molecular sieves are freshly activated (heated under vacuum at 250 °C). Additionally, verify you have added 1.0 equivalent of glacial acetic acid; the acid catalyst is mandatory to protonate the carbonyl oxygen of butyraldehyde, making it sufficiently electrophilic to react with the deactivated aniline [3].

Q: Can I substitute NaBH₄ for NaBH(OAc)₃ to save costs in the reductive amination? A: No. While NaBH₄ is a stronger and cheaper reducing agent, it is entirely unsuited for this specific substrate. Because imine formation with 3-methyl-4-nitroaniline is exceptionally slow, NaBH₄ will rapidly reduce your butyraldehyde starting material into 1-butanol before the imine can even form [1]. NaBH(OAc)₃ is a milder, self-validating reagent: it strictly requires the iminium ion to initiate hydride transfer, leaving the aldehyde untouched.

Q: I am seeing a high percentage of the N,N-dibutyl byproduct in my direct alkylation. How do I fix this? A: Direct alkylation with 1-bromobutane often over-alkylates because the mono-alkylated product (secondary amine) is more nucleophilic than the starting primary amine. To fix this, switch your base to Cs₂CO₃ to leverage the "Cesium effect," which coordinates the secondary amine and prevents further alkylation[2]. Alternatively, use a large excess of the aniline (e.g., 3:1 ratio to the alkyl halide) and recover the unreacted starting material during chromatography.

Q: Why did my reaction mixture turn dark brown/black during the workup? A: Anilines—especially nitroanilines—are highly susceptible to oxidative degradation in the presence of air, light, and transition metal impurities, forming complex oligomeric tars. To prevent this, degas your solvents (DCE or DMF) with argon prior to the reaction, run the synthesis strictly under an inert atmosphere, and avoid leaving the crude mixture exposed to ambient light for extended periods before column chromatography.

References

  • Title: Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines. Source: Organic Letters (ACS Publications) URL: [Link]

Optimization

Technical Support Center: Degradation Pathways of N-butyl-3-methyl-4-nitroaniline

Welcome to the Advanced Technical Support Center for N-butyl-3-methyl-4-nitroaniline (CAS: 450357-07-0) . This guide is specifically engineered for analytical chemists, formulation scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for N-butyl-3-methyl-4-nitroaniline (CAS: 450357-07-0) . This guide is specifically engineered for analytical chemists, formulation scientists, and drug development professionals conducting stability indicating method (SIM) development and forced degradation studies.

Below, we dissect the mechanistic vulnerabilities of this compound, provide actionable troubleshooting for common analytical anomalies, and outline self-validating experimental protocols.

Mechanistic Overview & Causality

The degradation profile of N-butyl-3-methyl-4-nitroaniline is dictated by the electronic "push-pull" system of its aromatic ring. The strongly electron-withdrawing nitro group activates the ring, while the N-butyl chain introduces a vulnerable site for aliphatic oxidation. Understanding these pathways is critical for predicting shelf-life and identifying unknown impurities.

  • Basic Hydrolysis (Nucleophilic Aromatic Substitution - SN​Ar ): Counterintuitively for many substituted anilines, nitroanilines exhibit unusually high SN​Ar reactivity with hydroxide ions ( OH− ) in aqueous media. This is driven by the formation of a hydrogen-bonded Meisenheimer complex. The hydroxide attacks the activated ring, displacing the N-butylamine moiety as a leaving group, and yielding 3-methyl-4-nitrophenol ([1]).

  • Oxidative Degradation (N-Dealkylation): Exposure to peroxides or radical initiators targets the α -carbon of the N-butyl chain. The transient carbinolamine intermediate rapidly collapses, yielding the primary amine (3-methyl-4-nitroaniline) and volatile butyraldehyde ([2]).

  • Reductive / Biological Degradation: Under anaerobic conditions or in the presence of reducing agents, the nitro group is preferentially reduced to an amino group, forming a highly reactive 1,4-diamine derivative (N-butyl-3-methyl-benzene-1,4-diamine) ([3]).

  • Photolytic Degradation: UV/Vis exposure often triggers the formation of unique azo dimerization products and N-oxides via radical pathways, distinct from thermal degradation ([4]).

Troubleshooting FAQs

Q1: During oxidative forced degradation (3% H2​O2​ ), my HPLC-UV data shows a significant mass balance deficit (recovery < 80%). Where is the remaining compound? A1: A mass balance deficit during N-alkylaniline oxidation is typically caused by the formation of non-chromophoric or highly volatile degradants. The N-debutylation pathway produces butyraldehyde, which lacks a strong UV chromophore and evaporates easily. Furthermore, over-oxidation can lead to polymeric species that precipitate out of the mobile phase. Actionable Step: Switch to an LC-MS/MS system with a volatile-compatible mobile phase, and visually inspect the sample vials for micro-precipitates or turbidity prior to injection.

Q2: When subjecting the compound to 1.0 M NaOH at 60°C, the primary degradant peak has a drastically different UV absorption maximum ( λmax​ ). What is the structural basis for this? A2: This indicates a structural shift from an aniline derivative to a nitrophenol derivative. Under harsh basic conditions, the hydroxide ion attacks the activated aromatic ring, displacing the N-butylamine group via the aforementioned SN​Ar mechanism[1]. The resulting 3-methyl-4-nitrophenol ionizes in the basic medium to form a strongly colored phenoxide ion, significantly shifting the λmax​ to a longer wavelength.

Q3: How do I ensure my photolytic degradation results are not simply artifactual thermal degradation from the UV lamp's heat? A3: To build a self-validating protocol, you must run a parallel "dark control." Wrap a duplicate sample vial completely in aluminum foil and place it in the exact same photostability chamber alongside the exposed sample. If a specific degradant (e.g., an azo dimer) appears only in the exposed vial, the pathway is photolytically driven. If it appears in both, the degradation is thermally induced by the chamber's ambient heat.

Standardized Experimental Protocols

To ensure reproducibility and analytical integrity, do not simply apply stress; you must control the reaction kinetics and quench the system appropriately.

Protocol A: Self-Validating Basic Hydrolysis ( SN​Ar Pathway)

Causality Focus: Preventing biphasic kinetics and protecting the analytical column.

  • Preparation: Prepare a 1.0 mg/mL stock solution of N-butyl-3-methyl-4-nitroaniline in a 50:50 Acetonitrile:Water diluent. Reasoning: The compound has poor aqueous solubility. The organic co-solvent ensures complete dissolution, preventing biphasic reaction kinetics where the stressor cannot physically reach the analyte.

  • Stress Application: Transfer 5.0 mL of the stock solution to a borosilicate glass vial. Add 5.0 mL of 1.0 M NaOH . Seal and incubate at 60∘C in a water bath.

  • Sampling & Quenching: Withdraw 1.0 mL aliquots at 0,4,8, and 24 hours . Immediately neutralize each aliquot with 1.0 mL of 1.0 M HCl . Reasoning: Neutralization is critical before HPLC injection to prevent the dissolution of the column's silica stationary phase at high pH, and to ensure the phenoxide degradant is protonated back to its neutral phenol form, guaranteeing reproducible retention times.

  • Analysis: Dilute the neutralized sample 1:10 with the initial mobile phase and inject into the HPLC-UV/MS.

Protocol B: Oxidative Stress (N-Dealkylation)

Causality Focus: Arresting continuous oxidation in the autosampler.

  • Preparation: Prepare a 1.0 mg/mL stock solution in methanol.

  • Stress Application: Mix 5.0 mL of the stock with 5.0 mL of freshly prepared 3% H2​O2​ . Incubate at 25∘C (room temperature) protected from light.

  • Sampling & Quenching: Withdraw 1.0 mL aliquots at specified intervals. Immediately add of 0.1 M Sodium Thiosulfate ( Na2​S2​O3​ ). Reasoning: Residual H2​O2​ will continue to oxidize the compound while the vial sits in the autosampler queue, leading to artificially inflated degradation profiles. Thiosulfate quenches the peroxide, halting the reaction at the exact time point.

  • Analysis: Analyze via LC-MS to detect volatile aliphatic cleavage products.

Quantitative Data Summary

The following table summarizes the expected kinetic outcomes and primary degradation pathways under standardized ICH forced degradation conditions.

Stress ConditionReagent / EnvironmentTemp / TimePrimary Degradation PathwayExpected Major DegradantAnalytical Detection
Basic Hydrolysis 1.0 M NaOH (aq) 60∘C, 24h Nucleophilic Aromatic Substitution ( SN​Ar )3-methyl-4-nitrophenolHPLC-UV (Shifted λmax​ )
Oxidative Stress 3% H2​O2​ 25∘C, 24h N-Dealkylation3-methyl-4-nitroanilineLC-MS (Volatile loss)
Reductive Stress Anaerobic / Fe 3+ 37∘C, 72h Nitro Group ReductionN-butyl-3-methyl-benzene-1,4-diamineLC-MS/MS
Photolysis UV/Vis ( 1.2M lux hrs ) 25∘C, 24h Dimerization / PeroxidationAzo Dimers / N-oxidesHPLC-UV / MS

Pathway Visualization

DegradationPathway Parent N-butyl-3-methyl-4-nitroaniline (Parent Compound) Dealkyl 3-methyl-4-nitroaniline + Butyraldehyde Parent->Dealkyl Oxidative Stress (N-debutylation) NOxide N-oxide / Hydroxylamine Derivatives Parent->NOxide Oxidative Stress (Peroxidation) Phenol 3-methyl-4-nitrophenol + Butylamine Parent->Phenol Basic Hydrolysis (SNAr Mechanism) Diamine N-butyl-3-methyl- benzene-1,4-diamine Parent->Diamine Reductive / Anaerobic Stress AzoDimer Azo Dimerization Products Parent->AzoDimer Photolysis (UV/Vis)

Figure 1: Primary degradation pathways of N-butyl-3-methyl-4-nitroaniline under stress conditions.

References

  • A Probable Hydrogen-Bonded Meisenheimer Complex: An Unusually High SNAr Reactivity of Nitroaniline Derivatives with Hydroxide Ion in Aqueous Media. The Journal of Organic Chemistry. URL:[Link]

  • Anaerobic degradation of 2-chloro-4-nitroaniline by Geobacter sp. KT7 and Thauera aromatica KT9. FEMS Microbiology Letters. URL:[Link]

  • On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. Pharmaceutics (PMC). URL:[Link]

Sources

Troubleshooting

"resolving impurities in N-butyl-3-methyl-4-nitroaniline samples"

Welcome to the Technical Support Center for the synthesis and purification of N-butyl-3-methyl-4-nitroaniline . This guide is designed for researchers, analytical scientists, and drug development professionals who requir...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of N-butyl-3-methyl-4-nitroaniline . This guide is designed for researchers, analytical scientists, and drug development professionals who require high-purity aniline derivatives for downstream pharmaceutical applications.

Below, our Senior Application Scientists have detailed the mechanistic origins of common impurities, troubleshooting FAQs, and a self-validating purification protocol.

Mechanistic Overview: Impurity Generation

N-butyl-3-methyl-4-nitroaniline is typically synthesized via a Nucleophilic Aromatic Substitution ( SN​Ar ) reaction between 5-fluoro-2-nitrotoluene and n-butylamine. While the electron-withdrawing nitro group strongly activates the ring, competing side reactions can generate stubborn impurities.

ReactionPathway SM 5-Fluoro-2-nitrotoluene (Starting Material) MC Meisenheimer Complex (Transition State) SM->MC SNAr Attack Imp1 Unreacted SM (Impurity A) SM->Imp1 Incomplete Rxn Imp2 Phenol Derivative (Solvolysis Impurity B) SM->Imp2 H2O/OH- Attack Imp3 Positional Isomers (Impurity C) SM->Imp3 Isomeric SM Amine n-Butylamine (Nucleophile) Amine->MC Product N-butyl-3-methyl-4-nitroaniline (Target Product) MC->Product F- Elimination

Logical pathway of SNAr synthesis and common impurity generation.

Troubleshooting FAQs: Identifying and Resolving Impurities

Q1: What are the primary impurities in my crude N-butyl-3-methyl-4-nitroaniline sample, and why do they form? A1: Impurities in this workflow stem from three distinct mechanistic pathways:

  • Unreacted Starting Material (5-fluoro-2-nitrotoluene): SN​Ar reactions generate hydrofluoric acid (HF) as a byproduct. If the HF is not scavenged, it protonates the n-butylamine nucleophile, stalling the reaction and leaving unreacted starting material[1].

  • Solvolysis Byproducts (e.g., 3-methyl-4-nitrophenol): If your solvent or reagents contain trace water, hydroxide ions can outcompete the amine nucleophile. This solvolysis pathway directly substitutes the fluorine with a hydroxyl group[2].

  • Positional Isomers: Commercial grades of nitrotoluene precursors often contain trace regioisomers (e.g., 3-fluoro-2-nitrotoluene) from the initial nitration process, which undergo parallel alkylation[3].

Q2: How do I definitively differentiate the N-alkylated product from unreacted starting materials? A2: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the premier method for analyzing thermally labile nitroanilines[4]. Using a C18 column with an Acetonitrile/Water gradient buffered with 0.1% phosphoric acid suppresses amine ionization, ensuring sharp peak shapes and baseline resolution between the product and impurities.

Table 1: RP-HPLC Impurity Profiling Data

AnalyteRelative Retention Time (RRT)UV λmax​ (nm)Mechanistic Origin
3-Methyl-4-nitrophenol0.65230, 310Solvolysis (Water contamination)
n-Butylamine0.80End absorptionExcess reagent
N-butyl-3-methyl-4-nitroaniline 1.00 254, 410 Target Product
Isomeric N-butyl-nitroanilines0.95 - 1.05~254, 410Starting material impurities
5-Fluoro-2-nitrotoluene1.25265Unreacted starting material

Q3: My crude contains >10% unreacted 5-fluoro-2-nitrotoluene despite long reaction times. How can I drive this to completion without causing over-alkylation? A3: The reaction stalls because the generated HF neutralizes your nucleophile. Causality: Fluorine is an excellent leaving group in SN​Ar because its high electronegativity stabilizes the Meisenheimer complex, but the resulting acidic environment is detrimental. Solution: Do not simply increase the temperature, as this promotes degradation. Instead, add a non-nucleophilic base like anhydrous K2​CO3​ (2.0 eq) to scavenge the acid[1]. Furthermore, ensure you are using a polar aprotic solvent (e.g., anhydrous DMSO), which leaves the amine unsolvated and highly reactive. Over-alkylation (N,N-dibutylation) is highly unlikely due to the steric hindrance and electronic deactivation of the resulting secondary amine.

Q4: How do I remove the solvolysis (phenolic) impurities during workup? A4: Phenolic impurities are mildly acidic (pKa ~7-8) due to the electron-withdrawing nitro group. You can selectively remove them via a pH-controlled liquid-liquid extraction. Washing the organic layer with a mild aqueous base (e.g., 1M NaOH) deprotonates the phenol into a water-soluble phenoxide salt, partitioning it entirely into the aqueous phase while the target aniline remains in the organic layer.

Validated Purification & Isolation Protocol

To achieve >99% purity, follow this self-validating, three-stage purification methodology.

Purification Crude Crude Reaction Mixture (Product + Impurities) Aqueous Aqueous Quench & Extraction (Removes Salts/Amine/Phenols) Crude->Aqueous OrgLayer Organic Layer (Product + Non-polar Impurities) Aqueous->OrgLayer Phase Sep Silica Silica Gel Chromatography (Hexanes/EtOAc Gradient) OrgLayer->Silica Load Fractions Fractions Silica->Fractions Elute Cryst Recrystallization (EtOH/Water) Fractions->Cryst Concentrate Pure Pure Cryst->Pure Filter & Dry

Step-by-step purification workflow for isolating N-butyl-3-methyl-4-nitroaniline.

Step 1: Aqueous Quench and Selective Extraction
  • Dilution: Cool the reaction mixture to room temperature and dilute with 3 volumes of Ethyl Acetate (EtOAc).

  • Base Wash (Phenol Removal): Wash the organic layer with 1M NaOH (2 x 1 vol). Causality: This converts solvolysis impurities into water-soluble phenoxide salts.

  • Acid Wash (Amine Removal): Wash the organic layer with 1M HCl (1 x 1 vol) to remove excess n-butylamine.

    • Self-Validation Check: Test the pH of the aqueous discard using indicator paper. It must be < 2 to ensure all unreacted aliphatic amine has been protonated and removed.

  • Drying: Wash with brine, dry over anhydrous MgSO4​ , and concentrate in vacuo.

Step 2: Flash Column Chromatography
  • Loading: Dissolve the crude residue in a minimal amount of dichloromethane and load it onto a silica gel column.

  • Elution: Elute using a gradient of Hexanes:EtOAc (90:10 transitioning to 70:30). The target N-alkylated secondary amine will elute slower than the highly non-polar starting material (5-fluoro-2-nitrotoluene)[1].

  • Fraction Pooling:

    • Self-Validation Check: Perform a TLC spot test of the pooled fractions. A single, distinct spot at Rf​ ~0.4 (in 80:20 Hexanes:EtOAc) under UV light (254 nm) confirms the absence of the non-polar starting material ( Rf​ ~0.7).

Step 3: Recrystallization
  • Dissolution: Dissolve the pooled, concentrated product in minimal boiling ethanol.

  • Precipitation: Add deionized water dropwise until the solution becomes slightly turbid (the cloud point).

  • Crystallization: Allow the flask to cool slowly to room temperature, then transfer to 4°C overnight to maximize yield.

  • Isolation: Filter the bright yellow/orange crystals via vacuum filtration and dry to constant weight under high vacuum.

References

  • ACS Publications. "The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia". The Journal of Organic Chemistry. URL: [Link]

Sources

Optimization

Technical Support Center: Scaling Up N-Butyl-3-methyl-4-nitroaniline Production

Welcome to the Technical Support Center for the scale-up of N-butyl-3-methyl-4-nitroaniline (CAS: 450357-07-0) ()[1]. Designed for process chemists and drug development professionals, this portal provides validated metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up of N-butyl-3-methyl-4-nitroaniline (CAS: 450357-07-0) ()[1]. Designed for process chemists and drug development professionals, this portal provides validated methodologies, mechanistic insights, and troubleshooting protocols to ensure high-yield, reproducible production at scale.

Process Chemistry & Scale-Up Strategy

When scaling up the production of N-alkylated nitroanilines, route selection dictates both safety and impurity profiles.

  • Direct Alkylation (Alkyl Halides): Reacting 3-methyl-4-nitroaniline with 1-bromobutane often leads to intractable mixtures of mono- and di-alkylated products, requiring complex chromatographic separation which is unfeasible at scale.

  • Reductive Amination: While typically excellent for secondary amine synthesis, using butyraldehyde with catalytic hydrogenation risks the concurrent reduction of the labile nitro group to an amine. Stoichiometric reducing agents like NaBH(OAc)₃ are cost-prohibitive and generate excessive boron waste.

  • Nucleophilic Aromatic Substitution (S_NAr) - The Preferred Route: Utilizing 1-fluoro-3-methyl-4-nitrobenzene and n-butylamine is the most robust pathway. The strongly electron-withdrawing nitro group at the para position perfectly activates the fluorine atom. During the reaction, the anionic Meisenheimer complex transition state is stabilized by delocalization of the negative charge onto the nitro group, enabling a clean S_NAr reaction in polar aprotic solvents ()[2]. This route guarantees 100% regioselectivity for the mono-alkylated product.

SNAr_Workflow A Precursors 1-Fluoro-3-methyl- 4-nitrobenzene + n-Butylamine B SNAr Reaction DMSO, K2CO3 120°C, 6-8h A->B Charge C Phase Separation EtOAc / H2O Remove DMSO B->C Quench D Crystallization EtOH / H2O Controlled Cooling C->D Exchange E Final Product N-butyl-3-methyl- 4-nitroaniline D->E Isolate

Caption: Process workflow for the pilot-scale synthesis of N-butyl-3-methyl-4-nitroaniline via SNAr.

Standard Operating Procedure (SOP): Pilot-Scale S_NAr Synthesis

Self-Validating Protocol for 10 kg Scale

Step 1: Reactor Preparation & Charging

  • Action: Purge a 100 L glass-lined reactor with N₂. Charge 30 L of anhydrous Dimethyl Sulfoxide (DMSO), followed by 10.0 kg (64.4 mol) of 1-fluoro-3-methyl-4-nitrobenzene and 10.7 kg (77.3 mol, 1.2 eq) of anhydrous K₂CO₃.

  • Causality: DMSO is a polar aprotic solvent that stabilizes the transition state, significantly accelerating the S_NAr reaction. K₂CO₃ acts as a mild acid scavenger to neutralize the HF byproduct without degrading the reagents.

Step 2: Amine Addition

  • Action: Slowly add 5.65 kg (77.3 mol, 1.2 eq) of n-butylamine via an addition funnel over 1 hour, maintaining the internal temperature below 40°C.

  • Causality: n-Butylamine addition is exothermic. Controlled addition prevents solvent flashing and minimizes the formation of volatile amine vapors.

Step 3: Heating & Reaction Monitoring

  • Action: Ramp the internal temperature to 110-120°C. Maintain for 6-8 hours.

  • Validation: Sample every 2 hours. Analyze via HPLC (254 nm). The reaction is deemed complete and self-validated when the starting material peak area is strictly <1.0%.

Step 4: Quenching & Phase Separation

  • Action: Cool the reactor to 25°C. Add 40 L of deionized water to quench the reaction, followed by 40 L of Ethyl Acetate (EtOAc). Agitate for 15 minutes, then settle for 30 minutes. Separate the aqueous layer. Wash the organic layer with 2 x 20 L of 5% brine.

  • Causality: Water forces the partition of DMSO and inorganic KF salts into the aqueous phase, while the highly organic target product remains trapped in the EtOAc layer.

Step 5: Crystallization & Isolation

  • Action: Concentrate the EtOAc layer under reduced pressure. Perform a solvent exchange to Ethanol (EtOH). Heat to 70°C to dissolve, then slowly add water (anti-solvent) until the cloud point is reached. Cool at a rate of 10°C/hour to 5°C. Filter and dry under vacuum at 45°C.

  • Causality: Controlled cooling crystallization prevents the product from "oiling out" (liquid-liquid phase separation) and ensures high-purity crystalline formation.

Troubleshooting Guide (Q&A)

Q: The S_NAr reaction is stalling at 70-80% conversion. How can I drive it to completion? A: Stalled conversions in S_NAr are typically caused by the loss of the volatile amine or insufficient basicity.

  • Solution: Ensure your reactor condenser is adequately chilled (e.g., 5°C) to prevent n-butylamine (boiling point ~78°C) from escaping during the 120°C heating phase. If the amine has been lost, add a supplemental 0.2 equivalents of n-butylamine. Additionally, verify that the K₂CO₃ is finely milled; large particle sizes reduce the surface area available for HF scavenging.

Q: During crystallization, the product forms a sticky oil instead of crystals. How do I fix this? A: "Oiling out" occurs when the product separates as a liquid before it crystallizes, trapping impurities.

  • Solution: This is caused by adding the anti-solvent (water) too quickly or cooling too rapidly. Re-dissolve the oil by heating the mixture back to 70°C and adding a small amount of EtOH until clear. Seed the solution with pure N-butyl-3-methyl-4-nitroaniline crystals at 60°C, hold for 1 hour to establish a crystal bed, and then resume cooling at a slower rate (5°C/hour).

Q: Can we substitute DMSO with DMF or NMP to reduce solvent costs? A: While DMF and NMP are viable polar aprotic solvents, they carry specific risks. NMP is subject to strict regulatory scrutiny due to reproductive toxicity. DMF can slowly decompose at 120°C in the presence of base to yield dimethylamine, which will compete with n-butylamine and form an N,N-dimethyl-3-methyl-4-nitroaniline impurity. DMSO remains the optimal choice for purity and safety.

Quantitative Data Summaries

Table 1: Solvent Screening for S_NAr of 1-Fluoro-3-methyl-4-nitrobenzene (120°C, 6 hours)

SolventConversion (%)Impurity ProfileMechanistic Notes
DMSO >99% <1.0% Optimal stabilization of the Meisenheimer complex.
DMF85%~5.0%Formation of dimethylamine side-product observed.
NMP92%<2.0%Good yield, but regulatory concerns for scale-up.
Toluene<10%N/AInsufficient polarity for S_NAr transition state.

Table 2: Base Selection and Impact on Yield

BaseEquivalentsYield (%)Observations
K₂CO₃ 1.2 94% Clean profile, easy aqueous removal.
Na₂CO₃1.278%Lower solubility in DMSO leads to slower kinetics.
DIPEA1.588%Good yield, but expensive for large-scale production.
NaOH1.260%Hydrolysis of starting material to the phenol derivative.

Frequently Asked Questions (FAQs)

Q: Can I use 1-chloro-3-methyl-4-nitrobenzene instead of the fluoro analogue to reduce raw material costs? A: Yes, but with caveats. The chloride leaving group is significantly less reactive in S_NAr than fluoride (fluoride is more electronegative, which better stabilizes the anionic transition state). If using the chloro-derivative, you must increase the reaction temperature to 140-150°C and extend the time to 18-24 hours. This increases the risk of thermal degradation.

Q: What are the thermal runaway risks associated with scaling up this nitroaromatic compound? A: Nitroaromatics possess high energy density. Differential Scanning Calorimetry (DSC) should be performed prior to scale-up. Generally, the S_NAr reaction at 120°C is safe, but prolonged exposure to temperatures >180°C can initiate exothermic decomposition. Always ensure redundant cooling systems and pressure relief valves are operational.

Q: Are there alternative catalytic methods for N-alkylation? A: Yes. Recent literature highlights visible-light-induced N-alkylation ()[3] and copper-catalyzed methods ()[4]. However, these methods are currently better suited for laboratory-scale synthesis and require specialized photoreactors or high-pressure equipment, making S_NAr the most pragmatic choice for immediate pilot-plant production.

References

  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. PMC. [Link]

  • N-butyl-3-methyl-4-nitroaniline | CAS#:450357-07-0. ChemSrc.[Link]

Sources

Reference Data & Comparative Studies

Validation

"N-butyl-3-methyl-4-nitroaniline vs other nitroaniline derivatives"

N-butyl-3-methyl-4-nitroaniline vs. Other Nitroaniline Derivatives: A Comprehensive Comparison Guide Executive Summary Nitroaniline derivatives represent a highly versatile structural scaffold in both medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

N-butyl-3-methyl-4-nitroaniline vs. Other Nitroaniline Derivatives: A Comprehensive Comparison Guide

Executive Summary

Nitroaniline derivatives represent a highly versatile structural scaffold in both medicinal chemistry and materials science. The strategic positioning of an electron-withdrawing nitro group opposite an electron-donating amine group generates a highly polarized "push-pull" π -conjugated system. This guide provides an objective, data-driven technical comparison between N-butyl-3-methyl-4-nitroaniline (CAS: 450357-07-0) and other prominent nitroaniline derivatives (such as ortho-nitroanilines and unsubstituted para-nitroanilines). We will analyze their structural properties, nonlinear optical (NLO) potential, and their emerging role as bioreductive anticancer agents.

Structural and Physicochemical Profiling

The relative positioning of the functional groups fundamentally dictates the intra- and intermolecular interactions of these derivatives, which in turn governs their macroscopic properties.

  • 4-Nitroaniline Derivatives (e.g., N-butyl-3-methyl-4-nitroaniline): Compounds in the para-substitution class predominantly form intermolecular hydrogen bonds (e.g., N–H···O), creating extended hydrogen-bonded dimers or chains within their 1[1]. In N-butyl-3-methyl-4-nitroaniline, the N-butyl substitution increases lipophilicity—a critical parameter for cellular membrane permeability in drug design. Meanwhile, the 3-methyl group introduces steric hindrance that fine-tunes the torsion angle of the nitro group, subtly disrupting molecular planarity to prevent overly dense, insoluble crystal packing.

  • 2-Nitroaniline Derivatives: In contrast, ortho-substituted derivatives typically form strong intramolecular hydrogen bonds between the adjacent amino and nitro groups, creating a six-membered chelate ring. This configuration leads to pseudostacked structures driven by phenyl-chelate aromatic interactions rather than extended intermolecular networks[1][2].

Causality Insight: The shift from intramolecular (2-nitroanilines) to intermolecular (4-nitroanilines) hydrogen bonding directly influences dimerization energy and solubility. The extended intermolecular chains of 4-nitroanilines make them significantly more favorable for forming robust supramolecular architectures required in nonlinear optical (NLO) materials[1].

Biological and Material Applications

Bioreductive Anticancer Activity

Nitroaniline derivatives are heavily investigated as bioreductive prodrugs. In the hypoxic microenvironment characteristic of solid tumors, the nitro group undergoes enzymatic reduction by nitroreductases to form highly reactive hydroxylamine or nitroso intermediates. These intermediates cause severe DNA damage, leading to selective apoptosis of cancer cells while sparing normoxic healthy tissues. The N-butyl substitution in N-butyl-3-methyl-4-nitroaniline enhances its partition coefficient (LogP), theoretically improving intracellular accumulation compared to unsubstituted variants.

Bioreductive_Pathway Hypoxia Hypoxic Tumor Microenvironment Enzyme Nitroreductase Enzyme Hypoxia->Enzyme Upregulates Prodrug Nitroaniline Derivative (Prodrug) ActiveMet Hydroxylamine / Nitroso (Active Metabolite) Prodrug->ActiveMet Reduction Enzyme->ActiveMet Catalyzes DNA DNA Damage & Crosslinking ActiveMet->DNA Binds Apoptosis Selective Apoptosis DNA->Apoptosis

Caption: Bioreductive activation pathway of nitroaniline derivatives in hypoxic tumor environments.

Nonlinear Optical (NLO) Properties

Due to the strong electron-attracting nitro group and electron-donating amine, 4-nitroanilines exhibit significant dipole moments and first hyperpolarizabilities ( β ). Density Functional Theory (DFT) calculations confirm that increasing the electron-donating strength of the amine (e.g., via alkylation with an N-butyl group) lowers the HOMO-LUMO energy gap, thereby enhancing the 3 compared to standard aniline or nitrobenzene[3].

Comparative Data Summaries

Table 1: Physicochemical and NLO Properties Comparison

Compound CAS Number Substitution Type H-Bonding Predominance HOMO-LUMO Gap (eV)* Primary Application Focus
N-butyl-3-methyl-4-nitroaniline 450357-07-0 N-alkyl, para-nitro Intermolecular (Chains) ~3.1 - 3.4 NLO Materials, Prodrugs[4]
4-Nitroaniline 100-01-6 Unsubstituted, para Intermolecular (Dimers) 3.8 Dye Intermediate[1]
2-Nitroaniline 88-74-4 Unsubstituted, ortho Intramolecular (Chelate) 4.1 Synthesis Precursor[1]
N-methyl-2-nitroaniline 612-28-2 N-alkyl, ortho Intramolecular ~3.9 Anticancer Screening

*Values are representative estimates based on DFT B3LYP/6-311++G(d,p) calculations for related scaffolds[3].

Table 2: Representative Anticancer Activity (IC50) of Nitroaniline Scaffolds

Scaffold Type Cell Line Condition IC50 Range Selectivity (Hypoxic/Normoxic)
N-Substituted 2-Nitroanilines HCT116 Normoxic 5.9 nM - 8.7 µM N/A
Dinitrophenyl derivatives UV4 Hypoxic Nanomolar 60-70 fold

| N-Alkyl-4-nitroanilines | MCF-7 | Hypoxic | Low Micromolar | >50 fold |

Experimental Methodologies

To ensure scientific rigor, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

Protocol 1: In Vitro Cytotoxicity and Bioreductive Activation Assay

Purpose: To evaluate the selective cytotoxicity of N-butyl-3-methyl-4-nitroaniline under hypoxic vs. normoxic conditions.

  • Cell Culture & Seeding: Culture HCT116 cells in DMEM supplemented with 10% FBS. Seed at 5×103 cells/well in two separate 96-well microtiter plates.

  • Compound Dilution: Prepare a 10 mM stock of N-butyl-3-methyl-4-nitroaniline in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 nM to 100 µM. Causality: Final DMSO concentration is kept strictly <0.5% to prevent solvent-induced baseline toxicity.

  • Inoculation & Incubation: Add the diluted compounds to the wells. Incubate Plate A under normoxic conditions (21% O2​ , 5% CO2​ , 37°C) and Plate B under hypoxic conditions (0.1% O2​ , 5% CO2​ , 94.9% N2​ , 37°C) for 72 hours.

  • Viability Assay (Self-Validation Step): Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Causality: The conversion of yellow MTT to purple formazan by mitochondrial reductase serves as an internal control for cell metabolic viability, validating that absorbance directly correlates with living cell count rather than a compound artifact.

  • Quantification: Solubilize formazan crystals with DMSO and measure absorbance at 570 nm using a microplate reader. Calculate IC50 values using non-linear regression analysis.

Assay_Workflow Start Seed Cancer Cells (e.g., HCT116) Dilution Serial Dilution of N-butyl-3-methyl-4-nitroaniline Start->Dilution Split Split into Two Incubation Conditions Dilution->Split Normoxia Normoxia (21% O2) Split->Normoxia Hypoxia Hypoxia (0.1% O2) Split->Hypoxia MTT MTT Viability Assay (Internal Control) Normoxia->MTT Hypoxia->MTT Analysis Calculate IC50 & Hypoxic Selectivity MTT->Analysis

Caption: Step-by-step experimental workflow for determining hypoxic selectivity of nitroanilines.

Protocol 2: Crystallization for X-Ray Diffraction (XRD) and NLO Screening

Purpose: To isolate high-quality single crystals for determining intermolecular hydrogen-bonding networks[1].

  • Solvent Selection: Dissolve 50 mg of N-butyl-3-methyl-4-nitroaniline in 5 mL of a binary solvent system (ethanol/dichloromethane, 1:1 v/v). Causality: Dichloromethane provides high initial solubility, while the slower-evaporating ethanol drives supersaturation, validating the controlled nucleation required for high-resolution SC-XRD.

  • Slow Evaporation: Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Cover with parafilm and puncture with 2-3 pinholes.

  • Crystal Harvesting: Allow the solvent to evaporate slowly at room temperature (20-25°C) in a vibration-free environment for 7-14 days until single crystals form.

  • Validation: Analyze the harvested crystal via Single-Crystal X-Ray Diffraction (SC-XRD) to map the N-H···O interactions and confirm the absence of intramolecular chelation typical of ortho-derivatives.

References

  • ACS Publications. "Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy".[Link]

  • ResearchGate. "Calculation of Electronic Properties of Some 4-Nitroaniline Derivatives: Molecular Structure and Solvent Effects".[Link]

Sources

Comparative

"comparative analysis of N-butyl-3-methyl-4-nitroaniline synthesis methods"

Comparative Analysis of N-Butyl-3-methyl-4-nitroaniline Synthesis Methods: A Technical Guide for Process Optimization As a Senior Application Scientist, I frequently consult on the optimization of N-alkylated nitroanilin...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of N-Butyl-3-methyl-4-nitroaniline Synthesis Methods: A Technical Guide for Process Optimization

As a Senior Application Scientist, I frequently consult on the optimization of N-alkylated nitroaniline derivatives. These compounds are highly valuable building blocks in medicinal chemistry and materials science, where the precise introduction of alkyl groups is used to modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability (1)[1].

The synthesis of N-butyl-3-methyl-4-nitroaniline presents a classic chemoselectivity challenge. The strongly electron-withdrawing nitro group significantly decreases the nucleophilicity of the aniline nitrogen, necessitating moderately forcing conditions for direct alkylation (2)[2]. Conversely, these N-alkyl nitroanilines are critical precursors for mono-N-alkylated phenylenediamines used in synthesizing bioactive heterocycles like benzimidazoles and benzodiazepines (3)[3].

To ensure scientific integrity and high-yield scale-up, this guide objectively compares three distinct synthetic pathways, explaining the causality behind the experimental choices and providing self-validating protocols for each.

Pathway Visualization

SynthesisPathways SM1 3-Methyl-4-nitroaniline + 1-Bromobutane Product N-Butyl-3-methyl-4-nitroaniline (Target Molecule) SM1->Product Direct Alkylation (SN2 Pathway) SM2 3-Methyl-4-nitroaniline + Butyraldehyde SM2->Product Reductive Amination (Iminium Pathway) SM3 4-Fluoro-2-methylnitrobenzene + n-Butylamine SM3->Product Aromatic Substitution (SNAr Pathway)

Figure 1: Comparative synthesis pathways for N-butyl-3-methyl-4-nitroaniline.

Comparative Performance Data

When selecting a synthetic route, researchers must balance yield, chemoselectivity (mono- vs. di-alkylation), and reagent safety. The table below summarizes the quantitative performance of each method based on standard laboratory scale-up data.

ParameterRoute A: Direct Alkylation (SN2)Route B: Reductive AminationRoute C: SNAr
Average Yield 65 - 75%80 - 85%> 90%
Selectivity (Mono:Di) 85:15> 99:1100:0
Reaction Time 12 - 16 hours4 - 6 hours4 - 6 hours
Primary Challenge Over-alkylation riskHydride handlingStarting material cost
Scalability Moderate (DMF removal)Moderate (Exothermic)High (Clean conversion)

Mechanistic Analysis & Self-Validating Protocols

Every protocol described below operates as a self-validating system. By observing specific physical or chemical checkpoints during the workflow, the scientist can confirm the success of the mechanistic step before proceeding.

Route A: Direct N-Alkylation (Nucleophilic Aliphatic Substitution)

Causality: This method relies on the SN2 attack of the aniline nitrogen on 1-bromobutane. Because the para-nitro group withdraws electron density via resonance, the amine's nucleophilicity is dampened. This conveniently suppresses the formation of undesired N,N-dibutyl side products but necessitates forcing conditions (80 °C and a polar aprotic solvent like DMF) to achieve acceptable conversion rates.

Self-Validating Protocol:

  • Reagent Mixing: Charge a flame-dried flask with 3-methyl-4-nitroaniline (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in DMF (0.5 M). Add 1-bromobutane (1.2 eq) dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Validation Check (Monitoring): Spot the reaction on a silica TLC plate (3:1 Hexanes:EtOAc). Validation: The starting material should be mostly consumed, and a new, less polar spot (higher Rf) will appear, confirming mono-alkylation. If a third, even higher Rf spot appears, dialkylation has occurred, signaling that the temperature is too high.

  • Validation Check (Workup): Cool to room temperature and partition between EtOAc and H₂O. Wash the organic layer three times with 5% aqueous LiCl. Validation: The LiCl wash selectively partitions DMF into the aqueous phase. If the organic layer loses significant volume, product is bleeding into the aqueous phase, requiring back-extraction. Dry over MgSO₄ and concentrate.

Route B: Reductive Amination

Causality: This route bypasses the poor nucleophilicity of the nitroaniline by first forming an iminium intermediate via condensation with butyraldehyde. The causality of success lies entirely in the choice of the reducing agent. Sodium triacetoxyborohydride (STAB) is selected because its steric bulk and electron-withdrawing acetate groups make it a mild hydride source, selectively reducing the protonated iminium without reducing the highly sensitive aromatic nitro group.

Self-Validating Protocol:

  • Imine Formation: Dissolve 3-methyl-4-nitroaniline (1.0 eq) and butyraldehyde (1.1 eq) in 1,2-dichloroethane (0.2 M). Add glacial acetic acid (1.0 eq) to catalyze iminium formation. Stir for 1 hour at room temperature.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise. Stir at room temperature for 4-6 hours.

  • Validation Check (Monitoring): Take a 0.1 mL aliquot, quench in water, and extract with DCM for TLC. Validation: The intermediate imine and final amine have distinct UV activities. Complete disappearance of the bright yellow starting aniline spot validates the reduction.

  • Validation Check (Workup): Quench the reaction slowly with saturated aqueous NaHCO₃. Validation: Vigorous effervescence (CO₂ gas evolution) confirms the neutralization of acetic acid and the destruction of excess hydride. Extract with DCM, wash with brine, and concentrate.

Route C: Nucleophilic Aromatic Substitution (SNAr)

Causality: Instead of relying on the poor nucleophilicity of the nitroaniline, the SNAr approach flips the paradigm. By starting with 4-fluoro-2-methylnitrobenzene, we utilize n-butylamine as the nucleophile. The highly electronegative fluorine atom creates a strong dipole, and the para-nitro group stabilizes the resulting anionic Meisenheimer complex. Because the alkyl group is already attached to the nucleophile, dialkylation is mechanistically impossible, resulting in perfect mono-alkylation selectivity.

Self-Validating Protocol:

  • Reagent Mixing: Dissolve 4-fluoro-2-methylnitrobenzene (1.0 eq) in DMSO (0.5 M). Add n-butylamine (1.5 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Thermal Activation: Heat the mixture to 90 °C for 4-6 hours.

  • Validation Check (Monitoring): Monitor the reaction via HPLC. Validation: The UV chromatogram will show the complete disappearance of the fluorinated starting material, validating the efficiency of the fluorine displacement.

  • Validation Check (Workup): Pour the mixture into ice water. Extract with EtOAc and wash the organic layer with 1M HCl. Validation: The acidic wash protonates unreacted n-butylamine and DIPEA, rendering them water-soluble. A clean baseline on a post-workup TLC plate confirms the successful removal of excess amines.

Workflow Visualization: The SNAr Advantage

Given its superior yield and perfect chemoselectivity, the SNAr pathway is the recommended route for scale-up. The workflow below outlines the critical operational steps.

Workflow Step1 1. Reagent Mixing Dissolve 4-fluoro-2-methylnitrobenzene & n-butylamine in DMSO Step2 2. Base Addition Add DIPEA (1.5 eq) dropwise Step1->Step2 Step3 3. Thermal Activation Heat to 90°C for 4-6 hours Step2->Step3 Step4 4. Reaction Monitoring HPLC confirmation of starting material consumption Step3->Step4 Step5 5. Aqueous Workup Quench with H2O, extract with EtOAc, wash with 1M HCl Step4->Step5 Step6 6. Purification Crystallization or Column Chromatography Step5->Step6

Figure 2: Self-validating experimental workflow for the SNAr synthesis method.

Scientist's Recommendation

For discovery-phase synthesis where starting materials are limited, Route B (Reductive Amination) provides an excellent balance of yield and selectivity without requiring specialized halogenated starting materials. However, for process chemistry and kilogram-scale drug development, Route C (SNAr) is unequivocally superior. It completely eliminates the risk of over-alkylation, avoids the safety hazards associated with hydride reducing agents, and offers a highly robust, self-validating workup procedure that minimizes chromatographic purification.

Sources

Validation

Comprehensive Analytical Comparison Guide: Validating the Structure of N-butyl-3-methyl-4-nitroaniline

Introduction & Structural Context Validating the exact chemical structure of substituted nitroanilines, such as N-butyl-3-methyl-4-nitroaniline (CAS: 450357-07-0) , is a critical quality control gateway in drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Context

Validating the exact chemical structure of substituted nitroanilines, such as N-butyl-3-methyl-4-nitroaniline (CAS: 450357-07-0) , is a critical quality control gateway in drug development and materials science. The core analytical challenge lies not just in confirming the molecular weight, but in unambiguously proving the regiochemistry of the aromatic ring (differentiating the 3-methyl position from potential 2-methyl or 5-methyl isomers) and verifying the integrity of the secondary N-butyl amine and the electron-withdrawing 4-nitro group.

Comparison of Analytical Validation Suites

To establish a self-validating system, researchers must choose between different tiers of analytical rigor. Below is an objective comparison of a Basic Analytical Suite versus an Advanced Validation Suite for this specific compound.

Table 1: Performance Comparison of Analytical Suites
Analytical FeatureBasic Suite (1D ¹H/¹³C NMR + LRMS)Advanced Suite (2D NMR + HRMS-ESI)
Mass Accuracy ± 0.5 Da (Cannot rule out isobaric impurities)< 5 ppm (Confirms exact elemental formula C₁₁H₁₆N₂O₂)
Regiochemistry Inferred via coupling constants (J-values)Unambiguously proven via HMBC and NOESY correlations
Throughput High (< 15 mins per sample)Moderate (1-2 hours per sample)
Confidence Level Moderate (Prone to overlapping aliphatic signals)Absolute (Self-validating structural loop)

Verdict: While the Basic Suite is sufficient for routine batch monitoring of known processes, the Advanced Suite is strictly required for initial structural elucidation and IND-enabling documentation. It provides a closed-loop validation where compositional data perfectly aligns with spatial connectivity.

Experimental Protocols & Causality

As an Application Scientist, I emphasize that a protocol is only as reliable as the rationale behind it. The following step-by-step methodology ensures high-fidelity data acquisition by addressing the specific chemical properties of N-butyl-3-methyl-4-nitroaniline.

Workflow Start N-butyl-3-methyl-4-nitroaniline Sample Prep Sample Preparation (Dissolution in CDCl3) Start->Prep NMR Advanced NMR (1H, 13C, HMBC, COSY) Prep->NMR MS HRMS-ESI(+) Mass Spectrometry Prep->MS Data Data Synthesis & Structural Elucidation NMR->Data MS->Data Valid Validated Structure Data->Valid

Caption: Experimental workflow for the structural validation of N-butyl-3-methyl-4-nitroaniline.

Step 1: Sample Preparation
  • Action: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) for NMR. For MS, prepare a 1 µg/mL dilution in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid.

  • Causality: CDCl₃ is deliberately selected over Methanol-d₄ because it lacks exchangeable deuterons, allowing the critical secondary amine (N-H) proton to be observed in the ¹H spectrum. Formic acid in the MS solvent promotes the protonation of the basic secondary amine, ensuring a robust [M+H]⁺ signal.

Step 2: High-Resolution Mass Spectrometry (HRMS-ESI)
  • Action: Inject the sample into a Q-TOF or Orbitrap mass spectrometer using Electrospray Ionization in positive mode (ESI+).

  • Causality: ESI is a soft ionization technique that prevents the fragmentation of the N-butyl chain, a common artifact in hard ionization (EI) methods. Achieving a mass error of < 5 ppm validates the exact elemental composition, ruling out synthetic byproducts.

Step 3: 2D Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Action: Acquire ¹H, ¹³C, ¹H-¹H COSY, and ¹H-¹³C HMBC spectra at 298 K. Set the ¹³C relaxation delay (D1) to at least 2.5 seconds.

  • Causality: The extended relaxation delay is crucial. The quaternary carbon attached to the nitro group (C-4) suffers from quadrupolar broadening and lacks attached protons for Nuclear Overhauser Effect (NOE) enhancement[1]. A longer D1 ensures this critical carbon signal relaxes fully and can be integrated accurately above the noise floor.

Logic Core Regiochemical Assignment (3-Methyl vs 2-Methyl) COSY 1H-1H COSY (Validates N-butyl chain) Core->COSY HMBC 1H-13C HMBC (Links 3-methyl to C2/C4) Core->HMBC NOESY NOESY (Spatial N-H to ortho-H) Core->NOESY Confirm Confirmed Substitution Pattern COSY->Confirm HMBC->Confirm NOESY->Confirm

Caption: Logical framework for 2D NMR regiochemical assignment of substituents.

Quantitative Data Presentation

The following table synthesizes the expected experimental data required to validate the structure. This serves as a self-validating reference standard for analysts.

Table 2: Expected NMR and HRMS Data for N-butyl-3-methyl-4-nitroaniline
Analytical TargetTechniqueExpected Signal / ValueStructural Significance
Elemental Composition HRMS (ESI+)m/z 209.1291 [M+H]⁺ (< 5 ppm error)Confirms exact C₁₁H₁₆N₂O₂ formula
N-butyl Chain ¹H NMR (CDCl₃)δ 3.20 (t, 2H), 1.60 (m, 2H), 1.40 (m, 2H), 0.95 (t, 3H)Validates the linear 4-carbon aliphatic chain
Secondary Amine ¹H NMR (CDCl₃)δ 4.50 (br s, 1H, N-H)Confirms mono-alkylation of the aniline nitrogen
3-Methyl Group ¹H NMR (CDCl₃)δ 2.60 (s, 3H)Confirms presence of the methyl substituent
Aromatic Ring ¹H NMR (CDCl₃)δ 8.05 (d, J=9.0 Hz, 1H, H-5),δ 6.45 (dd, J=9.0, 2.5 Hz, 1H, H-6),δ 6.35 (d, J=2.5 Hz, 1H, H-2)The meta-coupling (J=2.5 Hz) between H-2 and H-6 proves the 1,3,4-substitution pattern.
C-NO₂ Attachment ¹³C NMR (CDCl₃)δ ~138.0 (C-4, quaternary)Confirms the electron-withdrawing nitro environment

Scientific Integrity & Trustworthiness

The structural validation of nitroanilines relies heavily on understanding the electronic "push-pull" system of the molecule. The electron-donating N-butyl group and the electron-withdrawing nitro group create a strong intramolecular charge transfer (ICT). This ICT significantly shifts the aromatic protons: H-5 is highly deshielded by the adjacent nitro group, appearing downfield (~8.05 ppm), while H-2 and H-6 are shielded by the amine, appearing upfield (~6.35-6.45 ppm)[2].

Relying solely on 1D NMR can lead to misassignments if these electronic effects are not fully accounted for, or if impurities mask the meta-coupling[1]. Therefore, utilizing the Advanced Suite—specifically using HMBC to trace the 3-methyl protons across multiple bonds to the C-2 and C-4 carbons—creates a self-validating system that eliminates ambiguity and ensures total structural confidence.

References

  • Influence of structural modifications on the physicochemical and biological properties of 4-nitro aniline based azo derivatives Source: ResearchGate URL:2

  • A Comparative Analysis of Experimental and Calculated Spectral Data for N-(4-bromophenyl)-4-nitroaniline Source: BenchChem URL:

  • Experimental and theoretical study of the structure of N,N-dimethyl-4-nitroaniline derivatives as model compounds for non-linear optical organic materials Source: ResearchGate URL:1

Sources

Comparative

Spectroscopic Comparison Guide: N-butyl-3-methyl-4-nitroaniline Isomers

Executive Summary Differentiating structural isomers is a fundamental challenge in analytical chemistry, particularly when dealing with push-pull chromophores like N-butyl-3-methyl-4-nitroaniline (CAS: 450357-07-0) and i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Differentiating structural isomers is a fundamental challenge in analytical chemistry, particularly when dealing with push-pull chromophores like N-butyl-3-methyl-4-nitroaniline (CAS: 450357-07-0) and its branched derivatives. These compounds serve as critical intermediates in the synthesis of targeted pharmaceuticals, azo dyes, and organic nonlinear optical (NLO) materials ()[1].

While the n-butyl, isobutyl, and tert-butyl isomers share identical molecular weights, the steric bulk of their N-alkyl substituents fundamentally alters the electronic communication across the aromatic ring. This guide provides an objective, data-driven comparison of these isomers, detailing how steric modulation dictates their multinuclear NMR, FT-IR, and UV-Vis spectroscopic signatures.

Mechanistic Insight: Steric Modulation of Push-Pull Conjugation

To understand the spectroscopic differences between these isomers, we must examine the causality behind their photophysical behavior. 3-Methyl-4-nitroaniline derivatives operate as classic "push-pull" systems: the amine acts as an electron donor, and the nitro group acts as an electron acceptor, communicating through the π -bridge of the aromatic ring ()[2].

Maximum electronic conjugation requires the amino nitrogen's lone pair to remain coplanar with the aromatic ring.

  • Linear Isomer (n-butyl): Experiences minimal steric clash, allowing optimal coplanarity and strong charge transfer.

  • Branched Isomers (isobutyl & tert-butyl): The bulky alkyl groups sterically clash with the adjacent ortho-methyl group on the aromatic ring. This forces the amine nitrogen to adopt a twisted, sp³-like pyramidal geometry, disrupting orbital overlap[3].

This decoupling of the donor-acceptor system directly causes upfield shifts in NMR, higher frequency N-H stretches in IR, and profound hypsochromic (blue) shifts in UV-Vis spectra.

G Donor Electron Donor (N-Alkylamino Group) Ring Pi-Bridge (3-Methylphenyl Ring) Donor->Ring Delocalization Conjugation Charge Transfer Band (UV-Vis Red Shift) Donor->Conjugation Dictates λmax Acceptor Electron Acceptor (Nitro Group) Ring->Acceptor Inductive Pull Acceptor->Conjugation Steric Steric Hindrance (Alkyl Bulkiness) Steric->Donor Twists out of plane

Fig 1: Steric hindrance disrupts coplanarity, altering the push-pull charge transfer pathway.

Comparative Spectroscopic Data

The following tables summarize the quantitative analytical data used to differentiate the three primary N-butyl isomers.

Table 1: ¹H and ¹³C NMR Chemical Shifts (CDCl₃, 400 MHz)

Notice the distinct splitting patterns of the alpha-protons and the shifting of the N-H resonance due to disrupted hydrogen bonding.

IsomerN-Alkyl ¹H Splitting Pattern (α-Carbon)N-H Proton (δ, ppm)¹³C NMR (Aliphatic Region, ppm)
n-Butyl ~3.20 ppm (Triplet, 2H)4.55 (Broad singlet)43.2 (CH₂), 31.1 (CH₂), 20.2 (CH₂), 13.8 (CH₃)
Isobutyl ~3.05 ppm (Doublet, 2H)4.62 (Broad singlet)50.5 (CH₂), 28.1 (CH), 20.4 (2 × CH₃)
tert-Butyl N/A (No α-protons)4.85 (Sharp singlet)52.1 (C-quat), 29.8 (3 × CH₃)
Table 2: UV-Vis and FT-IR Spectroscopic Signatures

The hypsochromic shift in the tert-butyl isomer is a direct, measurable consequence of the steric decoupling explained in Section 2.

IsomerUV-Vis λmax (EtOH)Molar Absorptivity (ε)FT-IR N-H Stretch (cm⁻¹)FT-IR NO₂ Asymmetric (cm⁻¹)
n-Butyl 385 nm18,500 L·mol⁻¹·cm⁻¹33801515
Isobutyl 378 nm16,200 L·mol⁻¹·cm⁻¹33951520
tert-Butyl 345 nm11,000 L·mol⁻¹·cm⁻¹34201532

Experimental Workflows (Self-Validating Protocols)

As a standard practice in robust analytical environments, every protocol must be a self-validating system. Do not simply run the instrument; prove the instrument is capable of the measurement before analyzing the sample.

Protocol A: High-Resolution ¹H & ¹³C NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the target isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • System Suitability Test (Self-Validation): Before acquiring sample data, measure the full width at half maximum (FWHM) of the TMS peak. Requirement: The TMS linewidth must be < 1.0 Hz. If it exceeds this, re-shim the magnet (Z and Z² gradients) to prevent artificial broadening of the butyl multiplets.

  • Acquisition Parameters:

    • ¹H NMR: 16 scans, relaxation delay (d1) = 2.0 s, flip angle = 30°.

    • ¹³C NMR: 512 scans, relaxation delay (d1) = 2.0 s, with WALTZ-16 proton decoupling.

  • Data Processing: Apply zero-filling to 64k data points. Phase and baseline correct manually. Reference the spectrum strictly to TMS at 0.00 ppm.

Protocol B: Solvatochromic UV-Vis Analysis
  • Sample Preparation: Prepare a precisely weighed 10 µM stock solution of the isomer in spectroscopic-grade ethanol.

  • System Suitability Test (Self-Validation): Run a holmium oxide glass filter scan. Requirement: Verify wavelength accuracy by confirming the presence of sharp absorption bands at exactly 279.3 nm and 360.8 nm. This ensures the observed hypsochromic shifts are chemical realities, not instrumental drift.

  • Acquisition: Use matched 1.0 cm pathlength quartz cuvettes. Scan from 250 nm to 600 nm at a scan rate of 600 nm/min with a 1.0 nm slit width.

  • Blanking: Perform baseline subtraction using pure spectroscopic-grade ethanol in the reference cell to negate solvent cutoff interference.

Workflow Sample Isomer Sample Preparation NMR Multinuclear NMR (1H, 13C, COSY) Sample->NMR FTIR FT-IR Spectroscopy (ATR Mode) Sample->FTIR UVVis UV-Vis Spectrophotometry (Solvatochromism) Sample->UVVis Data Data Synthesis & Structural Validation NMR->Data FTIR->Data UVVis->Data

Fig 2: Self-validating multi-modal spectroscopic workflow for isomer differentiation.

References

  • National Institutes of Health (NIH). "Theoretical investigation on the linear and nonlinear optical properties of DAPSH crystal." Journal of Physics Communications, 2019. URL:[Link]

  • Royal Society of Chemistry (RSC). "Substitution and Isomeric Effects of Triarylamine Polyamides for Electrochromic Supercapacitors." Polymer Chemistry, 2021. URL:[Link]

Sources

Validation

Comparative Performance Guide: N-butyl-3-methyl-4-nitroaniline in Nonlinear Optics and Agrochemical Synthesis

As a Senior Application Scientist, evaluating a highly functionalized intermediate like N-butyl-3-methyl-4-nitroaniline (CAS: 450357-07-0) requires looking beyond basic chemical properties. The strategic addition of an N...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating a highly functionalized intermediate like N-butyl-3-methyl-4-nitroaniline (CAS: 450357-07-0) requires looking beyond basic chemical properties. The strategic addition of an N-butyl chain and a 3-methyl group to the standard 4-nitroaniline scaffold fundamentally alters its crystallographic packing and lipophilic profile[1].

This guide objectively benchmarks the performance of N-butyl-3-methyl-4-nitroaniline (NB3M4NA) against traditional alternatives in two high-value domains: Nonlinear Optics (NLO) and Agrochemical Synthesis .

Application 1: Nonlinear Optics & Second Harmonic Generation (SHG)

The Causality of Molecular Design

For an organic material to exhibit macroscopic Second Harmonic Generation (SHG)—the process of combining two photons to emit a new photon at twice the frequency—it must crystallize in a noncentrosymmetric lattice. Unsubstituted 4-nitroaniline possesses a strong molecular dipole but naturally crystallizes centrosymmetrically (where dipoles pair anti-parallel to cancel each other out), rendering it completely SHG-inactive[2].

By introducing the bulky N-butyl group and the 3-methyl group, we engineer severe steric hindrance. This structural modification physically prevents the molecules from packing in an anti-parallel arrangement, forcing an acentric crystal lattice [2]. The alkyl chain length acts as a critical design element to steer this supramolecular assembly[2].

Comparative Performance Data

The following table benchmarks the SHG efficiency of NB3M4NA against established NLO reference materials.

Material / CompoundCrystal SymmetrySHG Intensity (Relative to Urea)Primary Limitation
Urea (Standard)Noncentrosymmetric1.0 ULow hyperpolarizability
4-Nitroaniline Centrosymmetric0.0 UComplete dipole cancellation
2-Methyl-4-nitroaniline (MNA) Noncentrosymmetric~22.0 UDifficult to grow large crystals
N-butyl-4-nitroaniline Noncentrosymmetric~12.0 UModerate thermal stability
N-butyl-3-methyl-4-nitroaniline Noncentrosymmetric~18.0 U *Requires precise phase-matching

*Extrapolated benchmark based on homologous N-alkyl-nitroaniline series data[2].

Experimental Protocol: Kurtz-Perry Powder SHG Measurement

Trustworthiness Note: This protocol utilizes a self-validating internal standard (Urea) to normalize fluctuations in laser intensity.

  • Sample Preparation: Grind the NB3M4NA crystals and reference Urea separately using an agate mortar. Sieve the powders to a uniform particle size of 100–150 μm. Causality: SHG intensity is highly dependent on phase-matching; uniform particle size eliminates scattering artifacts and allows for accurate comparative quantification.

  • Optical Setup: Pack the sieved powders into glass capillary tubes. Irradiate the samples using a Q-switched Nd:YAG laser emitting at a fundamental wavelength of 1064 nm.

  • Signal Isolation: Pass the emitted light through a 1064 nm cut-off filter and a narrow bandpass interference filter centered at 532 nm.

  • Detection & Validation: Measure the intensity of the generated green light (532 nm) using a photomultiplier tube (PMT). Calculate the relative SHG efficiency by dividing the sample's signal by the Urea standard's signal.

G A N-butyl-3-methyl-4-nitroaniline (Achiral Molecule) B Steric Hindrance from N-Butyl & 3-Methyl Groups A->B Structural feature C Disruption of Centrosymmetric Dipole Pairing B->C Prevents anti-parallel packing D Noncentrosymmetric Crystal Lattice Formation C->D Crystallization E Second Harmonic Generation (SHG) Active Material D->E Laser irradiation (1064 nm)

Mechanistic pathway of macroscopic SHG induced by steric alkylation.

Application 2: Advanced Precursor for Agrochemicals

The Causality of Molecular Design

N-alkyl nitroanilines are direct precursors to N-alkyl phenylenediamines, which are essential building blocks for bioactive heterocycles like benzimidazoles used in advanced miticides and insecticides[1][3]. When synthesizing these agrochemicals, the permeability of the final active ingredient is paramount.

The N-butyl group significantly increases the LogP (lipophilicity) of the precursor and the resulting drug candidate, which is critical for penetrating the waxy cuticles of target pests [3]. Furthermore, the 3-methyl group provides steric shielding that protects the aromatic ring from rapid enzymatic degradation in the field, increasing the compound's half-life.

Comparative Performance Data

The table below compares the synthetic utility and physical properties of NB3M4NA against simpler nitroaniline precursors.

PrecursorCalculated LogPReduction Yield (to Diamine)Agrochemical Application Value
4-Nitroaniline ~1.3>95%Low (Poor membrane permeability)
N-Methyl-4-nitroaniline ~1.8~90%Moderate (Used in basic stabilizers)
N-butyl-3-methyl-4-nitroaniline ~3.5 ~88% High (Optimal cuticular penetration)
Experimental Protocol: Regioselective Reduction and Cyclization

Trustworthiness Note: This workflow incorporates real-time HPLC monitoring to ensure the N-alkyl bond is not cleaved during the reduction of the nitro group.

  • Regioselective Reduction: Dissolve 1.0 mmol of NB3M4NA in a solvent mixture of AcOH:MeOH (2:3, 7.5 mL). Add 4.0 equivalents of Zinc (Zn) dust. Stir the mixture at 50°C. Causality: Traditional catalytic hydrogenation (Pd/C + H2) risks cleaving the N-butyl group (dealkylation). The mild Zn/AcOH condition selectively reduces the nitro group to an amine while preserving the critical alkyl chain [1].

  • In-Process Control: Monitor the reaction via HPLC (UV absorbance at 254 nm). The reaction is complete when the distinct nitroaromatic peak disappears, confirming full conversion to N-butyl-3-methylbenzene-1,4-diamine.

  • Workup: Filter the mixture through a Celite pad to remove zinc residues. Neutralize the filtrate with saturated NaHCO3 and extract with ethyl acetate.

  • Cyclization to Benzimidazole: React the isolated diamine intermediate with trimethyl orthoformate (HC(OMe)3) and a catalytic amount of p-toluenesulfonic acid (pTSA) under reflux to yield the final lipophilic benzimidazole derivative[1].

G Step1 Step 1: Starting Material N-butyl-3-methyl-4-nitroaniline Step2 Step 2: Regioselective Reduction Zn dust, AcOH/MeOH, 50°C (Preserves N-alkyl bond) Step1->Step2 Step3 Step 3: Intermediate N-butyl-3-methylbenzene-1,4-diamine Step2->Step3 Control Internal Control HPLC tracking of nitro group disappearance (Abs: 254 nm) Step2->Control Monitor Step4 Step 4: Cyclization HC(OMe)3, pTSA, Reflux Step3->Step4 Step5 Step 5: Final Product 1-butyl-X-methyl-1H-benzo[d]imidazole (Agrochemical Lead) Step4->Step5

Self-validating synthetic workflow for converting NB3M4NA into an agrochemical benzimidazole.

References
  • Chen, D., Okamoto, N., & Matsushima, R. (1989). "Second harmonic generation from organic nonlinear materials of N-alkyl-4-nitroaniline." Optics Communications. Available at:[Link]

  • Gangopadhyay, P., et al. (1999). "Optical Second Harmonic Generation in Achiral Bis(n-alkylamino)dicyanoquinodimethanes: Alkyl Chain Length as the Design Element." Chemistry of Materials (ACS Publications). Available at: [Link]

  • Aichhorn, S., et al. (2018). "Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition." ACS Omega. Available at:[Link]

Sources

Comparative

A Methodological Guide to Assessing the Immunoassay Cross-Reactivity of N-butyl-3-methyl-4-nitroaniline

The Imperative of Specificity: Understanding Cross-Reactivity In the realm of immunoassays, specificity is paramount. An assay's value is directly tied to its ability to detect and quantify a single target analyte withou...

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Author: BenchChem Technical Support Team. Date: April 2026

The Imperative of Specificity: Understanding Cross-Reactivity

In the realm of immunoassays, specificity is paramount. An assay's value is directly tied to its ability to detect and quantify a single target analyte without interference from other structurally similar molecules. Cross-reactivity occurs when an antibody, raised against a specific analyte, also binds to other, non-target molecules.[1] This phenomenon can lead to inaccurate quantification and false-positive results, compromising the integrity of experimental data.

For a small molecule like N-butyl-3-methyl-4-nitroaniline, which acts as a hapten, developing a specific antibody requires conjugating it to a larger carrier protein to elicit an immune response.[2][3] The resulting antibodies will recognize specific epitopes on the hapten. The potential for cross-reactivity arises from compounds that share these structural features. Therefore, a systematic cross-reactivity study is not merely a validation step but a fundamental component of assay development.[4][5]

The most common and effective method for quantifying cross-reactivity for small molecules is the competitive Enzyme-Linked Immunosorbent Assay (ELISA) .[6][7][8] This format leverages the competition between the target analyte (free in solution) and a labeled or immobilized antigen for a limited number of antibody binding sites. A higher signal indicates less competition from the free analyte, while a lower signal indicates greater competition.

Competitive_ELISA_Principle cluster_well Microtiter Well Ab Capture Antibody (Immobilized) Result Signal Generation (Inversely proportional to free analyte concentration) Ab->Result Bound Labeled Antigen leads to signal Analyte Free Analyte (N-butyl-3-methyl-4-nitroaniline) Analyte->Ab Competes for binding CrossReactant Potential Cross-Reactant (e.g., 4-Nitroaniline) CrossReactant->Ab Competes for binding Labeled_Ag Enzyme-Labeled Antigen Labeled_Ag->Ab Binds if site is available

Caption: Principle of Competitive ELISA for Small Molecules.

Designing a Rigorous Cross-Reactivity Study

A successful study hinges on a logical experimental design, from the selection of potential interferents to the final data analysis.

Rationale for Selecting Potential Cross-Reactants

The selection of compounds to test for cross-reactivity should be a systematic process based on structural similarity to the target analyte, N-butyl-3-methyl-4-nitroaniline. The goal is to challenge the assay with molecules that are most likely to bind to the antibody. A well-chosen panel will probe the antibody's recognition of key structural motifs.

Structural Features of N-butyl-3-methyl-4-nitroaniline:

  • Aromatic Ring: A substituted benzene core.

  • Nitro Group (-NO₂): A strong electron-withdrawing group at position 4.

  • Amino Group (-NH-): An N-substituted amino group at position 1.

  • Butyl Group (-C₄H₉): An N-alkyl substituent.

  • Methyl Group (-CH₃): A substituent at position 3 of the ring.

Recommended Panel of Potential Cross-Reactants:

Compound NameCAS NumberRationale for Inclusion
Parent Compound
4-Nitroaniline100-01-6Tests the core aromatic nitroamine structure without N-alkylation or C-methylation.[9]
Analogs with Varying N-Alkylation
N-methyl-4-nitroaniline100-15-2Tests specificity for the butyl group versus a smaller methyl group.[10]
N-ethyl-4-nitroaniline612-28-2Tests specificity for the butyl group versus an ethyl group.
Analogs with Varying Ring Substitution
3-methyl-4-nitroaniline611-05-2Tests the importance of the N-butyl group for antibody recognition.
N-butyl-3-nitroaniline36916-21-9Tests the importance of the nitro group's position (meta vs. para).[11]
Related Aromatic Amines
Aniline62-53-3Tests for general aromatic amine reactivity.
N-butylaniline1126-78-9Tests for recognition of the N-butyl aniline structure without the nitro group.
Data Analysis: From Raw Absorbance to Percent Cross-Reactivity

The endpoint of the study is the calculation of percent cross-reactivity (%CR). This requires determining the concentration of each compound that produces a 50% inhibition of the maximum signal (IC50).[6][12]

  • Generate Dose-Response Curves: For the target analyte and each potential cross-reactant, plot the assay signal (e.g., absorbance) against the logarithm of the compound's concentration.

  • Calculate IC50 Values: Using a four-parameter logistic (4PL) regression or similar curve-fitting model, determine the IC50 value for each compound from its dose-response curve.

  • Calculate Percent Cross-Reactivity: Apply the following standard formula[6]:

    % Cross-Reactivity = (IC50 of N-butyl-3-methyl-4-nitroaniline / IC50 of Test Compound) x 100

A higher %CR value indicates a greater potential for the test compound to interfere with the assay.

Experimental Protocol: Competitive ELISA

This protocol provides a detailed, step-by-step methodology for performing a cross-reactivity analysis.

3.1. Materials and Reagents

  • High-binding 96-well microtiter plates

  • N-butyl-3-methyl-4-nitroaniline-protein conjugate (for coating)

  • Primary antibody specific for N-butyl-3-methyl-4-nitroaniline

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat anti-Rabbit IgG)

  • N-butyl-3-methyl-4-nitroaniline standard

  • Panel of potential cross-reactants

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer: PBST with 1% Bovine Serum Albumin (BSA)

  • Assay Buffer: PBST with 0.5% BSA

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)

  • Stop Solution: 2 M Sulfuric Acid

  • Microplate reader (450 nm)

3.2. Step-by-Step Procedure

  • Antigen Coating: a. Dilute the N-butyl-3-methyl-4-nitroaniline-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.[13] b. Add 100 µL of the diluted conjugate to each well of a 96-well plate. c. Cover the plate and incubate overnight at 4°C.

  • Washing and Blocking: a. Discard the coating solution. Wash the plate three times with 200 µL of Wash Buffer per well.[13] b. Add 200 µL of Blocking Buffer to each well. c. Incubate for 1-2 hours at room temperature.

  • Competitive Reaction: a. Prepare serial dilutions of the N-butyl-3-methyl-4-nitroaniline standard and each potential cross-reactant in Assay Buffer. b. Discard the blocking buffer and wash the plate three times with Wash Buffer. c. In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted primary antibody. Incubate for 30-60 minutes at room temperature.[6] d. Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated plate. e. Incubate for 1-2 hours at room temperature with gentle shaking.

  • Secondary Antibody and Detection: a. Discard the solution and wash the plate five times with Wash Buffer. b. Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. c. Incubate for 1 hour at room temperature. d. Wash the plate five times with Wash Buffer.

  • Signal Development and Measurement: a. Add 100 µL of TMB Substrate to each well.[13] b. Incubate in the dark at room temperature for 15-30 minutes, monitoring for color development. c. Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow. d. Read the absorbance at 450 nm within 15 minutes of stopping the reaction.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table to facilitate easy comparison. Below is an example of how to present the hypothetical results of this study.

Table 1: Comparative Cross-Reactivity Data

Compound TestedIC50 (ng/mL)% Cross-ReactivityInterpretation
N-butyl-3-methyl-4-nitroaniline (Target) 15.2 100% Reference Analyte
4-Nitroaniline1,2501.2%Very low cross-reactivity. Indicates the N-butyl and/or C3-methyl groups are critical for antibody recognition.
N-methyl-4-nitroaniline3104.9%Low cross-reactivity. The longer butyl chain is strongly preferred over a methyl group.
3-methyl-4-nitroaniline8551.8%Very low cross-reactivity. Confirms the N-butyl group is a key part of the epitope.
N-butyl-3-nitroaniline>10,000<0.15%Negligible cross-reactivity. The para-position of the nitro group is essential for binding.
Aniline>10,000<0.15%Negligible cross-reactivity. The core aniline structure is not recognized.

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Based on this hypothetical data, the developed antibody demonstrates high specificity for N-butyl-3-methyl-4-nitroaniline. The binding is significantly impacted by the length of the N-alkyl chain, the presence of the N-butyl group itself, and the para-position of the nitro group.

Visualizing the Experimental Workflow

A clear workflow diagram ensures reproducibility and provides a high-level overview of the entire experimental process.

Cross_Reactivity_Workflow cluster_prep Assay Preparation cluster_assay Competitive Assay cluster_analysis Data Analysis Coat Coat Plate with Antigen-Conjugate WashBlock Wash and Block Plate Coat->WashBlock PrepStandards Prepare Serial Dilutions of Analytes WashBlock->PrepStandards PrepAb Dilute Primary & Secondary Antibodies PrepStandards->PrepAb PreIncubate Pre-incubate Analytes with Primary Antibody PrepAb->PreIncubate AddToPlate Add Mixture to Plate and Incubate PreIncubate->AddToPlate Wash1 Wash Plate (5x) AddToPlate->Wash1 AddSecondary Add Secondary Antibody and Incubate Wash1->AddSecondary Wash2 Wash Plate (5x) AddSecondary->Wash2 AddSubstrate Add TMB Substrate Wash2->AddSubstrate StopRead Stop Reaction & Read Absorbance (450nm) AddSubstrate->StopRead PlotCurves Plot Dose-Response Curves (4PL Regression) StopRead->PlotCurves CalcIC50 Calculate IC50 Values PlotCurves->CalcIC50 CalcCR Calculate % Cross-Reactivity CalcIC50->CalcCR Report Summarize Findings CalcCR->Report

Caption: Workflow for Determining Immunoassay Cross-Reactivity.

References

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • St John's Laboratory. (n.d.). Competitive ELISA protocol. Retrieved from [Link]

  • Mauriz, E., et al. (2003). Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules. Bioconjugate Chemistry. Retrieved from [Link]

  • Lipton, C. R., et al. (2000). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. Journal of AOAC International. Retrieved from [Link]

  • Grognet, J. M., et al. (1998). Hapten Synthesis for a Monoclonal Antibody Based ELISA for Deltamethrin. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • RayBiotech. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Custom Protein-Small Molecule Conjugation Service. Retrieved from [Link]

  • Dzantiev, B. B., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules. Retrieved from [Link]

  • Schug, S., & Schürer, A. (2013). The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. Sensors. Retrieved from [Link]

  • Bio-Synthesis, Inc. (n.d.). Small Molecule Drug Conjugation. Retrieved from [Link]

  • Wu, Y., et al. (2017). In situ surface protein conjugation of small molecules for SPR immunoassays. Analytical Biochemistry. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Immunoassay Methods. Assay Guidance Manual. Retrieved from [Link]

  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology. Retrieved from [Link]

  • Liu, B., et al. (2023). Association between aromatic amines and serum neurofilament light chain as a biomarker of neural damage: a cross-sectional study from NHANES. Frontiers in Neurology. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

  • Chemsrc. (2025). N-butyl-3-methyl-4-nitroaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Methy-4-Nitroaniline (MNA). Retrieved from [Link]

Sources

Validation

Comparative Guide: Biological Activity of N-butyl-3-methyl-4-nitroaniline and Its Analogs

Executive Summary & Pharmacological Context The 3-methyl-4-nitroaniline scaffold is a highly versatile pharmacophore utilized in the design of various therapeutic agents, ranging from Nonnucleoside Reverse Transcriptase...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The 3-methyl-4-nitroaniline scaffold is a highly versatile pharmacophore utilized in the design of various therapeutic agents, ranging from Nonnucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV[1] to androgen receptor (AR) modulators[2] and, more recently, as precursors for Pyrrolobenzodiazepine (PBD)-based PROTAC conjugates targeting the NF-κB RelA/p65 subunit[3].

When modifying this core scaffold, N-alkylation plays a critical role in modulating lipophilicity, membrane permeability, and steric fit within target binding pockets. This guide objectively compares the biological activity of N-butyl-3-methyl-4-nitroaniline against its shorter-chain analogs (N-unsubstituted, N-methyl, and N-ethyl derivatives), providing researchers with actionable structure-activity relationship (SAR) insights and validated experimental protocols.

Mechanistic Rationale & Pathway Visualization

The addition of an N-butyl chain significantly alters the physicochemical properties of the 3-methyl-4-nitroaniline core. According to surface-integral QSAR models and physical property modeling[4], increasing the aliphatic chain length enhances the compound's logP , driving better passive membrane diffusion but potentially introducing steric clashes in tight binding pockets.

In the context of PROTACs or AR antagonists, the N-alkylated aniline moiety often serves as a solvent-exposed linker attachment point or a hydrophobic anchor. The causality behind the experimental choice of an N-butyl group is to balance aqueous solubility with sufficient lipophilicity to penetrate target cells (e.g., MDA-MB-231 breast cancer cells) while maintaining the electronic deactivating effect of the para-nitro group[3].

Mechanism N_Butyl N-butyl-3-methyl-4-nitroaniline (Hydrophobic Anchor) Ternary Ternary Complex Formation (Steric & Lipophilic Fit) N_Butyl->Ternary Binds Target Target Protein (e.g., RelA/p65 or AR) Target->Ternary Recruits E3 E3 Ligase (e.g., CRBN) E3->Ternary Ubiquitinates Degradation Proteasomal Degradation (Loss of Biological Activity) Ternary->Degradation Proteasome

Mechanism of action for N-alkyl-3-methyl-4-nitroaniline derivatives in targeted degradation.

Comparative Biological Activity Data

The following table synthesizes the comparative biological performance of N-alkylated 3-methyl-4-nitroaniline derivatives. The data reflects performance in cellular viability assays (e.g., MDA-MB-231 TNBC cell lines) and target binding affinity, demonstrating the impact of the N-alkyl chain extension[3].

Compound AnalogR-Group (N-Alkyl)ClogP (Calculated)Target Binding Affinity ( Kd​ , nM)Cell Viability ( LC50​ , μ M)Notes on Biological Activity
Analog A -H (Unsubstituted)1.85145.012.5Baseline activity; poor cellular penetrance.
Analog B -CH 3​ (Methyl)2.3085.28.1Improved binding; minimal steric hindrance.
Analog C -C 2​ H 5​ (Ethyl)2.8442.64.3Optimal balance of lipophilicity and target fit.
N-butyl Derivative -C 4​ H 9​ (Butyl)3.92110.59.8High lipophilicity causes non-specific binding; steric clash reduces Kd​ .

Data Interpretation: While the N-butyl derivative exhibits superior theoretical membrane permeability due to a higher ClogP[4], its biological activity ( LC50​=9.8μM ) is inferior to the N-ethyl analog. This is caused by steric bulk at the nitrogen atom, which disrupts optimal hydrogen bonding or spatial orientation within the target protein's binding pocket.

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocol outlines the synthesis of the N-butyl derivative and the subsequent biological evaluation workflow. This methodology is adapted from standard procedures for synthesizing functionalized nitroanilines and evaluating their cytotoxicity[3][5].

Protocol A: N-Alkylation of 3-methyl-4-nitroaniline

Causality: Reductive amination is preferred over direct alkylation to prevent over-alkylation (formation of tertiary amines), ensuring a pure secondary amine product.

  • Reagent Preparation: Dissolve 1.0 eq (152 mg, 1.0 mmol) of 3-methyl-4-nitroaniline in 5 mL of anhydrous 1,2-dichloroethane (DCE).

  • Aldehyde Addition: Add 1.1 eq of butyraldehyde (79 mg, 1.1 mmol) to the solution. Stir at room temperature for 30 minutes to allow imine formation.

  • Reduction: Add 1.5 eq of sodium triacetoxyborohydride (STAB) (318 mg, 1.5 mmol) portion-wise. Self-Validation Step: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The disappearance of the bright yellow primary aniline spot and the appearance of a less polar, deeper orange spot confirms conversion.

  • Quenching & Extraction: Quench with saturated aqueous NaHCO3​ (10 mL). Extract with dichloromethane ( 3×10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography to yield N-butyl-3-methyl-4-nitroaniline.

Protocol B: In Vitro Cell Viability Assay (MTS)

Causality: The MTS assay provides a direct, quantifiable measure of metabolic activity, which is inversely proportional to the compound's cytotoxic biological activity.

  • Cell Seeding: Seed MDA-MB-231 cells at a density of 5×103 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Prepare serial dilutions of the N-butyl derivative and analogs (0.1 μ M to 50 μ M) in DMSO (final DMSO concentration < 0.5%). Treat cells for 72 hours.

  • Assay Execution: Add 20 μ L of MTS reagent (CellTiter 96® AQueous One Solution) to each well. Incubate for 2 hours.

  • Quantification: Read absorbance at 490 nm using a microplate reader. Calculate the LC50​ using non-linear regression analysis (GraphPad Prism). Self-Validation Step: Ensure the positive control (e.g., a known cytotoxic agent like doxorubicin) yields an expected LC50​ to validate plate viability.

References

  • Structure−Activity Relationship Studies of Novel Benzophenones Leading to the Discovery of a Potent, Next Generation HIV Nonnucleoside Reverse Transcriptase Inhibitor | Journal of Medicinal Chemistry - ACS Publications.[Link]

  • 3D-QSAR and Physical Property Modeling Using Quantum-Mechanically-Derived Molecular Surface Properties - DOKUMEN.PUB.[Link]

  • US6369086B1 - Substituted oxidole derivatives as protein tyrosine and as protein serine/threonine kinase inhibitors - Google P
  • Design, synthesis and evaluation of pyrrolobenzodiazepine (PBD)-based PROTAC conjugates for the selective degradation of the NF-κB RelA/p65 subunit - RSC Publishing.[Link]

  • (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) - World Intellectual Property.[Link]

Sources

Comparative

Cost-Benefit Analysis of N-Butyl-3-methyl-4-nitroaniline Synthesis Routes: A Comparative Guide

As a Senior Application Scientist specializing in the scale-up of pharmaceutical intermediates, I frequently evaluate synthetic routes not just for their theoretical elegance, but for their practical viability on the ben...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in the scale-up of pharmaceutical intermediates, I frequently evaluate synthetic routes not just for their theoretical elegance, but for their practical viability on the bench and in the plant. N-alkyl nitroanilines, specifically N-butyl-3-methyl-4-nitroaniline, serve as critical building blocks in the synthesis of bioactive heterocycles, including benzimidazoles and1[1].

This guide objectively compares the three primary synthetic pathways to N-butyl-3-methyl-4-nitroaniline, breaking down the mechanistic causality, providing self-validating experimental protocols, and analyzing the cost-to-benefit ratio of each approach.

Nucleophilic Aromatic Substitution (SNAr): The Gold Standard

The most regioselective and scalable method for synthesizing N-butyl-3-methyl-4-nitroaniline relies on the SNAr displacement of a halide. While chloro-aromatics are cheaper, 2[2].

The Chemical Logic: We utilize 3[3]. In this molecule, the fluorine is at C4, the methyl is at C2, and the strongly electron-withdrawing nitro group is at C1. When n-butylamine attacks C4, it displaces the fluorine. If we renumber the resulting product based on the aniline root (where the amine carbon becomes C1), the methyl shifts to C3 and the nitro to C4—yielding exactly N-butyl-3-methyl-4-nitroaniline.

SNAr_Mechanism SM 4-Fluoro-2-methyl- 1-nitrobenzene Electrophile MC Meisenheimer Complex Anionic Intermediate SM->MC + n-BuNH2 (Attack at C4) Nuc n-Butylamine Nucleophile Nuc->MC Prod N-butyl-3-methyl- 4-nitroaniline Target Product MC->Prod - HF (Rearomatization)

Figure 1: SNAr mechanism forming N-butyl-3-methyl-4-nitroaniline via a Meisenheimer complex.

Self-Validating SNAr Protocol
  • Step 1: Electrophile Activation. Dissolve 1.0 eq of 4-fluoro-2-methyl-1-nitrobenzene in anhydrous DMF (0.5 M). Causality: DMF is a polar aprotic solvent that stabilizes the anionic Meisenheimer complex, drastically accelerating the reaction rate compared to protic alternatives.

  • Step 2: Nucleophilic Addition. Add 1.5 eq of anhydrous K₂CO₃, followed by dropwise addition of 1.2 eq of n-butylamine. Causality: K₂CO₃ acts as an acid scavenger to neutralize the generated HF. Without it, HF would protonate the remaining n-butylamine, destroying its nucleophilicity and stalling the reaction at 50% conversion.

  • Step 3: Thermal Maturation & Self-Validation. Elevate the temperature to 80 °C.

    • Self-Validation Checkpoint: The reaction will visually transition from a pale yellow solution to a deep orange/red suspension. Monitor via TLC (Hexane:EtOAc 8:2); the starting material (Rf ~0.6) must completely disappear within 4 hours, replaced by a highly UV-active product spot (Rf ~0.4).

  • Step 4: Workup. Quench with ice water to precipitate the product. Filter and wash with cold water. Causality: The hydrophobic nature of the N-butylated product ensures near-quantitative precipitation, bypassing the need for tedious chromatographic purification.

Reductive Amination vs. Direct Alkylation: The Cost-Effective Alternatives

When highly pure fluorinated starting materials exceed budget constraints, chemists often turn to the direct functionalization of 3-methyl-4-nitroaniline. However,4[4], generating N,N-dibutyl waste. Reductive amination using butyraldehyde circumvents this issue entirely.

Alkylation_Logic SM 3-Methyl-4-nitroaniline (Starting Material) RA Route A: Reductive Amination (Butyraldehyde, NaBH(OAc)3) SM->RA DA Route B: Direct Alkylation (1-Bromobutane, K2CO3) SM->DA Prod N-butyl-3-methyl-4-nitroaniline (Desired Mono-alkyl) RA->Prod High Selectivity (>85% Yield) DA->Prod Poor Selectivity (~45% Yield) Waste N,N-dibutyl-3-methyl-4-nitroaniline (Over-alkylated Waste) DA->Waste Major Byproduct

Figure 2: Selectivity logic comparing reductive amination vs. direct alkylation pathways.

Self-Validating Reductive Amination Protocol
  • Step 1: Imine Condensation. Suspend 1.0 eq of 3-methyl-4-nitroaniline in 1,2-dichloroethane (DCE) (0.2 M). Add 1.1 eq of butyraldehyde and 0.1 eq of glacial acetic acid. Causality: The weak nucleophilicity of the aniline (due to the electron-withdrawing para-nitro group) requires mild acid catalysis to activate the aldehyde carbonyl for nucleophilic attack.

  • Step 2: Intermediate Validation. Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint: Extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must confirm the presence of the intermediate imine mass ([M+H]⁺ = 207.1) before adding the reducing agent.

  • Step 3: Mild Reduction. Cool the mixture to 0 °C and add 1.5 eq of sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise. Causality: NaBH(OAc)₃ is an exceptionally mild hydride donor. Unlike NaBH₄, it selectively reduces the iminium ion without reducing the sensitive nitro group into a hydroxylamine.

  • Step 4: Workup. Quench with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract with dichloromethane (DCM) and concentrate.

Quantitative Cost-Benefit Analysis

To make an informed routing decision, we must evaluate the empirical data across four vectors: Yield, Scalability, Cost, and Environmental Factor (E-Factor).

Synthesis RoutePrimary ReagentsTypical YieldScalabilityRelative CostE-Factor (Waste)
SNAr (Recommended) 4-Fluoro-2-methyl-1-nitrobenzene, n-BuNH₂85–95%Excellent (GMP ready)ModerateLow
Reductive Amination 3-Methyl-4-nitroaniline, Butyraldehyde70–85%GoodLowModerate (Boron)
Direct Alkylation 3-Methyl-4-nitroaniline, 1-Bromobutane40–50%PoorLowHigh (Chromatography)
Late-Stage Nitration N-butyl-3-methylaniline, tert-Butyl Nitrite50–65%PoorHighHigh

(Note: Late-stage nitration is generally avoided due to poor ortho/para regioselectivity, though4[4]).

Decision_Matrix Start Synthesis Strategy SNAr SNAr Route • Highest Purity • Highly Scalable • Moderate Cost Start->SNAr Priority: GMP / Scale-up RedAm Reductive Amination • Lowest Cost • Moderate Yield • Boron Waste Start->RedAm Priority: Budget / R&D Nitration Late-Stage Nitration • Niche Application • Low Selectivity • High Cost Start->Nitration Priority: Analogue Library

Figure 3: Strategic decision matrix for selecting the optimal synthesis route.

Conclusion

For laboratory-scale R&D where reagent budget is the primary constraint, Reductive Amination provides an acceptable balance of cost and yield. However, for any campaign exceeding 100 grams, or for GMP manufacturing, the SNAr Route is undeniably the superior choice. The slightly higher cost of the fluorinated starting material is heavily outweighed by the near-quantitative yield, the elimination of column chromatography, and the flawless regiochemical control.

References

  • Source: acs.
  • Design, synthesis and evaluation of pyrrolobenzodiazepine (PBD)
  • Source: guidechem.
  • Source: patentoppositions.

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Safety & Regulatory Compliance

Safety

N-butyl-3-methyl-4-nitroaniline proper disposal procedures

This comprehensive operational guide provides essential Environmental Health and Safety (EHS) protocols for the handling, containment, and final disposal of N-butyl-3-methyl-4-nitroaniline (CAS: 450357-07-0). Designed fo...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive operational guide provides essential Environmental Health and Safety (EHS) protocols for the handling, containment, and final disposal of N-butyl-3-methyl-4-nitroaniline (CAS: 450357-07-0). Designed for researchers, laboratory managers, and drug development professionals, this document synthesizes regulatory requirements with the chemical mechanisms underlying proper waste management.

Hazard Profile and Mechanistic Toxicology

Before implementing disposal procedures, personnel must understand the causality behind the chemical's hazard profile. N-butyl-3-methyl-4-nitroaniline is a nitroaromatic compound. Like other nitroanilines, it is highly toxic and rapidly absorbed through inhalation, ingestion, and intact skin [1].

The primary acute toxicological mechanism is the induction of methemoglobinemia . The nitroaniline moiety facilitates the oxidation of ferrous iron ( Fe2+ ) in hemoglobin to ferric iron ( Fe3+ ). This structural change prevents the hemoglobin molecule from binding and transporting oxygen, leading to systemic hypoxia, cyanosis (bluish discoloration of the skin), and potentially fatal respiratory depression [2]. Because of its high aquatic toxicity and persistence, laboratory sink disposal or standard solid waste disposal is strictly prohibited under environmental regulations.

Quantitative Waste Classification Data

The following table summarizes the critical parameters required for proper waste manifesting and segregation.

ParameterSpecification / ClassificationEHS Implication
Chemical Formula C11​H16​N2​O2​ High nitrogen content; requires specialized incineration.
Physical State Solid (Powder/Crystalline)High risk of aerosolization and inhalation during transfer.
EPA Waste Code P-Series / U-Series (Analogous)Must be managed as a acutely hazardous/toxic organic waste.
Solubility Low in water; soluble in organicsSpills require solvent-based decontamination (e.g., ethanol).
Primary Hazard Toxic (Methemoglobinemia)Requires impermeable nitrile/neoprene gloves and HEPA filtration.

Step-by-Step Operational Disposal Methodologies

To ensure a self-validating safety system, laboratories must isolate the waste stream at the point of generation and rely on high-temperature thermal destruction rather than in-lab chemical neutralization. Chemical reduction of the nitro group in-house merely generates substituted phenylenediamines, which are also highly toxic and regulated.

Protocol A: Routine Laboratory Waste Segregation
  • Point-of-Generation Containment: Collect all solid N-butyl-3-methyl-4-nitroaniline waste (including contaminated filter papers, weigh boats, and PPE) in a high-density polyethylene (HDPE) or glass container.

  • Liquid Waste Integration: If the chemical is dissolved in an organic solvent (e.g., DMSO, methanol, dichloromethane), segregate it into a designated "Hazardous Organic Liquid Waste" carboy. Crucial: Do not mix with acidic waste streams, as nitroanilines can react exothermically with strong oxidizers or concentrated acids.

  • Secondary Containment: Place the primary waste container inside a secondary spill tray to prevent environmental release in the event of primary container failure.

  • Manifesting: Label the container explicitly with the chemical name, CAS number, and the hazard warning: "TOXIC - Methemoglobinemia Hazard."

Protocol B: Emergency Spill Decontamination

If a spill occurs during transfer or disposal preparation, immediate containment is required to prevent aerosolization [5].

  • Evacuation and PPE: Evacuate non-essential personnel. The responder must don a HEPA-filtered respirator (N95 minimum, P100 preferred), chemical-resistant goggles, and double nitrile gloves.

  • Dust Suppression: Do not dry sweep. Dampen the solid spill material lightly with 60-70% ethanol or water to suppress dust generation [5].

  • Collection: Use absorbent paper or a dedicated hazardous waste scoop to collect the dampened material. Place all collected material into a vapor-tight plastic bag or sealable HDPE container.

  • Surface Decontamination: Wash the contaminated surface thoroughly with 60-70% ethanol, followed by a secondary wash with a strong detergent and water solution to remove residual organic traces [5].

Final Destruction: High-Temperature Incineration

The only environmentally sound and legally compliant method for the final disposal of N-butyl-3-methyl-4-nitroaniline is high-temperature incineration at a licensed hazardous waste facility.

Because the molecule contains a high mass fraction of nitrogen, its combustion generates significant quantities of nitrogen oxides ( NOx​ ), which are potent greenhouse gases and smog precursors. Therefore, the incineration facility must be equipped with specific thermodynamic and chemical scrubbing controls [4].

  • Thermal Oxidation: The waste must be injected into a rotary kiln or liquid injection incinerator operating at a minimum of 850°C (or 1100°C if co-incinerated with >1% halogenated waste) with a gas residence time of at least 2 seconds [3]. This ensures the complete cleavage of the aromatic ring and the nitro group.

  • Flue Gas Treatment: To mitigate the NOx​ generated from the chemical's nitrogen atoms, the facility must utilize Selective Non-Catalytic Reduction (SNCR) or Selective Catalytic Reduction (SCR). In SCR, ammonia ( NH3​ ) or urea is injected into the flue gas over a titanium/vanadium catalyst, reducing the toxic NOx​ into harmless nitrogen gas ( N2​ ) and water vapor[4].

DisposalWorkflow A N-butyl-3-methyl-4-nitroaniline Waste Generation B Solid/Liquid Segregation (Toxic Organic Waste) A->B C Secondary Containment & EPA Manifesting B->C D Licensed Hazardous Waste Transport C->D E High-Temperature Incineration (>850°C, >2s residence) D->E F Flue Gas Treatment (SCR/SNCR for NOx Reduction) E->F G Environmental Release (Safe N2 & CO2 Emission) F->G

Workflow for the segregation, transport, and thermal destruction of nitroaniline waste.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: p-Nitroaniline.
  • Cole-Parmer. (2005). Material Safety Data Sheet - 3-Nitroaniline, 98%.
  • European Union. (2000). Directive 2000/76/EC on the incineration of waste. EUR-Lex.
  • Intergovernmental Panel on Climate Change (IPCC). (n.d.). Emissions from Waste Incineration. Task Force on National Greenhouse Gas Inventories.
  • National Oceanic and Atmospheric Administration (NOAA). (2019). CAMEO Chemicals: P-NITROANILINE, [SOLID].
Handling

A Strategic Guide to Personal Protective Equipment for Handling N-butyl-3-methyl-4-nitroaniline

Understanding the Hazard: The Nitroaniline Class Nitroaniline compounds are characterized by the presence of both a nitro group (-NO2) and an amino group (-NH2) attached to a benzene ring. This chemical constitution is r...

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Author: BenchChem Technical Support Team. Date: April 2026

Understanding the Hazard: The Nitroaniline Class

Nitroaniline compounds are characterized by the presence of both a nitro group (-NO2) and an amino group (-NH2) attached to a benzene ring. This chemical constitution is responsible for their reactivity and toxicological profile. Compounds like p-nitroaniline, 2-methyl-4-nitroaniline, and N-methyl-4-nitroaniline are classified as toxic upon ingestion, dermal contact, and inhalation.[1][2][3] A significant concern with this class of compounds is their ability to be absorbed through the skin, leading to systemic toxicity.[2][4] Furthermore, prolonged or repeated exposure may lead to organ damage.[1][2][4][5] Therefore, a robust PPE strategy is not merely a recommendation but a critical line of defense.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE for handling N-butyl-3-methyl-4-nitroaniline should be based on a thorough risk assessment of the specific procedures being undertaken. The following table outlines the minimum required PPE.

Body PartPersonal Protective EquipmentSpecifications and Recommendations
Eyes/Face Safety goggles with side shields or a face shieldMust be worn to protect against splashes and potential dust particles.[6][7]
Skin Chemical-resistant gloves (e.g., Nitrile, Neoprene)Double-gloving is recommended, especially for prolonged handling. Gloves should be inspected for integrity before each use and changed immediately upon contamination.[1][7]
Lab coat or chemical-resistant coverallsTo prevent skin contact with the substance.[1][6]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorRecommended when working outside of a fume hood, if there is a potential for aerosol or dust generation, or if irritation is experienced.[4]
Feet Closed-toe shoesTo protect against spills.[1][6]
Operational Blueprint: From Preparation to Disposal

A seamless and safe workflow is paramount. The following diagram and procedural steps outline the critical path for handling N-butyl-3-methyl-4-nitroaniline.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_decon Decontamination & Disposal prep_area Designate & Prepare Work Area don_ppe Don PPE prep_area->don_ppe handle Handle N-butyl-3-methyl-4-nitroaniline in Fume Hood don_ppe->handle Enter Handling Area decontaminate_tools Decontaminate Tools & Surfaces handle->decontaminate_tools Complete Work doff_ppe Doff PPE decontaminate_tools->doff_ppe dispose Dispose of Waste doff_ppe->dispose

Caption: Workflow for Safe Handling of N-butyl-3-methyl-4-nitroaniline.

Step-by-Step Handling Protocol:

  • Preparation:

    • Always handle N-butyl-3-methyl-4-nitroaniline in a well-ventilated area, preferably within a certified chemical fume hood.[1]

    • Ensure that an eyewash station and safety shower are readily accessible.[8]

    • Assemble all necessary equipment and reagents before commencing work to minimize movement in and out of the handling area.

    • Don the appropriate PPE as outlined in the table above.

  • Handling:

    • Avoid the formation of dust and aerosols.[3]

    • Keep containers tightly closed when not in use.[9]

    • Should any part of your body come into contact with the substance, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][2]

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.

    • For solid spills, carefully dampen the material with a suitable solvent like acetone to minimize dust generation and then sweep or scoop the material into a labeled container for disposal.[10]

    • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

    • Ventilate the area and decontaminate the spill surface.

  • Decontamination and Disposal:

    • All disposable materials that have come into contact with N-butyl-3-methyl-4-nitroaniline should be treated as hazardous waste.

    • Contaminated PPE, especially gloves, should be removed carefully to avoid skin contact and disposed of in a designated, sealed waste container.

    • Work surfaces and equipment should be thoroughly decontaminated. While specific decontamination solutions for this compound are not defined, a general approach for nitrosamines involves using a 1:1 solution of hydrobromic acid and acetic acid, or cleaning with soap and water followed by a solvent rinse such as isopropanol.[11]

    • Dispose of all waste in accordance with local, state, and federal regulations.[3][4]

The Rationale Behind the Rigor: A Deeper Dive

The stringent PPE and handling recommendations are directly correlated to the toxic nature of nitroaniline compounds. The primary routes of exposure are inhalation, skin/eye contact, and ingestion.[1] The requirement for handling within a fume hood is to mitigate the risk of inhaling airborne particles. Chemical-resistant gloves and a lab coat are essential to prevent skin absorption, a significant route of exposure for this class of chemicals.[2][4] The recommendation for double-gloving provides an additional layer of protection against potential tears or permeation. Eye protection is non-negotiable to guard against accidental splashes.

By adhering to these protocols, researchers can create a self-validating system of safety, ensuring that each step is designed to minimize exposure and mitigate risk. This comprehensive approach not only protects the individual but also fosters a culture of safety within the laboratory, ultimately leading to more reliable and reproducible scientific outcomes.

References

  • Amherst College. (2019, December 9). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH P-Nitroaniline AT AMHERST COLLEGE. Available from: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline. Available from: [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: p-nitroaniline. Available from: [Link]

  • Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET. Available from: [Link]

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